molecular formula C6H10N2O2 B121611 1-Ethylpiperazine-2,3-dione CAS No. 59702-31-7

1-Ethylpiperazine-2,3-dione

货号: B121611
CAS 编号: 59702-31-7
分子量: 142.16 g/mol
InChI 键: ZBEKOEYCWKIMGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Researchers can access 1-Ethylpiperazine-2,3-dione, a chemical entity provided for Research Use Only. This compound is recognized as a related substance of Piperacillin . A key area of scientific interest involves its role as a negative control, notably in studies related to the BI-3802 molecular glue, which was made available through the Boehringer Ingelheim open innovation portal . Scientists are exploring the utility of such structures in various biochemical and pharmacological contexts to better understand complex biological pathways and interactions. Further investigation into its specific mechanisms of action and potential research applications is supported by the scientific community through the use of high-quality reference standards. For detailed research applications, scientists are advised to consult the current primary scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-ethylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-2-8-4-3-7-5(9)6(8)10/h2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEKOEYCWKIMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208421
Record name 1-Ethyl-2,3-dioxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-31-7
Record name 1-Ethyl-2,3-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59702-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dioxopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-2,3-dioxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperazine-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYL-2,3-DIOXOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG5LCG550O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Ethylpiperazine-2,3-dione CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethylpiperazine-2,3-dione (CAS: 59702-31-7): Properties, Synthesis, and Applications in Pharmaceutical Research

Introduction

This compound is a heterocyclic organic compound featuring a piperazine ring functionalized with an ethyl group and two ketone moieties. Identified by the CAS Number 59702-31-7 , this molecule serves a dual role in the pharmaceutical landscape.[1][2][3] It is recognized as a significant impurity in the synthesis of Piperacillin, a widely used broad-spectrum β-lactam antibiotic, where it is designated as "Piperacillin Sodium Impurity E".[1][4] Beyond its role as a process-related impurity and analytical standard, the piperazine-2,3-dione core is a versatile scaffold. Its rigid structure and multiple functionalization points make it an attractive starting point for medicinal chemists in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its properties, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and analysis. This compound is typically a solid at room temperature, appearing as an off-white or pale yellow crystalline powder.[4][5] It demonstrates notable water solubility, a key characteristic influencing its handling and biological relevance.[4][5]

Key Properties Summary

A consolidation of the key physicochemical data for this compound is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 59702-31-7[1][2][3][6]
Molecular Formula C₆H₁₀N₂O₂[2][3][5]
Molecular Weight 142.16 g/mol [2][3][7]
IUPAC Name This compound[2][7]
Synonyms N-Ethyl-2,3-dioxopiperazine, 4-Ethyl-2,3-dioxopiperazine, Piperacillin Impurity E[1][6][7]
Appearance Off-white to pale yellow crystalline solid/powder[4][5]
Melting Point 106 - 126 °C[3][5][6][8]
Water Solubility 2000 g/L[4][5]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Spectroscopic Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group—a triplet around 1.1-1.3 ppm (CH₃) and a quartet around 3.3-3.5 ppm (CH₂). The four protons on the piperazine ring would likely appear as complex multiplets in the 3.0-4.0 ppm region. A broad singlet corresponding to the N-H proton of the amide would also be present, typically in the 7.5-8.5 ppm range, though its position can vary with solvent and concentration.

  • ¹³C NMR: The carbon spectrum would feature a signal for the ethyl group's methyl carbon around 12-15 ppm and the methylene carbon around 40-45 ppm. The two non-equivalent methylene carbons of the piperazine ring would appear in the 40-55 ppm range. The two carbonyl carbons (C=O) are the most deshielded and would be found far downfield, typically between 160-175 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the amide and ketone functional groups. A sharp, strong band between 1680-1720 cm⁻¹ would correspond to the C=O stretching of the two carbonyl groups. A band in the 3200-3400 cm⁻¹ region would indicate the N-H stretching of the secondary amide.

Synthesis and Purification

The synthesis of this compound is a straightforward and efficient process involving a cyclocondensation reaction. The most common and well-documented method utilizes diethyl oxalate and N-ethyl ethylenediamine as starting materials.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis, from reactants to the purified final product.

G cluster_0 Reaction Step cluster_1 Workup & Purification Reactants Diethyl Oxalate + N-Ethyl Ethylenediamine Reaction Mix and React (Room Temp, 3 hrs) Reactants->Reaction Solvent Ethanol Solvent->Reaction Solvent Evaporation Heat to Remove Ethanol Reaction->Evaporation Crude Product Recrystallization Recrystallize from Dioxane Evaporation->Recrystallization Product Purified This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in U.S. Patent 4,087,424.[8] It is designed to be a self-validating system where successful recrystallization is indicative of a successful reaction.

Materials:

  • Diethyl ester of oxalic acid (8 g)

  • N-ethyl ethylenediamine (4.4 g)

  • Ethanol (8 ml)

  • Dioxane (10 ml)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the diethyl ester of oxalic acid (8 g) and ethanol (8 ml). This mixture serves as the electrophilic component and solvent system.

  • Nucleophilic Addition: At room temperature, slowly add N-ethyl ethylenediamine (4.4 g) dropwise to the mixture. The diamine acts as the dinucleophile. The exotherm of the reaction should be monitored.

  • Reaction: Allow the resulting mixture to stir at room temperature for 3 hours. This duration is sufficient for the initial condensation and subsequent cyclization to occur.

  • Solvent Removal: After the reaction period, gently heat the mixture to distill off the ethanol. This step drives the reaction to completion and concentrates the crude product.

  • Purification by Recrystallization: Dissolve the resulting residue in a minimal amount of hot dioxane (approx. 10 ml). Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold dioxane or a non-solvent like hexane, and dry under vacuum to obtain the final product. The reported yield for this method is approximately 76.0%, with a melting point of 124°C.[8]

Causality and Insights:

  • Choice of Reactants: The reaction is a classic double acylation. Diethyl oxalate provides the two adjacent carbonyl groups, while N-ethyl ethylenediamine provides the diamine backbone for the six-membered ring.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is also a byproduct of the condensation, making it an ideal choice that does not interfere with the reaction.

  • Recrystallization: Dioxane is selected for recrystallization due to the product's high solubility at elevated temperatures and lower solubility at room temperature, allowing for efficient purification away from unreacted starting materials or linear intermediates.

Applications in Pharmaceutical R&D

The utility of this compound spans from a critical analytical standard in quality control to a promising scaffold in the discovery of new medicines.

Role as a Pharmaceutical Impurity Standard

The primary industrial application of this compound is as a reference standard for "Piperacillin Impurity E".[1] In pharmaceutical manufacturing, strict control of impurities is mandated by regulatory agencies like the FDA and EMA. The presence of impurities can affect the drug's efficacy and safety. Therefore, having a pure, well-characterized standard of this impurity is essential for:

  • Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify its presence in batches of Piperacillin.

  • Establishing acceptable limits for the impurity in the final drug product.

  • Investigating the degradation pathways of the active pharmaceutical ingredient (API).

A Versatile Scaffold for Drug Discovery

The piperazinedione ring system is considered a "privileged scaffold" in medicinal chemistry. These structures are capable of interacting with multiple biological targets, and derivatives have shown a wide range of activities.

  • Anticancer Applications (KRAS Inhibition): Recent patent literature has disclosed novel piperazine-2,3-dione derivatives as potential inhibitors of KRAS G12C.[9] The KRAS protein is a critical node in cell signaling pathways that regulate cell growth, and the G12C mutation is a known driver in many cancers. Small molecules that can bind to and inhibit this mutant protein are a major focus of modern oncology research. The piperazine-2,3-dione core serves as a rigid framework to which other functional groups can be attached to optimize binding to the target protein.[9]

The diagram below provides a simplified overview of the RAS/MAPK signaling pathway, a common target for cancer therapies.

G RTK Growth Factor Receptor (RTK) RAS KRAS (G12C) RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor Piperazine-2,3-dione Derivative (e.g., KRAS G12C Inhibitor) Inhibitor->RAS Inhibits

Caption: Simplified KRAS signaling pathway and the inhibitory role of targeted drugs.

  • Broad Biological Potential: The broader class of piperazinediones has been investigated for numerous therapeutic applications. Different derivatives have demonstrated potential as anthelmintic, anti-inflammatory, analgesic, and antidepressant agents.[10][11] The structural rigidity and stereochemical possibilities of the piperazinedione core make it an excellent starting point for creating diverse small-molecule libraries for high-throughput screening.[12]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

While some safety data sheets (SDS) indicate the product is not considered hazardous under US OSHA standards, aggregated GHS information from multiple suppliers suggests it can cause skin and eye irritation.[5][7][13]

  • Eye Contact: Causes serious eye irritation.[7][13]

  • Skin Contact: Causes skin irritation.[7][13]

  • Ingestion: May cause gastrointestinal irritation.[6] The toxicological properties have not been fully investigated.[6]

  • Inhalation: May cause respiratory irritation.[13]

Handling and Personal Protection
  • Ventilation: Use with adequate ventilation to minimize exposure to dust.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[6]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

  • Stability: The compound is stable under normal storage conditions.[5]

Conclusion

This compound (CAS: 59702-31-7) is a compound of significant interest to the pharmaceutical industry. Its established role as a critical process-related impurity in the manufacture of Piperacillin underscores the importance of analytical chemistry and quality control in drug production. Concurrently, its underlying molecular architecture represents a promising and privileged scaffold for modern drug discovery. The straightforward synthesis and potential for diverse functionalization make it an invaluable building block for developing novel therapeutics, particularly in areas like oncology with the development of targeted KRAS inhibitors. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and biological potential is key to leveraging its full utility.

References

  • Matrix Fine Chemicals. This compound | CAS 59702-31-7. [Link]
  • PubChem. 1-Ethyl-2,3-piperazinedione | C6H10N2O2 | CID 108812. [Link]
  • PrepChem.com. Synthesis of 1-ethyl-2,3-dioxo-piperazine. [Link]
  • Fisher Scientific.
  • The Royal Society of Chemistry.
  • PubChem. CID 158861505 | C12H20N4O4. [Link]
  • PubChem. 1-Ethylpiperazine | C6H14N2 | CID 79196. [Link]
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
  • National Institutes of Health (NIH). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
  • Google Patents.
  • National Institutes of Health (NIH). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. [Link]
  • ResearchGate. SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY | Request PDF. [Link]
  • Google Patents.
  • National Institutes of Health (NIH). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. [Link]
  • Google Patents.

Sources

An In-depth Technical Guide to 1-Ethylpiperazine-2,3-dione: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperazine-2,3-dione is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotic Piperacillin.[1] Its rigid, dione-substituted piperazine core makes it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol with mechanistic insights, thorough characterization data, and essential safety and handling information.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature. This compound is systematically named and universally identified by several key descriptors.

Chemical Structure:

The molecule consists of a six-membered piperazine ring with two ketone groups at the 2 and 3 positions and an ethyl group attached to the nitrogen atom at the 1 position.

Caption: Chemical structure of this compound.

IUPAC Name: this compound[2][3]

Synonyms: N-Ethyl-2,3-dioxopiperazine, Piperacillin Sodium Impurity E[4]

Physicochemical Properties
PropertyValueReference
CAS Number 59702-31-7[3]
Molecular Formula C₆H₁₀N₂O₂[3]
Molecular Weight 142.16 g/mol [3]
Appearance White to off-white crystalline powder[5]
Melting Point 121 - 126 °C[5]
Solubility Soluble in water (2000 g/L)[5]
SMILES CCN1CCNC(=O)C1=O[3]
InChIKey ZBEKOEYCWKIMGU-UHFFFAOYSA-N[3]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the cyclocondensation of N-ethylethylenediamine with diethyl oxalate.[6] This method provides a good yield of the desired product with straightforward purification.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product N_ethylethylenediamine N-ethylethylenediamine product This compound N_ethylethylenediamine->product diethyl_oxalate Diethyl oxalate diethyl_oxalate->product ethanol Ethanol (byproduct)

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

Materials and Reagents:

  • N-ethylethylenediamine (4.4 g)

  • Diethyl oxalate (8 g)

  • Ethanol (8 mL)

  • Dioxane (10 mL)

Procedure:

  • To a solution of diethyl oxalate (8 g) in ethanol (8 mL) in a round-bottom flask equipped with a magnetic stirrer, add N-ethylethylenediamine (4.4 g) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 3 hours. The reaction is a nucleophilic acyl substitution, where the more nucleophilic primary amine of N-ethylethylenediamine initially attacks one of the ester carbonyls of diethyl oxalate.

  • After 3 hours, heat the reaction mixture to distill off the ethanol. This removal of the byproduct drives the subsequent intramolecular cyclization.

  • The residue is then recrystallized from dioxane (10 mL) to yield pure this compound (5.4 g, 76.0% yield) as a crystalline solid.[6]

Mechanistic Insights

The synthesis proceeds via a two-step mechanism: an initial intermolecular nucleophilic acyl substitution followed by an intramolecular cyclization.

G start N-ethylethylenediamine + Diethyl oxalate intermediate1 Initial nucleophilic attack (formation of an amide-ester intermediate) start->intermediate1 Step 1 cyclization Intramolecular nucleophilic attack intermediate1->cyclization Step 2 intermediate2 Tetrahedral intermediate cyclization->intermediate2 product This compound + Ethanol intermediate2->product Elimination of ethanol

Caption: Simplified reaction mechanism workflow.

Step 1: Intermolecular Nucleophilic Acyl Substitution The primary amine of N-ethylethylenediamine, being more sterically accessible and electronically favorable, acts as the initial nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form an amide-ester intermediate.

Step 2: Intramolecular Cyclization The secondary amine of the amide-ester intermediate then undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group. This forms a cyclic tetrahedral intermediate.

Step 3: Elimination and Product Formation The cyclic intermediate collapses, eliminating a second molecule of ethanol to form the stable six-membered ring of this compound. The removal of ethanol by distillation is crucial as it drives the equilibrium towards the product.

Potential Side Products and Purification

The primary potential side product is the intermolecular reaction of the amide-ester intermediate with another molecule of N-ethylethylenediamine, leading to linear oligomers. However, the reaction conditions, particularly the dropwise addition of the diamine and the subsequent heating to promote intramolecular cyclization, are optimized to favor the formation of the desired cyclic product.

Recrystallization from dioxane is an effective method for purification, as this compound has lower solubility in cold dioxane compared to potential impurities. The purity of the final product can be readily assessed by its sharp melting point and spectroscopic analysis.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine.

  • C-H stretch: Peaks in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O stretch: Strong, characteristic peaks around 1650-1700 cm⁻¹ for the two amide carbonyl groups.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 142.16.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Ethyl group (CH₃): A triplet around 1.1-1.3 ppm.

  • Ethyl group (CH₂): A quartet around 3.3-3.6 ppm.

  • Piperazine ring protons (CH₂): Multiple signals in the range of 3.0-4.0 ppm.

  • Amine proton (NH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR:

  • Ethyl group (CH₃): A signal around 12-15 ppm.

  • Ethyl group (CH₂): A signal around 40-45 ppm.

  • Piperazine ring carbons (CH₂): Signals in the range of 40-55 ppm.

  • Carbonyl carbons (C=O): Two signals in the downfield region, around 160-170 ppm.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Piperacillin, a potent extended-spectrum β-lactam antibiotic.[1] The piperazine-2,3-dione moiety is crucial for the activity of Piperacillin, and the ethyl group at the 1-position is a key structural feature.

G substance This compound intermediate Acylation and further functionalization substance->intermediate piperacillin Piperacillin intermediate->piperacillin

Caption: Role in Piperacillin synthesis.

The synthesis of Piperacillin involves the acylation of the secondary amine of this compound with a suitable acylating agent derived from ampicillin. This highlights the importance of having a reliable and scalable synthesis for this key intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.

Conclusion

This compound is a fundamentally important building block in pharmaceutical synthesis, particularly for the production of Piperacillin. Its synthesis via the cyclocondensation of N-ethylethylenediamine and diethyl oxalate is a robust and well-established procedure. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic considerations, characterization data, and essential handling information to support researchers and drug development professionals in their work with this versatile compound.

References

  • PubChem. 1-Ethyl-2,3-piperazinedione.
  • PubChem. CID 158861505.
  • Matrix Fine Chemicals. This compound | CAS 59702-31-7. [Link]
  • PrepChem.com. Synthesis of 1-ethyl-2,3-dioxo-piperazine. [Link]
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
  • Organic Chemistry Portal. Piperazine synthesis. [Link]
  • Google Patents.
  • SpectraBase. 1-Ethylpiperazine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Ethylpiperazine-2,3-dione via Cyclocondensation of Diethyl Oxalate and N-Ethylethylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of the synthesis of 1-Ethylpiperazine-2,3-dione, a key heterocyclic scaffold. The primary synthetic route discussed is the direct cyclocondensation of diethyl oxalate with N-ethylethylenediamine. This document provides a narrative that combines fundamental chemical principles with a detailed, actionable experimental protocol, mechanistic insights, and critical safety considerations tailored for researchers and professionals in chemical and pharmaceutical development.

Foundational Principles: The Chemistry of Cyclocondensation

The synthesis of this compound is a classic example of a cyclocondensation reaction. This process involves the formation of a cyclic compound from the reaction of two functional groups, accompanied by the elimination of a small molecule, in this case, ethanol.

Key Reactants and Their Roles:

  • Diethyl Oxalate (DEO): As the diethyl ester of oxalic acid, DEO serves as a versatile C2 synthon.[1] Its symmetrical structure features two electrophilic carbonyl carbons, making it an ideal substrate for double nucleophilic attack to form heterocyclic rings.[1][2] A significant advantage of diethyl oxalate in condensation reactions is its inability to enolize, which prevents self-condensation and promotes higher yields of the desired product.[1]

  • N-Ethylethylenediamine: This unsymmetrical diamine contains both a primary (-NH₂) and a secondary (-NHR) amine group. These amino groups act as nucleophiles, attacking the carbonyl carbons of diethyl oxalate. The presence of two amine functionalities on a flexible ethyl backbone allows for an intramolecular cyclization following the initial intermolecular reaction.

The overall transformation is a double nucleophilic acyl substitution, proceeding sequentially to build the piperazinedione ring system.

Experimental Protocol: A Step-by-Step Synthesis

This section details a validated laboratory procedure for the synthesis of this compound. The protocol is adapted from established literature, providing a reliable pathway to the target compound.[3]

Reagents and Materials

A summary of the required reagents with their essential properties is provided below for efficient experimental planning.

ReagentFormulaMW ( g/mol )CAS No.Key Properties
Diethyl OxalateC₆H₁₀O₄146.1495-92-1Liquid, Density: 1.079 g/mL
N-EthylethylenediamineC₄H₁₂N₂88.15110-72-5Liquid, Density: 0.829 g/mL
EthanolC₂H₅OH46.0764-17-5Solvent, Anhydrous preferred
DioxaneC₄H₈O₂88.11123-91-1Recrystallization Solvent
Synthesis Workflow

The following diagram outlines the major steps in the synthesis and purification process.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification prep Prepare solution of Diethyl Oxalate in Ethanol addition Add N-Ethylethylenediamine dropwise at room temperature prep->addition react Stir mixture for 3 hours at room temperature addition->react heat Heat mixture to remove Ethanol solvent react->heat recrystal Recrystallize residue from Dioxane heat->recrystal isolate Filter and dry the final product recrystal->isolate

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of diethyl oxalate (8.0 g, 54.7 mmol) in ethanol (8 mL).

  • Reagent Addition: While stirring at room temperature, add N-ethylethylenediamine (4.4 g, 49.9 mmol) dropwise to the ethanol solution.

  • Reaction: Allow the resulting mixture to stir at room temperature for 3 hours. During this time, a precipitate may form as the reaction proceeds.

  • Solvent Removal: After the reaction period, gently heat the mixture to distill off the ethanol, yielding a solid or semi-solid residue.

  • Purification: Recrystallize the crude residue from dioxane (approximately 10 mL) to purify the product.

  • Isolation: Filter the purified crystals, wash with a small amount of cold solvent if necessary, and dry under vacuum to obtain pure this compound. A typical reported yield for this procedure is approximately 76.0%.[3]

Mechanistic Insights: The Reaction Pathway

The formation of this compound proceeds through a well-defined, two-stage mechanism involving sequential nucleophilic attacks.

  • Initial Intermolecular Acylation: The reaction initiates with the nucleophilic attack of the primary amine of N-ethylethylenediamine on one of the electrophilic carbonyl carbons of diethyl oxalate. The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine, leading to its preferential initial reaction. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to yield an N-acylamino ester intermediate.

  • Intramolecular Cyclization: The second stage is an intramolecular cyclization. The secondary amine of the intermediate attacks the remaining ester carbonyl group. This ring-closing step forms a five-membered cyclic tetrahedral intermediate. Subsequent elimination of a second molecule of ethanol from this intermediate results in the formation of the stable, six-membered this compound ring.

The following diagram illustrates this stepwise mechanistic pathway.

G reagents Diethyl Oxalate + N-Ethylethylenediamine intermediate N-Acylamino Ester Intermediate reagents->intermediate 1. Intermolecular Attack (-EtOH) product This compound intermediate->product 2. Intramolecular Cyclization (-EtOH)

Caption: Simplified reaction mechanism for piperazinedione formation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through standard analytical techniques.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 59702-31-7[5][6]
Molecular Formula C₆H₁₀N₂O₂[5]
Molecular Weight 142.16 g/mol [4]
Appearance White to off-white solid
Melting Point 124 °C[3]
Expected Yield ~76%[3]

Critical Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling the reagents involved in this synthesis.

  • General Precautions: All operations should be conducted in a well-ventilated fume hood.[7] Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Diethyl Oxalate: This compound is harmful if swallowed and causes serious eye irritation.[8][9] Prolonged or repeated exposure may cause organ damage.[8] Keep away from heat, sparks, and open flames.[9]

  • N-Ethylethylenediamine: This substance is corrosive and can cause burns. It is also flammable. Handle with care to prevent skin and eye contact.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[8][10] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]

Conclusion

The synthesis of this compound from diethyl oxalate and N-ethylethylenediamine is an efficient and straightforward cyclocondensation reaction. By understanding the underlying chemical principles and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this valuable heterocyclic compound for applications in drug discovery and medicinal chemistry.

References

  • Sdfine. DIETHYL OXALATE Safety Data Sheet.
  • PubChem. 1-Ethyl-2,3-piperazinedione. National Center for Biotechnology Information.
  • PrepChem.com. Synthesis of 1-ethyl-2,3-dioxopiperazine.
  • Matrix Fine Chemicals. This compound | CAS 59702-31-7.
  • PubChem. CID 158861505 | C12H20N4O4. National Center for Biotechnology Information.
  • Study.com. Draw a stepwise mechanism for the reaction of ethyl hexa-2,4-dienoate with diethyl oxalate in the presence of a base.
  • Chemistry Stack Exchange. (2018, January 10). Reaction of amines with diethyl oxalate (Hofmann amine separation method).
  • PubMed Central (PMC). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. National Institutes of Health.
  • ResearchGate. (2025, August 7). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY.
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • Google Patents. CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine.
  • ResearchGate. (2025, August 5). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts.

Sources

Spectroscopic Profile of 1-Ethylpiperazine-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperazine-2,3-dione, with the CAS number 59702-31-7, is a heterocyclic compound of significant interest in pharmaceutical development, primarily as a key intermediate in the synthesis of piperacillin, a broad-spectrum β-lactam antibiotic.[1][2] Its molecular formula is C₆H₁₀N₂O₂ and it has a molecular weight of approximately 142.16 g/mol .[3][] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quality control, and for monitoring its role in synthetic pathways. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural features.

The structural elucidation of such molecules is paramount in drug discovery and development to ensure the integrity of intermediates and the final active pharmaceutical ingredient (API). Spectroscopic techniques provide a definitive fingerprint of the molecule, allowing for unambiguous identification and the detection of potential impurities.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of piperazine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.[5]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz instrument.[5]

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopic Data

Predicted ¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~1.2 Triplet 3H -CH₂CH₃
~3.4 Quartet 2H -CH₂ CH₃
~3.6 Triplet 2H -N-CH₂CH₂ -NH-
~3.8 Triplet 2H -N-CH₂ CH₂-NH-

| ~7.5 | Broad Singlet | 1H | -NH - |

Interpretation of Predicted ¹H NMR Spectrum: The ethyl group would present as a triplet for the methyl protons, coupled to the adjacent methylene group, and a quartet for the methylene protons, coupled to the methyl group. The two methylene groups of the piperazine ring are in different chemical environments. The one adjacent to the ethyl-substituted nitrogen would likely be shifted slightly downfield compared to the one adjacent to the NH group. Both would likely appear as triplets due to coupling with the neighboring methylene group. The proton on the secondary amine would appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for this compound is available from a 1980 source, though detailed peak assignments are not provided.[3]

¹³C NMR Data

Chemical Shift (δ) ppm Assignment
Data not available -CH₂C H₃
Data not available -C H₂CH₃
Data not available -N-CH₂C H₂-NH-
Data not available -N-C H₂CH₂-NH-
Data not available -C =O

| Data not available | -C =O |

Interpretation of ¹³C NMR Spectrum: The spectrum is expected to show six distinct carbon signals. The methyl and methylene carbons of the ethyl group would appear in the upfield region. The two methylene carbons of the piperazine ring would have different chemical shifts. The two carbonyl carbons would be observed significantly downfield, typically in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the fine powder to a pellet-forming die.

  • Pellet Formation:

    • Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

IR Spectroscopic Data

While the existence of an FTIR spectrum is noted in PubChem, a detailed list of absorption bands is not provided.[3] The following is a predicted interpretation based on the functional groups present.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3200 Medium N-H stretch (amide)
~2970, ~2880 Medium C-H stretch (aliphatic)
~1700, ~1680 Strong C=O stretch (amide)
~1460 Medium C-H bend (methylene)

| ~1250 | Medium | C-N stretch |

Interpretation of IR Spectrum: The IR spectrum would be characterized by strong absorption bands for the two carbonyl groups of the dione structure. The presence of the N-H group would be indicated by a stretching vibration in the region of 3200 cm⁻¹. Aliphatic C-H stretching and bending vibrations from the ethyl and piperazine ring methylene groups would also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance, generating a mass spectrum.

Mass Spectrometric Data

The NIST Mass Spectrometry Data Center provides the following major peaks for this compound.[3]

Major Mass Spectrometry Peaks

m/z Relative Intensity Proposed Fragment
142 (Molecular Ion) [C₆H₁₀N₂O₂]⁺
99 (Base Peak) [C₄H₅N₂O]⁺

| 42 | High | [C₂H₄N]⁺ |

Interpretation of Mass Spectrum and Fragmentation Pathway: The molecular ion peak at m/z 142 confirms the molecular weight of the compound. The fragmentation pattern is key to confirming the structure. A plausible fragmentation pathway could involve the initial loss of a propyl radical from the ethyl group and subsequent ring cleavage. The base peak at m/z 99 likely results from a characteristic fragmentation of the piperazinedione ring. The peak at m/z 42 could correspond to an ethylamino fragment.

Proposed Fragmentation Pathway

M [C₆H₁₀N₂O₂]⁺ m/z = 142 (Molecular Ion) F1 [C₄H₅N₂O]⁺ m/z = 99 M->F1 - C₂H₅ F2 [C₂H₄N]⁺ m/z = 42 M->F2 - C₄H₆NO₂

Caption: A simplified proposed fragmentation pathway for this compound.

Conclusion

The spectroscopic data for this compound provides a detailed fingerprint for its molecular structure. While some specific experimental data, particularly for ¹H NMR, is not widely published, the combination of available mass spectrometry and infrared data, along with predictive analysis based on its known structure, allows for a confident characterization of this important pharmaceutical intermediate. For researchers and scientists in drug development, a comprehensive understanding of this spectroscopic profile is essential for ensuring the quality and identity of this compound in the synthesis of piperacillin and other potential applications.

References

  • ChemWhat. (n.d.). Piperacillin EP Impurity E CAS#: 59702-31-7.
  • PrepChem. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine.
  • PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione.
  • PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione | C6H10N2O2 | CID 108812.
  • The Royal Society of Chemistry. (n.d.). Supplemental Information.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • MDPI. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents.
  • NIH. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.
  • Pharmaffiliates. (n.d.). CAS No : 59702-31-7 | Product Name : Piperacillin Sodium - Impurity E (Freebase).
  • PubChem. (n.d.). 1-Ethylpiperazine | C6H14N2 | CID 79196.
  • Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis.
  • PubChem. (n.d.). CID 158861505 | C12H20N4O4.
  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, pH Dependent Electrochemistry and Computational Studies of Piperazinic Compounds.
  • NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.
  • ResearchGate. (n.d.). Spectroscopic characterization, photoinduced processes and cytotoxic properties of substituted N-ethyl selenadiazoloquinolones.

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethylpiperazine-2,3-dione, a derivative of the piperazine heterocyclic ring system, is a compound of significant interest in pharmaceutical development and research. It is recognized as a key intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), most notably as Piperacillin EP Impurity E.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for controlling its formation, ensuring the purity of APIs, and developing robust analytical methods.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its characterization. The guide delves into the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Physicochemical Properties

This compound is a white to off-white crystalline powder with a molecular formula of C₆H₁₀N₂O₂ and a molecular weight of approximately 142.16 g/mol .[3] Its structure, featuring a diketopiperazine ring, imparts a degree of rigidity and polarity that governs its solubility and stability characteristics.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂[3]
Molecular Weight 142.16 g/mol [4]
Appearance White to Off-White Crystalline Powder[3]
Melting Point 121 - 126 °C[3]
Water Solubility 2000 g/L[3][5]
Methanol Solubility Soluble[6]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, purification, and analytical characterization. The presence of two carbonyl groups and two nitrogen atoms in the piperazine-2,3-dione ring allows for hydrogen bonding, significantly influencing its solubility in polar solvents.

Aqueous and Organic Solvent Solubility

This compound exhibits exceptionally high solubility in water, with a reported value of 2000 g/L.[3][5] This is attributed to the ability of the amide and amine functionalities to form strong hydrogen bonds with water molecules. It is also known to be soluble in methanol, another polar protic solvent.[6]

Experimental Protocol for Determining a Comprehensive Solubility Profile

To quantitatively determine the solubility of this compound in various solvents, the isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures (e.g., 25°C and 37°C).

Materials:

  • This compound (analytical standard)

  • Selected solvents: Purified Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

  • Glass vials with PTFE-lined caps

  • Constant temperature shaker bath

  • Calibrated analytical balance

  • HPLC or UPLC-MS/MS system

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. A visual excess of solid should be present.

    • Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Equilibration:

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UPLC-MS/MS).

    • Analyze the diluted samples and calculate the concentration of this compound.

  • Data Reporting:

    • Express the solubility in mg/mL or g/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sample1 Settle undissolved solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify by HPLC/UPLC-MS analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Stability Profile and Degradation Pathways

This compound is generally stable under normal storage conditions.[3] However, its chemical structure, containing amide linkages within a cyclic system, makes it susceptible to degradation under stress conditions such as exposure to strong acids, bases, and high temperatures.

Predicted Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the amide bonds in the diketopiperazine ring.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen will make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will lead to the opening of the piperazine ring to form N-(2-aminoethyl)-N-ethyloxamic acid, which may further hydrolyze.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion will directly attack the carbonyl carbon, leading to ring-opening. This is a common degradation mechanism for diketopiperazines.[7]

Studies on the degradation of piperacillin, for which this compound is an impurity, have shown the formation of various degradation products under acidic and basic conditions, supporting the likelihood of hydrolytic degradation.[8]

G parent This compound acid_hydrolysis Acid-Catalyzed Hydrolysis parent->acid_hydrolysis H+ / H2O base_hydrolysis Base-Catalyzed Hydrolysis parent->base_hydrolysis OH- / H2O ring_opened Ring-Opened Products (e.g., N-(2-aminoethyl)-N-ethyloxamic acid) acid_hydrolysis->ring_opened base_hydrolysis->ring_opened

Caption: Predicted Hydrolytic Degradation Pathways.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Purified water

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC or UPLC-MS/MS method.

    • Monitor for the appearance of new peaks and a decrease in the parent compound peak area.

Analytical Methodologies

The development of a robust and specific analytical method is crucial for the accurate quantification of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the recommended techniques.

Proposed HPLC Method for Quantification

This method is based on established protocols for the analysis of piperacillin and its impurities.[8][9][10]

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Proposed UPLC-MS/MS Method for Identification of Degradation Products

For the identification and characterization of unknown degradation products, a more sensitive and selective method like UPLC-MS/MS is required.

ParameterCondition
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to resolve all components
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Analysis Full scan for parent ions and product ion scan for fragmentation analysis

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. Its high aqueous solubility and susceptibility to hydrolytic degradation are key characteristics that must be considered in pharmaceutical development. The provided experimental protocols for solubility determination and forced degradation studies, along with the proposed analytical methods, offer a robust framework for the comprehensive characterization of this important compound. By understanding and controlling its physicochemical properties, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products.

References

  • Giammona, G., et al. (1988). Hydrolysis of a diketopiperazine derivative. International Journal of Pharmaceutics, 46(1-2), 119-124.
  • Augey, V., Grosse, P.-Y., et al. (2023). Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and.
  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545.
  • Jackson, P., & Attalla, M. (2011). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 4, 345-350.
  • Yang, H., et al. (2022).
  • Severinski, J., et al. (2013). Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis.
  • Négrier, L., et al. (2024). The Infusion of Piperacillin/Tazobactam with an Elastomeric Device: A Combined 24-H Stability Study and Drug Solution Flow Rate Analysis. Pharmaceuticals, 17(8), 1085.
  • Négrier, L., et al. (2024).
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 329-336.
  • Baran, P. S. (n.d.). Diketopiperazines. Baran Lab.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
  • Sridhar, B., et al. (2014). Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. Proceedings of the 6th Annual Scientific Meeting of Gulf Medical University.
  • Sridhar, B., et al. (2014). Detection of stability and degradation of piperacillin and tazobactam in injectables from in-patient wards and pharmacy by RP-HPLC method. Gulf Medical University: Proceedings.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Tircsó, G., et al. (2012). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 393, 228-235.
  • Analytical Chemistry. (n.d.). Trade Science Inc.
  • Voice, A. K., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 253-262.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Cui, G., et al. (2015). Analysis of impurity spectra in piperacillin sodium for injection by LC-MS/MS. Chinese Journal of Pharmaceutical Analysis, 9, 1612-1628.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Masstech Portal. (n.d.). This compound (Standard).
  • Guidechem. (n.d.). 1-Ethyl-2,3-piperazinedione 59702-31-7 wiki.
  • PubChem. (n.d.). CID 158861505 | C12H20N4O4.
  • PubChem. (n.d.). 1-Ethylpiperazine.
  • ChemScene. (n.d.). This compound.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • PubChem. (n.d.). 2,3-Piperazinedione.
  • ResearchGate. (2025). Photodegradation study of some triazine-type herbicides.
  • Wleklik, K., et al. (2022). Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry. International Journal of Molecular Sciences, 23(3), 1285.
  • Wleklik, K., et al. (2022). Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). 1-Ethylpiperazine 98%.
  • MDPI. (2023).
  • ResearchGate. (2003). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Pharmaffili
  • Clinivex. (n.d.).

Sources

A Technical Guide to 1-Ethylpiperazine-2,3-dione: Synthesis, Reactivity, and Applications as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Correspondence: Senior Application Scientist, Gemini Division

Abstract: 1-Ethylpiperazine-2,3-dione is a heterocyclic compound featuring a piperazine core with a vicinal diketone functionality. Its unique structural arrangement, combining a rigid scaffold with a reactive secondary amide, makes it an exceptionally valuable building block in modern organic synthesis. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core reactivity. We explore its application as a pivotal intermediate in the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. Detailed, field-proven experimental protocols are provided to enable researchers to effectively utilize this versatile scaffold in their synthetic endeavors.

Introduction to this compound

This compound, with CAS Number 59702-31-7, is a cyclic diamide that has garnered significant attention as a "privileged scaffold" in drug discovery.[1][2] The piperazine ring system is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][3] The value of the this compound core lies in its distinct features:

  • A Pre-functionalized Core: The N1-ethyl group provides a defined substitution, directing synthetic modifications to the more reactive N4 position.

  • Reactive N-H Site: The secondary amide proton at the N4 position is sufficiently acidic to be removed by common bases, creating a potent nucleophile for a variety of coupling reactions.

  • Rigid Conformational Structure: The diketone functionality introduces planarity and rigidity, which is crucial for orienting substituents in three-dimensional space to achieve optimal interactions with biological targets.[4]

  • Versatile Intermediate: It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and is notably a precursor in the synthesis of the antibiotic Piperacillin.[5][6]

These attributes make it an ideal starting point for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Caption: Core structure and key reactive sites of this compound.

Synthesis and Physicochemical Properties

The most common and efficient synthesis of this compound involves a cyclocondensation reaction between N-ethylethylenediamine and an oxalate ester, such as diethyl oxalate.[7] This straightforward approach provides good yields and a high-purity product after simple recrystallization.

General Synthetic Workflow

The reaction proceeds via nucleophilic attack of the primary amine of N-ethylethylenediamine on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization and elimination of ethanol to form the stable six-membered ring.

G start Starting Materials reagents N-Ethylethylenediamine + Diethyl Oxalate start->reagents process Cyclocondensation reagents->process conditions Solvent: Ethanol Temp: Room Temp -> Reflux process->conditions workup Work-up process->workup purification Purification workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Physicochemical Data

Summarized below are the key physical and chemical properties of this compound, essential for its handling, storage, and application in synthesis.

PropertyValueReference(s)
CAS Number 59702-31-7[8][9]
Molecular Formula C₆H₁₀N₂O₂[8][10]
Molecular Weight 142.16 g/mol [8][10]
Appearance White to off-white crystalline solid/powder[6][11][12]
Melting Point 121 - 126 °C[12]
Solubility Soluble in water (2000 g/L)[12]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 2[10]
LogP -1.035[8]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the reactivity of the N-H proton at the N4 position. This proton is acidic enough to be removed by a moderately strong base, generating a nucleophilic amide anion that can readily participate in various bond-forming reactions.

N-Alkylation: A Gateway to Diverse Derivatives

The most prevalent reaction is N-alkylation, which allows for the introduction of a vast array of side chains and functional groups.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically employed. This ensures complete and irreversible deprotonation of the N4-amide, maximizing the concentration of the reactive nucleophile. Weaker bases like potassium carbonate can be used, but may require harsher conditions and result in lower yields.[13]

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation without interfering with the nucleophile or the electrophile, facilitating a clean SN2 reaction.

  • Electrophile: A wide range of alkyl halides (iodides, bromides, chlorides) or other electrophiles with suitable leaving groups can be used.

G Mechanism: N-Alkylation of this compound cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) A This compound Anion Amide Anion (Nucleophile) A->Anion + Base Base Base (e.g., NaH) Electrophile Electrophile (R-X) Product N4-Alkylated Product Anion2 Amide Anion Anion2->Product + R-X

Caption: Simplified mechanism for the N-alkylation reaction.

This N-alkylation strategy is fundamental to creating libraries of compounds for drug discovery, as exemplified by the synthesis of analogues of trazodone and other bioactive molecules.[6]

Applications in the Synthesis of Bioactive Molecules

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for CNS disorders, oncology, and infectious diseases.[1][2][14] this compound serves as a direct precursor to many of these complex molecules.

A notable application is its use as an intermediate in the synthesis of Piperacillin, a broad-spectrum β-lactam antibiotic.[6] The core structure is also found in various research compounds evaluated for anti-inflammatory, analgesic, and antidepressant activities.[5][15][16] The ability to easily modify the N4 position allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.[2]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and derivatization of this compound.

Protocol 5.1: Synthesis of this compound[7]
  • Materials:

    • Diethyl oxalate (8 g)

    • N-ethylethylenediamine (4.4 g)

    • Ethanol (8 mL)

    • Dioxane (10 mL)

  • Procedure:

    • To a stirred solution of diethyl oxalate (8 g) in ethanol (8 mL), slowly add N-ethylethylenediamine (4.4 g) dropwise at room temperature.

    • Allow the resulting mixture to stir at room temperature for 3 hours. A precipitate may form during this time.

    • Heat the mixture to gently reflux to drive the reaction to completion and then remove the ethanol under reduced pressure.

    • To the resulting residue, add dioxane (10 mL) and heat to dissolve.

    • Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold dioxane, and dry under vacuum.

  • Expected Outcome:

    • Yield: ~5.4 g (76%).

    • Appearance: White crystalline solid.

    • Melting Point: ~124 °C.[7]

Protocol 5.2: General Procedure for N4-Alkylation
  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Deprotonation: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract the aqueous layer with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N4-alkylated product.

Safety, Handling, and Storage

  • Hazards: this compound may cause skin, eye, and respiratory irritation.[10] The toxicological properties have not been fully investigated.[11]

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[12][17]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong acids and bases.[11][12]

Conclusion

This compound is a robust and highly adaptable building block for organic synthesis. Its straightforward preparation, coupled with the predictable and high-yielding reactivity of its N4-amide position, provides a reliable platform for generating molecular diversity. For researchers in drug development, this scaffold offers an efficient route to novel chemical entities with potential therapeutic applications across a wide range of disease areas. The protocols and data presented in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this valuable compound.

References

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 59702-31-7.
  • PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione.
  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxopiperazine.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Ethylpiperazine.
  • PubChem. (n.d.). CID 158861505 | C12H20N4O4.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • ResearchGate. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Jain, A., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research (Stuttgart), 71(2), 62-72.
  • Bioorganic & Medicinal Chemistry Letters. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects.
  • Taylor & Francis Online. (2018). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents.
  • Genprice. (n.d.). This compound (Standard).
  • Google Patents. (2009). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2024). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • ResearchGate. (2023). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

Sources

The Emergence of a Key Synthon: A Technical Guide to N-ethyl-2,3-dioxopiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Pivotal Role in Antibiotic Development

Foreword: Unveiling the Unseen Pillars of Pharmaceutical Synthesis

In the landscape of drug development, the final active pharmaceutical ingredient (API) often takes center stage, celebrated for its therapeutic impact. However, behind these marquee molecules lies a fascinating world of chemical intermediates, the unsung heroes whose discovery and efficient synthesis are paramount to the success of modern medicine. This technical guide delves into the history and science of one such crucial entity: N-ethyl-2,3-dioxopiperazine. While not a therapeutic agent itself, its timely appearance and versatile chemistry were instrumental in the development of powerful, broad-spectrum antibiotics that have saved countless lives. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule, from its historical context to detailed synthetic protocols.

The Dioxopiperazine Scaffold: A Privileged Structure in Chemistry and Nature

Diketopiperazines (DKPs), also known as dioxopiperazines, are a class of cyclic organic compounds characterized by a six-membered ring containing two amide linkages.[1] They represent the smallest class of cyclic peptides and exist as three constitutional isomers: 2,3-dioxopiperazines, 2,5-dioxopiperazines, and 2,6-dioxopiperazines.[1]

G cluster_0 Dioxopiperazine Isomers 2,3-Dioxopiperazine 2,3-Dioxopiperazine 2,5-Dioxopiperazine 2,5-Dioxopiperazine 2,6-Dioxopiperazine 2,6-Dioxopiperazine

Figure 1: The three constitutional isomers of the dioxopiperazine scaffold.

While the 2,5-diketopiperazine core is frequently found in a vast array of biologically active natural products from fungi, bacteria, and marine organisms, the 2,3-dioxopiperazine scaffold holds significant importance in synthetic medicinal chemistry.[2][3] Its value lies in its utility as a constrained and versatile building block for constructing more complex molecules.

The Historical Context: A Child of the Antibiotic Revolution

The precise moment of the first synthesis of N-ethyl-2,3-dioxopiperazine is not prominently documented in standalone academic publications. Instead, its discovery is intrinsically linked to the intensive research and development of semi-synthetic penicillins and cephalosporins in the mid-20th century. The timeline of its emergence points towards the laboratories of Japanese pharmaceutical companies that were at the forefront of antibiotic innovation.

Evidence from patent literature strongly suggests that by the mid-to-late 1970s, N-ethyl-2,3-dioxopiperazine was a known and readily accessible intermediate. Specifically, its history is intertwined with the development of two major antibiotics:

  • Piperacillin: A broad-spectrum ureidopenicillin antibiotic.

  • Cefoperazone: A third-generation cephalosporin.

Patents filed by the Japanese company Toyama Chemical Co., Ltd. in the 1970s extensively describe the use of N-ethyl-2,3-dioxopiperazine and its derivatives in the synthesis of these groundbreaking antibiotics.[4] For instance, a 1977 Japanese patent application (106883/77) is frequently cited as a key reference for the preparation of ((4-ethyl-2,3-dioxo)-piperazin-1-yl)-carbonyl chloride, a direct derivative of N-ethyl-2,3-dioxopiperazine used to acylate the aminopenicillanic acid core.[4] This indicates that the synthesis of the parent compound, N-ethyl-2,3-dioxopiperazine, was likely established by Toyama Chemical in the years leading up to these patent applications as part of their broader antibiotic development program.

The driving force behind its synthesis was the need for a reliable chemical handle to introduce a specific side chain onto the β-lactam core, thereby modulating the antibacterial spectrum and improving efficacy against resistant pathogens, particularly Pseudomonas aeruginosa.[5]

Synthesis of N-ethyl-2,3-dioxopiperazine: A Methodological Deep Dive

The primary and most widely adopted synthetic route to N-ethyl-2,3-dioxopiperazine is a cyclization reaction between N-ethylethylenediamine and an oxalic acid derivative, typically diethyl oxalate. This method is noted for its efficiency, use of readily available starting materials, and amenability to industrial scale-up.[3]

General Reaction Scheme

G N-ethylethylenediamine N-ethylethylenediamine reagents + N-ethylethylenediamine->reagents Diethyl oxalate Diethyl oxalate arrow -> Diethyl oxalate->arrow N-ethyl-2,3-dioxopiperazine N-ethyl-2,3-dioxopiperazine reagents->Diethyl oxalate arrow->N-ethyl-2,3-dioxopiperazine

Figure 2: General synthetic scheme for N-ethyl-2,3-dioxopiperazine.

Detailed Experimental Protocol

The following protocol is a synthesis of information from various patented methods, providing a robust and reproducible procedure.[3]

Materials:

  • N-ethylethylenediamine

  • Diethyl oxalate

  • Anhydrous methanol

  • Catalyst (e.g., ammonium chloride, acetic acid, or formic acid)

  • Ethylene glycol dimethyl ether (for crystallization)

Step-by-Step Procedure:

  • Preparation of Reactant Solution A: In a suitable reaction vessel, dissolve N-ethylethylenediamine in anhydrous methanol to create a homogeneous solution.

  • Preparation of Reactant Solution B: In a separate flask equipped with a stirrer, add anhydrous methanol. To this, add the chosen catalyst (e.g., a catalytic amount of ammonium chloride). Slowly add diethyl oxalate to the methanol-catalyst mixture while stirring to ensure uniformity.

  • Reaction: Slowly add Solution A dropwise to Solution B under controlled temperature conditions, typically between 10-50 °C. The rate of addition should be managed to control any exotherm.

  • Reaction Completion and Solvent Removal: After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 50 °C) for a defined period (e.g., 1-2 hours) to ensure the reaction goes to completion. Following this, the methanol is removed under reduced pressure.

  • Crystallization and Isolation: To the resulting residue, add a crystallization solvent such as ethylene glycol dimethyl ether. The mixture is then slowly cooled to room temperature to induce crystallization. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried to yield N-ethyl-2,3-dioxopiperazine.

Causality in Experimental Choices:

  • Anhydrous Methanol: The use of an anhydrous solvent is crucial to prevent hydrolysis of the diethyl oxalate and to favor the desired cyclization reaction over side reactions.

  • Catalyst: The addition of a mild acid catalyst like ammonium chloride, acetic acid, or formic acid facilitates the nucleophilic attack of the amino groups on the ester carbonyls and subsequent cyclization.[3]

  • Controlled Temperature: Maintaining the reaction temperature within a specific range is important for controlling the reaction rate and minimizing the formation of impurities.

  • Slow Addition: The dropwise addition of the N-ethylethylenediamine solution helps to control the reaction exotherm and ensures a more uniform reaction, leading to higher yields and purity.

  • Crystallization Solvent: Ethylene glycol dimethyl ether is an effective solvent for crystallization, allowing for the formation of well-defined crystals and easy separation from any soluble impurities.

Physicochemical Properties and Data
PropertyValueReference(s)
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 106-110 °C
CAS Number 59702-31-7[6]

The Role of N-ethyl-2,3-dioxopiperazine in Drug Development: A Cornerstone for Antibiotics

The primary and most significant application of N-ethyl-2,3-dioxopiperazine is as a key intermediate in the synthesis of piperacillin and cefoperazone.[3] In these syntheses, it serves as the precursor to the acylating agent that introduces the characteristic side chain responsible for the enhanced antibacterial activity of the final drug molecules.

Synthesis of Piperacillin

In the synthesis of piperacillin, N-ethyl-2,3-dioxopiperazine is first converted to its 1-carbonyl chloride derivative, often referred to as 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride. This is typically achieved by reacting it with phosgene or a phosgene equivalent like triphosgene.[7] This activated intermediate is then reacted with ampicillin in the presence of a base to form piperacillin.

G cluster_0 Piperacillin Synthesis Workflow N-ethyl-2,3-dioxopiperazine N-ethyl-2,3-dioxopiperazine Activation 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride N-ethyl-2,3-dioxopiperazine->Activation Phosgene or equivalent Coupling Piperacillin Activation->Coupling + Ampicillin

Sources

An In-Depth Technical Guide to 1-Ethylpiperazine-2,3-dione Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine-2,3-dione core represents a structurally rigid and versatile scaffold that has garnered significant interest in medicinal chemistry. Its unique stereochemical and electronic properties make it an attractive starting point for the design of novel therapeutic agents across a range of disease areas. This technical guide provides an in-depth exploration of 1-Ethylpiperazine-2,3-dione, its derivatives, and analogs, with a particular focus on their synthesis, characterization, and burgeoning role as targeted therapeutic agents. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and elucidate the structure-activity relationships (SAR) that govern their biological function. A significant focus will be placed on the emerging potential of this scaffold in the inhibition of oncogenic KRAS G12C, a previously intractable target in cancer therapy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged heterocyclic motif.

Introduction: The Piperazine-2,3-dione Scaffold

The piperazine ring is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3] The introduction of vicinal carbonyl groups to form the piperazine-2,3-dione skeleton imposes conformational rigidity, which can be highly advantageous for achieving potent and selective binding to biological targets.[4] The ethyl group at the N-1 position of the core molecule, this compound, serves as a crucial handle for synthetic elaboration and for probing the steric and electronic requirements of target binding pockets. While historically investigated in the context of various biological activities, recent discoveries have highlighted the significant potential of this scaffold in the development of targeted cancer therapies.[5][6]

This guide will systematically explore the chemistry and biology of this compound and its analogs, providing a comprehensive resource for researchers in the field.

Synthetic Methodologies: Accessing the Piperazine-2,3-dione Core

The construction of the this compound scaffold is principally achieved through a cyclocondensation reaction. The most common and efficient method involves the reaction of N-ethylethylenediamine with a suitable C2-building block, typically an oxalate derivative. This approach offers a straightforward and scalable route to the core structure.

Rationale for Synthetic Approach

The selection of N-ethylethylenediamine as the starting material directly installs the requisite ethyl group at the N-1 position. Diethyl oxalate is an ideal cyclizing agent as it provides the two adjacent carbonyl groups and its ethoxy groups act as effective leaving groups during the condensation reaction. The reaction proceeds via a double nucleophilic attack of the primary and secondary amines of the diamine onto the electrophilic carbonyl carbons of the oxalate. The subsequent intramolecular cyclization with the elimination of ethanol furnishes the desired six-membered heterocyclic dione.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.[7]

Materials:

  • N-ethylethylenediamine (4.4 g, 0.05 mol)

  • Diethyl oxalate (8.0 g, 0.055 mol)

  • Ethanol (8 mL)

  • Dioxane (10 mL)

Procedure:

  • To a solution of diethyl oxalate (8.0 g) in ethanol (8 mL) in a round-bottom flask equipped with a magnetic stirrer, add N-ethylethylenediamine (4.4 g) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

  • After 3 hours, heat the reaction mixture to reflux to drive the reaction to completion and to begin removing the ethanol solvent.

  • Once the reaction is complete, remove the remaining ethanol under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude residue from dioxane (10 mL) to yield pure this compound as a crystalline solid.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold dioxane, and dry in a vacuum oven.

Expected Yield: 5.4 g (76.0%) Melting Point: 124 °C[7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides information on the electronic environment and connectivity of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Provides information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, particularly the characteristic carbonyl (C=O) stretches of the dione.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 59702-31-7[8]
Molecular Formula C₆H₁₀N₂O₂[8]
Molecular Weight 142.16 g/mol [8]
Appearance Crystalline solid[7]
Melting Point 124 °C[7]
SMILES CCN1CCNC(=O)C1=O[8]

Biological Applications and Mechanism of Action

While the broader piperazine class of compounds exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects, a particularly exciting and recent development for piperazine-2,3-dione derivatives is their potential as inhibitors of the oncogenic KRAS G12C mutant.[5][9]

Targeting the "Undruggable" KRAS G12C

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.

The discovery of a cryptic allosteric pocket, known as the switch-II pocket, which is accessible in the inactive, GDP-bound state of KRAS G12C, has revolutionized the field. Small molecules can be designed to covalently bind to the mutant cysteine 12, trapping the protein in its inactive conformation and thereby inhibiting downstream oncogenic signaling.[10]

Mechanism of KRAS G12C Inhibition by Piperazine-2,3-dione Derivatives

A recent patent has disclosed a series of novel piperazine-2,3-dione derivatives as potent inhibitors of KRAS G12C.[5] These compounds are designed to interact with the switch-II pocket. The piperazine-2,3-dione scaffold likely serves as a rigid core to correctly orient the pharmacophoric elements necessary for binding. One of the nitrogen atoms of the piperazine ring can be functionalized with a group that forms a covalent bond with the Cys12 residue, while other substituents on the molecule can engage in non-covalent interactions within the pocket to enhance affinity and selectivity.

By locking KRAS G12C in its inactive state, these inhibitors prevent the exchange of GDP for GTP, a crucial step for KRAS activation. This leads to the downregulation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is a key driver of cancer cell proliferation.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) GEF GEF (e.g., SOS1) RTK->GEF Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound KRAS_GTP KRAS G12C (Active) GTP-bound GAP GAP KRAS_GTP->GAP Intrinsic GTP hydrolysis (slowed) RAF RAF KRAS_GTP->RAF Activates GEF->KRAS_GDP Promotes GDP/GTP Exchange GAP->KRAS_GDP Inhibitor Piperazine-2,3-dione Derivative Inhibitor->KRAS_GDP Covalently binds to Cys12 (Locks in inactive state) MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Translocates & Activates Transcription Factors

Caption: KRAS G12C Signaling Pathway and Inhibition.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For the this compound scaffold, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

While comprehensive SAR data for piperazine-2,3-dione-based KRAS G12C inhibitors is still emerging, preliminary findings from patent literature and studies on related scaffolds provide valuable insights.[5][10]

Key SAR Observations:

  • N-1 Substitution: The substituent at the N-1 position of the piperazine-2,3-dione ring is critical for interacting with the target protein. In the case of KRAS G12C inhibitors, this position is often part of a larger chemical moiety designed to reach and react with the Cys12 residue. The nature of the linker and the electrophilic "warhead" are key determinants of covalent bond formation.

  • N-4 Substitution: The N-4 position offers a vector for modification to enhance potency and modulate physicochemical properties. In many piperazine-containing drugs, substitution at this position with aryl or other cyclic groups is a common strategy to achieve target engagement.[2]

  • Piperazine Ring Conformation: The rigid chair-like conformation of the piperazine-2,3-dione ring helps to pre-organize the substituents in a defined spatial orientation, which can reduce the entropic penalty of binding and lead to higher affinity.

Further research is needed to systematically explore the effects of varying the substituents on the piperazine-2,3-dione core to develop a detailed SAR map for KRAS G12C inhibition and other potential therapeutic targets.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in cellulo assays are required. The following protocols are representative of the types of experiments used to evaluate KRAS G12C inhibitors.

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of a compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on the KRAS G12C protein, often facilitated by the guanine nucleotide exchange factor (GEF), SOS1.

Principle: The fluorescence of mant-GTP increases upon binding to KRAS. An effective inhibitor will prevent this exchange, resulting in a lower fluorescence signal.

General Protocol:

  • Purified recombinant KRAS G12C protein is pre-loaded with GDP.

  • The test compound is incubated with the KRAS G12C-GDP complex.

  • The nucleotide exchange reaction is initiated by the addition of the GEF SOS1 and mant-GTP.

  • The fluorescence intensity is monitored over time using a plate reader.

  • The rate of nucleotide exchange is calculated, and the IC₅₀ value of the inhibitor is determined from a dose-response curve.

Cell-Based Assay: p-ERK Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in a cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358).

Principle: An effective KRAS G12C inhibitor will block signaling through the MAPK pathway, leading to a decrease in the levels of phosphorylated ERK (p-ERK).

General Protocol:

  • Seed KRAS G12C mutant cancer cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified period.

  • Lyse the cells and quantify the levels of p-ERK and total ERK using an immunoassay method such as ELISA or Western blotting.

  • Normalize the p-ERK signal to the total ERK signal.

  • Determine the IC₅₀ value from a dose-response curve of p-ERK inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of This compound Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Biochemical Biochemical Assay (KRAS Nucleotide Exchange) Characterization->Biochemical CellBased Cell-Based Assay (p-ERK Inhibition) Biochemical->CellBased ADME ADME/Tox Profiling CellBased->ADME

Caption: General workflow for the development and evaluation of this compound derivatives.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds with significant therapeutic potential. The recent identification of their activity against the high-value oncology target KRAS G12C has opened up new avenues for the development of novel cancer therapies.

Future research in this area should focus on:

  • Expanding the SAR: Systematic modification of the this compound core is needed to build a comprehensive understanding of the structural requirements for potent and selective KRAS G12C inhibition.

  • Optimizing Pharmacokinetics: In vivo studies are required to assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and to guide further optimization.

  • Exploring Other Therapeutic Areas: While the focus on KRAS is compelling, the broader biological activities of piperazine-2,3-dione derivatives should not be overlooked. Further screening against a diverse range of biological targets may uncover new therapeutic applications.

References

  • Hallin, J., et al. (2020).
  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430.
  • Al-Hourani, B. J., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2796.
  • CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents. (n.d.).
  • Role of piperazine scaffolds in medicinal chemistry. (2025). BenchChem.
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
  • Synthesis of 1-ethyl-2,3-dioxopiperazine. (n.d.). PrepChem.com.
  • Shenoy, K. M., & Kini, S. (2025). Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer. Drug Discovery Today, 30(7), 104396.
  • Faizan, M., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Marcinkowska, M., et al. (2018). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 536-545.
  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate.
  • Lv, J. L., et al. (2008). Design, synthesis, and antitumor activities of some novel substituted 1,2,3-benzotriazines. Molecules, 13(6), 1427-1440.
  • Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(13), 4235.
  • Vaughan, K., et al. (2014). Synthesis and Characterization of New Compounds in the Series 1-alkyl-4- (2-aryl-1-diazenyl)piperazines. Current Organic Synthesis, 11(6), 930-940.
  • Novel Bicyclic Dione Compounds as KRAS Inhibitors for Treating Cancer. (2022). ACS Medicinal Chemistry Letters, 13(6), 896-897.
  • Hu, Y., et al. (2025). Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry, 13, 3194-3198.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega.
  • This compound | CAS 59702-31-7. (n.d.). Matrix Fine Chemicals.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Song, R., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5122.
  • IC 50 values for rhodanine-piperazine hybrids (5-17) against... (n.d.). ResearchGate.
  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). Molecules.
  • IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (2025). Yeditepe Journal of Health Sciences.
  • Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. (2025).
  • CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione - Google Patents. (n.d.).
  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42.
  • This compound (Standard). (n.d.). Amrita Therapeutics.
  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents. (n.d.).
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules.
  • Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. (1999). Journal of Medicinal Chemistry, 42(18), 3647-3656.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Piperazine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine-2,5-dione, or diketopiperazine (DKP), core is a renowned "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, six-membered heterocyclic structure, derived from the condensation of two α-amino acids, offers a unique combination of proteolytic resistance, conformational constraint, and the ability to be extensively functionalized.[1][4][5] These features make it an ideal starting point for developing novel therapeutics. Found in a vast array of natural products with potent biological activities—including antimicrobial, antitumor, and antiviral properties—the DKP scaffold serves as a robust template for combinatorial library synthesis and subsequent biological screening.[5][6][7] This guide provides a comprehensive, technically-grounded framework for the systematic screening of novel piperazine-2,5-dione analog libraries, from initial synthesis to lead candidate identification. It is designed to merge theoretical principles with actionable, field-proven experimental protocols.

The Piperazine-2,5-dione Scaffold: Rationale for Drug Discovery

The strategic value of the piperazine-2,5-dione scaffold lies in its inherent "drug-like" properties. Its rigid backbone reduces the entropic penalty of binding to a biological target, while its susceptibility to diverse chemical modifications allows for the systematic exploration of chemical space.[3][4] This versatility enables the generation of large, diverse compound libraries essential for identifying hits against a wide range of biological targets.[8] The core structure is a key motif in numerous natural products, demonstrating evolutionary validation of its bioactivity.[5][6]

Library Synthesis and Quality Control

The creation of a high-quality compound library is the foundational step of any screening campaign. For piperazine-2,5-dione analogs, synthetic strategies often involve the cyclization of dipeptides or the functionalization of a pre-existing DKP core.[4][9]

A generalized synthetic approach often involves condensing various benzaldehydes with the DKP core to form (Z,Z)-(benzylidene)piperazine-2,5-diones, which can then be further modified.[9] This allows for the creation of both homo- and heterodimeric substituted analogs, rapidly expanding library diversity.

G start Piperazine-2,5-dione Core condensation Condensation Reaction start->condensation r1_aldehyde R1-CHO (Aldehyde 1) r1_aldehyde->condensation r2_aldehyde R2-CHO (Aldehyde 2) r2_aldehyde->condensation Optional for Heterodimers intermediate Substituted (Z,Z)-Benzylidene Intermediate condensation->intermediate modification Further Modification (e.g., Hydrogenation, Functionalization) intermediate->modification library Diverse Analog Library modification->library

Figure 1: Generalized synthetic workflow for DKP analog library generation.

Causality Behind Experimental Choice: A diversity-oriented synthesis (DOS) approach is paramount. By systematically varying the substituents (R1, R2, etc.), we are not just creating compounds, but actively probing the chemical space around the core scaffold. This strategy is designed to maximize the chances of discovering novel structure-activity relationships (SAR).[10][11]

Trustworthiness through Quality Control: Before initiating any biological screening, the integrity of the library must be validated.

  • Purity: All compounds should be analyzed by LC-MS and/or NMR to confirm identity and assess purity (ideally >95%).

  • Solubility: Compounds are typically dissolved in DMSO to create high-concentration stock solutions (e.g., 10-20 mM). Solubility issues must be noted, as precipitation can lead to false negatives.

  • Storage: Stock solutions should be stored in desiccated, low-temperature (-20°C or -80°C) conditions, protected from light to prevent degradation.

The Hierarchical Screening Cascade

A tiered or hierarchical approach is the most efficient method for screening a large library. This strategy uses broad, high-throughput assays to identify initial "hits," which are then subjected to more complex, resource-intensive secondary and tertiary assays to confirm activity and elucidate the mechanism of action (MoA).

Figure 2: A hierarchical workflow for screening novel compound libraries.

Primary Screening: Identifying "Hits"

The goal of primary screening is to rapidly and cost-effectively identify compounds with any level of desired biological activity. Assays at this stage are typically run at a single, relatively high concentration (e.g., 10-20 µM).

These assays are fundamental for identifying potential anticancer agents and for flagging compounds with general toxicity early in the process. The MTT assay is a widely used, robust colorimetric method.[12]

Expert Insight: The MTT assay measures mitochondrial reductase activity, which is a proxy for metabolic activity and, by extension, cell viability.[13] It's crucial to remember that compounds that interfere with cellular respiration can produce false positives or negatives. Therefore, hit confirmation with an orthogonal method (e.g., a dye-exclusion assay like Trypan Blue or a luminescence-based ATP assay like CellTiter-Glo®) is a self-validating best practice.

Detailed Protocol: MTT Cytotoxicity Assay [14]

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine-2,5-dione analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells, typically ≤0.5%) and "no cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL) and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[14]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cell" blanks from all other wells. Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_Treated / Abs_VehicleControl) * 100.

Table 1: Example Cytotoxicity Screening Data (IC₅₀ Values)

Compound IDCancer Line A (µM)Cancer Line B (µM)Normal Fibroblast (µM)Selectivity Index (Normal/Cancer A)
PZD-0017.512.1> 50> 6.7
PZD-00245.238.9> 50> 1.1
PZD-0031.22.515.613.0
PZD-004> 50> 50> 50N/A
Positive Control0.81.11.41.75

Selectivity Index is a crucial metric for prioritizing compounds that are more toxic to cancer cells than normal cells.

The piperazine scaffold is present in many antimicrobial agents.[8] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]

Detailed Protocol: Broth Microdilution for MIC Determination [17][18]

  • Reagent Preparation: Prepare a 2X stock solution of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).[15] Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the 2X compound stock solution across 10 columns, resulting in a range of concentrations.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, effectively halving the compound concentrations to their final 1X test concentrations.

  • Controls: Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[19]

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16] This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Table 2: Example Antimicrobial Activity Data (MIC Values in µg/mL)

Compound IDS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)
PZD-001> 128> 128> 12864
PZD-005832> 12816
PZD-006128> 128> 128> 128
PZD-007481632
Positive Control1240.5
Secondary Screening and Mechanism of Action (MoA)

Hits from primary screens are advanced to secondary screening to confirm their activity in dose-response format and to begin investigating their MoA.

Target-Based vs. Phenotypic Screening:

  • Target-Based: If the library was designed to inhibit a specific enzyme (e.g., a kinase or protease), direct enzyme inhibition assays are performed.[20][21]

  • Phenotypic: If the primary screen was phenotypic (e.g., cell death), secondary assays aim to identify the molecular target or pathway responsible for the observed effect.

Detailed Protocol: Generic Kinase Inhibition Assay (Luminescence-Based) [22][23]

This protocol is based on assays like ADP-Glo™, which quantify kinase activity by measuring the amount of ADP produced.[22]

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in a kinase buffer.

  • Compound Plating: In a 384-well plate, add the test compounds at various concentrations. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Kinase Reaction: Add the kinase enzyme to the wells and pre-incubate with the compounds for 15-30 minutes. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal with a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Lead Optimization and Structure-Activity Relationship (SAR)

Data from secondary screening feeds into the Structure-Activity Relationship (SAR) cycle.[24][25] The goal is to understand how specific chemical modifications to the piperazine-2,5-dione scaffold affect biological activity.[11][26]

Expert Insight: SAR is an iterative process. Medicinal chemists use the data to design and synthesize new, focused sets of analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[10][25] This cycle of design, synthesis, and testing is the core of lead optimization.

G design Design Analogs (Based on SAR Data) synthesis Chemical Synthesis & Purification design->synthesis Feasibility testing Biological Testing (Potency, Selectivity) synthesis->testing New Compounds analysis Data Analysis (Generate New SAR) testing->analysis Activity Data analysis->design Insights

Figure 3: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Case Study: Targeting the PI3K/Akt Signaling Pathway

Let's hypothesize that a primary phenotypic screen identified compound PZD-003 as a potent and selective cytotoxic agent against a breast cancer cell line known to have an overactive PI3K/Akt pathway.[27][28] This pathway is a central regulator of cell survival, proliferation, and growth, and its components are frequently mutated or overexpressed in cancer.[29][30]

Hypothesis: PZD-003 induces cancer cell death by inhibiting a key kinase, such as Akt, within this pathway.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Bad, GSK3β, FOXO) Akt->Downstream Phosphorylates & Regulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Outcome Cell Survival, Proliferation, Growth Downstream->Outcome PZD003 Hypothesized Target: PZD-003 PZD003->Akt

Sources

A Technical Guide to 1-Ethylpiperazine-2,3-dione: Commercial Availability, Purity Assessment, and Methodologies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethylpiperazine-2,3-dione (CAS No. 59702-31-7) is a heterocyclic organic compound of significant interest within the pharmaceutical industry. Primarily recognized as a process impurity and degradation product of the broad-spectrum antibiotic Piperacillin, it is formally designated as Piperacillin Impurity E in pharmacopeial monographs.[1] The diligent monitoring and control of this impurity are paramount to ensuring the safety and efficacy of Piperacillin-containing drug products. This technical guide provides an in-depth overview of the commercial landscape for this compound, discusses the critical importance of its purity, and presents detailed analytical methodologies for its quantification and characterization. This document is intended to serve as a valuable resource for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of pharmaceuticals.

The Critical Role of Purity in Pharmaceutical Development

In the realm of drug discovery and development, the purity of chemical reagents, intermediates, and active pharmaceutical ingredients (APIs) is not merely a matter of regulatory compliance but a fundamental pillar of scientific integrity and patient safety.[1][2] The presence of impurities, even at trace levels, can have profound and often unpredictable consequences, including:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, potentially leading to off-target effects or a modification of the intended therapeutic action of the API.

  • Increased Toxicity: Certain impurities can be toxic, posing a direct risk to patient health.

  • Compromised Stability: The presence of reactive impurities can degrade the API, reducing the shelf-life and potency of the final drug product.

  • Inaccurate Research Data: In early-stage research, impure reagents can lead to erroneous experimental results, confounding structure-activity relationship (SAR) studies and hindering the identification of viable drug candidates.[1]

For these reasons, the use of well-characterized, high-purity compounds is essential throughout the entire drug development lifecycle.

Commercial Suppliers and Available Purities of this compound

This compound is available from a range of specialized chemical suppliers, often as a reference standard for analytical purposes. The purity of commercially available lots is a key consideration for its intended application, whether for method development, validation, or as a component in toxicological studies. Below is a comparative table of some commercial suppliers and their typically offered purities.

SupplierProduct Name/SynonymCAS NumberStated PurityIntended Use
LGC Standards This compound, Piperacillin Sodium Imp. E (EP)59702-31-7High Purity/Reference StandardAnalytical Development, Method Validation
Daicel Pharma Standards Piperacillin EP Impurity-E59702-31-7High Purity with CoAAnalytical Testing, Quality Control
Anax Laboratories This compound59702-31-798.00%Research and Development
Chem-Impex 1-Ethyl-2,3-dioxopiperazine59702-31-7≥ 98% (GC)Organic Synthesis, Pharmaceutical Development
Thermo Scientific Alfa Aesar This compound59702-31-797%Laboratory Chemicals

Note: Availability and purity specifications are subject to change. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

The availability of this compound as a reference standard, complete with a comprehensive Certificate of Analysis, is crucial for the accurate quantification of this impurity in Piperacillin samples. A typical CoA from a reputable supplier will include data from various analytical techniques, confirming the identity and purity of the material.[3]

Synthesis and Potential Impurities

Understanding the synthetic route to this compound provides valuable insight into its potential impurity profile. A common laboratory-scale synthesis involves the cyclocondensation reaction between N-ethyl ethylenediamine and a derivative of oxalic acid, such as diethyl oxalate.

Potential impurities arising from this synthesis may include:

  • Unreacted Starting Materials: Residual N-ethyl ethylenediamine and diethyl oxalate.

  • By-products: Incomplete cyclization products or side-reaction products.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, dioxane).

A thorough analytical characterization is necessary to identify and quantify these potential impurities in any synthesized batch of this compound.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive characterization and purity assessment of this compound. The following sections detail robust methodologies based on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility.[4] A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and from the API, Piperacillin.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase starting condition (95:5 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • The C18 column is a versatile stationary phase suitable for retaining the moderately polar this compound.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to elute any strongly retained compounds from the column.

  • Formic acid is added to the mobile phase to improve peak shape and to control the ionization state of the analyte and any acidic or basic impurities.

  • UV detection at 215 nm is chosen as it is a common wavelength for detecting organic molecules with carbonyl functionalities.

HPLC_Workflow

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents and certain low molecular weight synthesis by-products.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass selective detector.

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • The DB-5MS column is a low-polarity column suitable for a wide range of analytes.

  • The temperature program is designed to separate compounds with varying boiling points.

  • Electron ionization at 70 eV is a standard condition that generates reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.

GCMS_Workflow

Caption: GC-MS workflow for volatile impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and can also be used for quantitative purity assessment (qNMR) with an internal standard.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) for quantitative analysis.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

Expected ¹H NMR Signals (in CDCl₃, approximate):

  • ~1.2 ppm (triplet, 3H): -CH₃ of the ethyl group.

  • ~3.4 ppm (quartet, 2H): -CH₂- of the ethyl group.

  • ~3.5 ppm (multiplet, 2H): Piperazine ring protons.

  • ~3.8 ppm (multiplet, 2H): Piperazine ring protons.

  • ~7.0 ppm (broad singlet, 1H): NH proton.

Expected ¹³C NMR Signals (in CDCl₃, approximate):

  • ~13 ppm: -CH₃ of the ethyl group.

  • ~40 ppm: -CH₂- of the ethyl group.

  • ~45 ppm: Piperazine ring carbon.

  • ~48 ppm: Piperazine ring carbon.

  • ~155 ppm: Carbonyl carbon (C=O).

  • ~165 ppm: Carbonyl carbon (C=O).

Causality Behind Experimental Choices:

  • A high-field NMR spectrometer (≥ 400 MHz) is used to achieve better signal dispersion and resolution.

  • The choice of deuterated solvent depends on the solubility of the compound and the desire to avoid overlapping solvent signals with analyte peaks.

  • Quantitative NMR (qNMR) provides a direct measure of purity against a certified internal standard, offering a high degree of accuracy without the need for a specific reference standard of the analyte itself.

NMR_Logic

Caption: Logical relationship in NMR analysis.

Conclusion

The procurement of high-purity this compound and the implementation of robust analytical methods for its characterization are indispensable for the development of safe and effective Piperacillin-based pharmaceuticals. This guide has provided a comprehensive overview of the commercial suppliers, the rationale for stringent purity control, and detailed, field-proven methodologies for the analysis of this critical impurity. By employing a combination of HPLC, GC-MS, and NMR, researchers and quality control professionals can confidently assess the purity of this compound, ensuring the integrity of their research and the quality of the final drug product.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Piperacillin Impurity Detection.
  • Daicel Pharma Standards. Piperacillin Impurities Manufacturers & Suppliers.
  • Ingenta Connect. (2018). Analysis of impurity spectra in piperacillin sodium for injection.... [Link]
  • Gulf Medical University. (2014). Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. [Link]
  • ResearchGate. (2014).

Sources

An In-depth Technical Guide to the Safe Handling of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 1-Ethylpiperazine-2,3-dione (CAS No. 59702-31-7). As a compound utilized in laboratory and research settings, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of personnel and the integrity of experimental outcomes. This document synthesizes available safety data to offer a field-proven perspective on the safe utilization of this chemical.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. These properties influence storage conditions, potential reactivity, and appropriate emergency responses.

PropertyValueSource(s)
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Appearance Off-white to white solid/powder
Melting Point 121 - 126 °C (249.8 - 258.8 °F)
Boiling Point Not available
Water Solubility 2000 g/L
Density 0.640 g/cm³

Section 2: Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

GHS GHS07: Exclamation Mark cluster_0 a

GHS Pictogram for Irritants

It is crucial to note that while some suppliers' safety data sheets may state that the product is not considered hazardous by the US OSHA Hazard Communication Standard 2024, the aggregated GHS information from multiple sources indicates the above classifications. Therefore, it is prudent to handle this compound as an irritant.

Section 3: Toxicological Profile: Acknowledging the Data Gap

A critical aspect of this guide is to address the current state of toxicological data for this compound. Multiple sources explicitly state that the toxicological properties of this substance have not been fully investigated. This lack of comprehensive data necessitates a cautious approach to handling, adhering to the principle of treating chemicals with unknown toxicity as potentially hazardous.

Key Considerations:

  • Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data is available for this compound.

  • Chronic Toxicity: Information regarding carcinogenicity, mutagenicity, and reproductive toxicity is not available.

  • Routes of Exposure: The primary routes of concern based on its classification are skin contact, eye contact, and inhalation of dust particles. Ingestion may cause gastrointestinal irritation.

The absence of detailed toxicological data underscores the importance of strict adherence to the handling and personal protective equipment recommendations outlined in the following sections.

Section 4: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile) goggles Safety Goggles (ANSI Z87.1 or EN166) respirator NIOSH/MSHA-approved Respirator (if dust is generated) user Researcher user->lab_coat Always Wear user->gloves Always Wear user->goggles Always Wear user->respirator As Needed

Recommended PPE for Handling this compound
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if engineering controls are not sufficient to prevent inhalation of dust, or if dust is generated during handling.

Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Conditions
  • Container: Store in a tightly closed container.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.

Section 5: Reactivity and Stability

Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.

  • Stability: The compound is stable under normal laboratory conditions.

  • Conditions to Avoid: Avoid the creation of dust and exposure to incompatible materials.

  • Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Section 6: Emergency Procedures

A clear and concise emergency response plan is essential for mitigating the consequences of accidental exposure or spills.

First-Aid Measures

First_Aid cluster_response First-Aid Response exposure Accidental Exposure skin Skin Contact: Wash immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. exposure->skin eye Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. exposure->eye inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. exposure->ingestion

First-Aid Procedures for this compound Exposure
  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Get immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation or allergic reactions occur.

  • Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.

  • Containment and Cleanup: Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.

Section 7: Disposal Considerations

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • General Guidance: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Classification: It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations.

  • Disposal Protocol:

    • Collect waste material in a clearly labeled, sealed container.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

    • Do not dispose of this chemical down the drain or in regular trash.

Section 8: Conclusion

While this compound is a valuable compound in research and development, its safe handling is predicated on a thorough understanding of its known hazards and, equally importantly, its toxicological data gaps. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the handling and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. The causality behind these stringent protocols lies in the precautionary principle: in the absence of complete toxicological data, we must treat the substance with a high degree of caution to protect the health and safety of all laboratory personnel.

References

  • 1-Ethyl-2,3-piperazinedione | C6H10N2O2 | CID 108812. PubChem. [Link]
  • 1-Ethylpiperazine | C6H14N2 | CID 79196. PubChem. [Link]
  • CID 158861505 | C12H20N4O4. PubChem. [Link]
  • This compound | CAS 59702-31-7.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]
  • SAFETY DATA SHEET - Ethyl piperazine-1-carboxyl
  • Safety Data Sheet

Methodological & Application

Introduction: The Significance of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Gram-Scale Synthesis of 1-Ethylpiperazine-2,3-dione

This compound (CAS 59702-31-7) is a crucial heterocyclic building block in modern organic and medicinal chemistry.[1] Its rigid, diketone-functionalized piperazine core makes it a valuable intermediate for the synthesis of complex molecules. Most notably, it is a key precursor in the industrial synthesis of broad-spectrum antibiotics such as Piperacillin.[2][3] The development of a robust, scalable, and well-documented synthetic protocol is therefore of significant interest to researchers in pharmaceutical development, process chemistry, and drug discovery.

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of this compound. The methodology is designed for reproducibility and safety, explaining the causality behind critical experimental steps to ensure a high-purity yield.

Reaction Scheme and Mechanism

The synthesis proceeds via a cyclocondensation reaction between N-ethylethylenediamine and a dialkyl oxalate, typically diethyl oxalate. This reaction involves a double nucleophilic acyl substitution. The primary and secondary amine groups of the N-ethylethylenediamine attack the two electrophilic carbonyl carbons of the diethyl oxalate. This sequential process results in the formation of the six-membered piperazine-2,3-dione ring, with two molecules of ethanol eliminated as a byproduct. The use of a mild acid catalyst, such as glacial acetic acid, can facilitate the reaction by protonating the carbonyl oxygen of the ester, rendering it more electrophilic.[2]

Reaction_Scheme N_ethyl N-Ethylethylenediamine plus1 + r2_struct diethyl_oxalate Diethyl Oxalate arrow Ethanol (or Methanol) Catalyst p1_struct arrow->p1_struct product This compound plus2 + 2 EtOH r1_struct r2_struct->arrow Workflow prep_A Prepare Solution A (N-Ethylethylenediamine in Methanol) react Controlled Dropwise Addition (Maintain 30-50°C) prep_A->react prep_B Prepare Solution B (Diethyl Oxalate & Catalyst in Methanol) prep_B->react heat Heat to 50°C (1 hour) react->heat evap Solvent Removal (Rotary Evaporator) heat->evap cryst Add Dioxane & Induce Crystallization (Slow Cooling) evap->cryst iso Isolate Product (Vacuum Filtration) cryst->iso dry Dry Under Vacuum iso->dry final Final Product: This compound dry->final

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This application note details a reliable and scalable protocol for the gram-scale synthesis of this compound. By carefully controlling reaction parameters such as temperature and addition rate, and by adhering to stringent safety protocols, researchers can consistently obtain a high yield of this valuable chemical intermediate. The self-validating nature of the protocol, grounded in established chemical principles and safety-conscious design, makes it suitable for professionals in both academic research and industrial drug development.

References

  • Loba Chemie. (2023). OXALYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet.
  • Wolfa. (2023). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethylenediamine Dihydrochloride, 98+%.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ETHYLENEDIAMINE.
  • LookChem. (n.d.). N-Ethyl-2,3-dioxopiperazine Suppliers.
  • PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione.
  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxopiperazine.
  • Google Patents. (n.d.). CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 59702-31-7.
  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine.
  • PubChem. (n.d.). CID 158861505.
  • ResearchGate. (2020). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues.
  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Royal Society of Chemistry. (2005). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
  • Google Patents. (n.d.). CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine.
  • PubMed. (2000). Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives.
  • MDPI. (2015). Synthesis and Characterization of New Compounds in the Series 1-alkyl-4-[2-aryl-1-diazenyl]piperazines.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • MDPI. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • National Institutes of Health (NIH). (2019). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities of 1-Ethylpiperazine-2,3-dione. The method is developed based on reversed-phase chromatography, suitable for the polar nature of the analyte, and is designed to be specific, accurate, precise, and linear over a defined concentration range. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a step-by-step protocol, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a heterocyclic organic compound belonging to the piperazine class. Substituted piperazines are significant structural motifs found in a wide array of biologically active molecules and are crucial intermediates in pharmaceutical synthesis.[1][2] The purity of such intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity assessment is paramount.

This application note addresses the challenge of analyzing a polar compound like this compound by HPLC. Due to its polar nature, special consideration is given to the selection of the stationary and mobile phases to ensure adequate retention and separation from potential impurities.[3] The developed method utilizes a C18 stationary phase with an aqueous-organic mobile phase, a common and effective approach for such analytes.[1]

The protocol herein is designed to be readily implemented in a quality control laboratory and is supported by a comprehensive validation plan that adheres to the principles outlined in ICH Q2(R2) guidelines for the validation of analytical procedures.[4][5]

Scientific Rationale and Method Development Strategy

The primary objective is to develop an HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Analyte Properties and Chromatographic Considerations

Due to its polarity, a reversed-phase HPLC approach was selected. To achieve sufficient retention on a non-polar stationary phase (like C18), a highly aqueous mobile phase is anticipated. The use of an acidic modifier, such as formic acid, is incorporated to improve peak shape and reproducibility by ensuring consistent ionization of any residual silanol groups on the stationary phase and the analyte itself.

Potential Impurities

Based on the common synthesis routes for piperazine-2,5-diones, which often involve cyclocondensation reactions, potential impurities could include:

  • Starting materials: Unreacted ethylamine and diethyl oxalate (or similar precursors).

  • Intermediates: Open-chain precursors to the cyclized product.

  • By-products: Products from side reactions, such as dimerization or polymerization.

  • Degradation products: Resulting from hydrolysis or oxidation of the dione ring.

The developed HPLC method must be able to resolve the main peak of this compound from all these potential impurities.

Experimental

Materials and Reagents
  • Reference Standard: this compound certified reference standard (CRS) (e.g., available from LGC Standards or other certified suppliers).

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Acid: Formic acid, analytical grade.

  • Sample: this compound test sample.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 20 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
15.0595
17.0595
17.1955
20.0955
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (90:10 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound CRS and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The analytical method will be validated according to ICH Q2(R2) guidelines, covering specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

System Suitability

Before commencing any validation activity, the suitability of the chromatographic system will be verified. A minimum of five replicate injections of the Standard Solution (0.1 mg/mL) will be performed.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity will be demonstrated by analyzing a blank (diluent), the standard solution, and the sample solution. The chromatograms will be examined for any interference at the retention time of the this compound peak. Additionally, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) will be conducted on the sample to demonstrate that the method can separate the main peak from its degradation products.

Linearity and Range

A stock solution of this compound CRS will be prepared and diluted to at least five concentration levels, ranging from the reporting limit for impurities (e.g., 0.05%) to 120% of the assay concentration (e.g., 0.05, 0.1, 0.5, 1.0, and 1.2 mg/mL). The peak areas will be plotted against the corresponding concentrations, and a linear regression analysis will be performed.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be within ±2% of the response at 100% concentration.

Accuracy

Accuracy will be determined by a recovery study. A known amount of this compound CRS will be spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Each concentration level will be prepared in triplicate.

Acceptance Criteria:

  • The mean recovery should be between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-assay precision): Six replicate preparations of the sample solution at 100% of the test concentration will be analyzed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability study will be repeated by a different analyst, on a different day, and using a different instrument.

Acceptance Criteria:

  • The % RSD for the purity values should be ≤ 2.0%.

Robustness

The robustness of the method will be assessed by deliberately varying key chromatographic parameters and observing the effect on the results.

Table 4: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 5 °C (25 °C and 35 °C)
Mobile Phase pH ± 0.2 units (by adjusting formic acid conc.)

Acceptance Criteria:

  • System suitability parameters should be met under all varied conditions.

  • The purity results should not significantly differ from the results obtained under the nominal conditions.

Data Analysis and Reporting

The purity of this compound will be calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

All validation data, including chromatograms, regression analysis for linearity, recovery data for accuracy, and statistical analysis for precision and robustness, will be documented in a comprehensive validation report.

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing prep_std Prepare Standard Solution (0.1 mg/mL) system_suitability System Suitability Test (5 injections of Standard) prep_std->system_suitability prep_sample Prepare Sample Solution (1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phases A and B prep_mobile->system_suitability inject_blank Inject Blank (Diluent) system_suitability->inject_blank If Pass inject_std Inject Standard Solution inject_blank->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

Caption: Workflow for the HPLC purity analysis of this compound.

Method Validation Logic

Validation_Logic cluster_precision Precision Components Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of validation parameters for the HPLC method.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the purity analysis of this compound. The method is designed to be robust and reliable, and the detailed validation protocol ensures its suitability for use in a regulated environment. By following the procedures outlined in this document, researchers and quality control analysts can confidently assess the purity of this compound, ensuring the quality of this important pharmaceutical intermediate.

References

  • ThermoCeramix. This compound (Standard). [Link]
  • PubChem. 1-Ethyl-2,3-piperazinedione. [Link]
  • National Center for Biotechnology Information. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
  • Beilstein-Institut. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • Matrix Fine Chemicals. This compound | CAS 59702-31-7. [Link]
  • NTU Journal of Pure Sciences.
  • ResearchGate. UV–Vis absorption spectra of compounds 2 and 3 (10 μM) in HEPES buffer (pH 7.3, 10% DMSO). [Link]
  • PubChem. CID 158861505 | C12H20N4O4. [Link]
  • Multichem. 1-Ethylpiperazine Dealer and Distributor. [Link]
  • National Center for Biotechnology Information. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]
  • U.S. Pharmacopeia.
  • Agilent.
  • AMSbio.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
  • IKEV. VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. [Link]

Sources

Application Note & Protocol: A Validated LC-MS/MS Method for the Quantitative Determination of 1-Ethylpiperazine-2,3-dione in Pharmaceutical Preparations and Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Ethylpiperazine-2,3-dione. This compound is a known impurity and potential metabolite in pharmaceutical contexts, making its precise measurement critical for drug safety and efficacy studies.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for sample preparation from both simple (active pharmaceutical ingredient) and complex (human plasma) matrices, as well as optimized LC-MS/MS parameters. The method is built upon established principles of analytical chemistry and is designed to meet the rigorous standards for validation set forth by regulatory bodies.[2][3][4][5][6][7][8][9][10]

Introduction and Scientific Rationale

This compound (MW: 142.16 g/mol , CAS: 59702-31-7) is a heterocyclic compound of interest in pharmaceutical analysis.[11] Its structural similarity to other biologically active piperazine derivatives necessitates a highly selective and sensitive analytical method to distinguish it from related compounds and endogenous matrix components. The use of LC-MS/MS is particularly well-suited for this task due to its inherent specificity and ability to achieve low limits of quantification.

The challenge in analyzing a polar molecule like this compound lies in achieving adequate retention on traditional reversed-phase liquid chromatography (RPLC) columns.[12][13][14] This protocol addresses this by employing a modern C18 column with aqueous-compatible end-capping, along with a mobile phase containing a formic acid modifier to ensure consistent analyte ionization and peak shape. The mass spectrometric detection is performed in the highly selective Multiple Reaction Monitoring (MRM) mode, which significantly enhances the signal-to-noise ratio and provides unequivocal identification of the analyte.

The validation of this method is grounded in the principles outlined in the ICH Q2(R1) and FDA guidelines for bioanalytical method validation, ensuring its accuracy, precision, and reliability for its intended purpose.[2][3][4][5][6][7][8][9][10]

Experimental Workflow Overview

The overall analytical process is depicted in the workflow diagram below. This visual guide outlines the major steps from sample receipt to final data analysis.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt (API or Plasma) Spike Spike Internal Standard Sample->Spike Add IS Prep_API Protocol A: Dilute and Shoot (API) Inject Inject Sample Prep_API->Inject Prep_Plasma Protocol B: Liquid-Liquid Extraction (Plasma) Evap Evaporate & Reconstitute Prep_Plasma->Evap Spike->Prep_API Spike->Prep_Plasma Evap->Inject LC Chromatographic Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: High-level workflow for the analysis of this compound.

Materials and Reagents

  • Analytes and Standards:

    • This compound reference standard (≥98% purity)

    • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade, ~99%)

    • Ethyl acetate (HPLC grade)

    • Human plasma (K2-EDTA anticoagulant)

Sample Preparation Protocols

Protocol A: Analysis of this compound in a Drug Substance (API)

This "dilute and shoot" method is suitable for simple, high-concentration matrices where matrix effects are minimal.

  • Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Working Standards: Serially dilute the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the API sample into a 10 mL volumetric flask. b. Add the internal standard solution to achieve a final concentration of 100 ng/mL. c. Dilute to volume with the 50:50 acetonitrile/water mixture. d. Vortex for 1 minute to ensure complete dissolution. e. Further dilute an aliquot of this solution to bring the expected analyte concentration within the range of the calibration curve.

  • Final Step: Transfer an aliquot of the final diluted sample to an autosampler vial for LC-MS/MS analysis.

Protocol B: Analysis of this compound in Human Plasma

This liquid-liquid extraction (LLE) protocol is designed to remove proteins and other interfering components from the complex plasma matrix.[15][16][17][18]

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., at a concentration of 1 µg/mL) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Extraction: a. Add 600 µL of ethyl acetate to each tube. b. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction. c. Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Step: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

The chromatographic conditions are optimized for the separation of a polar analyte. The use of a C18 column with a formic acid modifier helps to achieve good peak shape and retention.[13][14][19]

ParameterValue
LC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program: Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions are predicted based on the fragmentation patterns of similar piperazine structures.[20][21][22][23][24]

ParameterValue
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions: Analyte
This compound
This compound-d5 (IS)

Method Validation and System Suitability

System Suitability

Before each analytical run, a system suitability test (SST) must be performed to ensure the LC-MS/MS system is performing adequately.[25][26][27] This typically involves injecting a standard solution at a mid-range concentration multiple times.

ParameterAcceptance Criteria
Peak Area Precision RSD ≤ 15% for 6 replicate injections
Retention Time Precision RSD ≤ 2% for 6 replicate injections
Peak Asymmetry 0.8 - 1.5
Signal-to-Noise Ratio > 10 for the lowest calibration standard
Method Validation

The analytical method should be fully validated according to ICH Q2(R1) or FDA guidelines.[2][3][4][5][6][7][8][9][10] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard.

  • Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and precision (RSD) should be ≤ 15% (≤ 20% for LLOQ).

  • Matrix Effect: Evaluated to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop) must be assessed.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in both pharmaceutical and biological matrices. The comprehensive protocol, from sample preparation to data analysis, is designed to be readily implemented in a regulated laboratory environment. Adherence to the described validation and system suitability criteria will ensure the generation of high-quality, defensible data for a range of research and development applications.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2][6]
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
  • U.S. Food and Drug Administration. (2025).
  • Meyer, S. W., et al.
  • U.S. Food and Drug Administration. (2001).
  • Dolan, J. W. (2007). System suitability in bioanalytical LC/MS/MS. Bioanalysis, 2(4), 545-553. [Link][26]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][8]
  • International Council for Harmonisation. (2022). ICH Q2(R2) Guideline on Validation of Analytical Procedures. [Link][30]
  • LabRulez LCMS.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][9]
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][10]
  • Li, M., Chang, Y., & Yang, R. (2017). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 38(5), 563-570. [Link][20]
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link][12]
  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link][13]
  • LabKey Software. (2021). Best Practices for Evaluating LC-MS System Suitability with SkyLine & Panorama. [Link][29]
  • Bell, D. S. (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][15]
  • Koba, M., & Welz, A. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Molecules, 26(24), 7585. [Link][21]
  • Advanced Chromatography Technologies.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link][22]
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link][23]
  • Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 35-40. [Link][24]
  • Ivanov, M., et al. (2018). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of medical biochemistry, 37(3), 265. [Link][16]
  • Rahman, M. M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine by HPLC. Acta Pharmaceutica Sciencia, 60(3), 273-286. [Link][17]
  • Koirala, P., et al. (2016). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. Endocrinology, 157(4), 1488-1498. [Link][18]
  • Matrix Fine Chemicals. This compound | CAS 59702-31-7. [Link][11]

Sources

Application Note: 1-Ethylpiperazine-2,3-dione as a Versatile Scaffold for High-Throughput Parallel Synthesis of Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Diketopiperazine Scaffold

In the landscape of modern drug discovery, the quest for novel molecular entities with therapeutic potential is relentless. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are invaluable tools in this endeavor. The diketopiperazine (DKP) core, a cyclic dipeptide, is a quintessential example of such a scaffold.[1][2] Its conformational rigidity allows it to mimic peptide β-turns, crucial recognition elements in many biological processes, while offering significantly improved metabolic stability against proteolysis.[2][3]

The generation of compound libraries based on the DKP scaffold is a proven strategy for identifying novel lead structures in medicinal chemistry.[1][4] Parallel synthesis, which allows for the simultaneous creation of hundreds of discrete compounds, is the engine that drives this discovery process.[5][6][7] This application note provides a detailed guide for researchers on leveraging 1-Ethylpiperazine-2,3-dione, a versatile and readily functionalized building block, for the efficient parallel synthesis of diverse compound libraries. We will explore its reactivity, provide detailed, field-proven protocols, and explain the scientific rationale behind key experimental choices.

The Scaffold: Properties and Reactivity of this compound

This compound is an asymmetric piperazinedione featuring an ethyl group on one nitrogen and a reactive secondary amine on the other. This configuration makes it an ideal starting point for diversity-oriented synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 59702-31-7 [8][9]
Molecular Formula C₆H₁₀N₂O₂ [8][9]
Molecular Weight 142.16 g/mol [8][9]
Appearance White to pale yellow crystalline powder [10]
Melting Point 124 °C [11][12]

| Solubility | Soluble in water (2000 g/L), methanol, DCM |[10] |

The primary site for diversification is the secondary amine at the N4 position. This amine readily undergoes nucleophilic attack, making it suitable for a wide range of chemical transformations, most notably N-acylation and N-alkylation.

Workflow scaffold This compound (Starting Scaffold) step1 Step 1: Parallel N-Acylation scaffold->step1 intermediate_lib Intermediate Library (N-Acylated Scaffolds) step1->intermediate_lib reagents1 Library of Acylating Agents (R1-COCl, R1-COOH) reagents1->step1 step2 Step 2: Parallel Ugi-4CR (Optional Diversification) intermediate_lib->step2 purify Parallel Purification (SPE or HPLC) intermediate_lib->purify Purify/Analyze final_lib Final Compound Library (High Diversity) step2->final_lib reagents2 Aldehydes (R2-CHO) Isocyanides (R3-NC) Carboxylic Acids (R4-COOH) reagents2->step2 final_lib->purify analyze QC Analysis (LC-MS) purify->analyze

Caption: Two-step workflow for diversity-oriented library synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound Scaffold

While commercially available, the scaffold can be synthesized in high yield from common starting materials. [12]This protocol is adapted from established literature procedures.

Materials:

  • N-ethylethylenediamine

  • Diethyl oxalate

  • Ethanol (EtOH)

  • Dioxane

Procedure:

  • To a solution of diethyl oxalate (1.0 eq) in ethanol (1 mL/mmol), add N-ethylethylenediamine (1.05 eq) dropwise at room temperature.

  • Stir the resulting mixture for 3 hours at room temperature.

  • Heat the reaction mixture to 80 °C to remove the ethanol by distillation.

  • Recrystallize the resulting residue from a minimal amount of hot dioxane.

  • Collect the white crystals by filtration, wash with cold diethyl ether, and dry under vacuum. Expected yield: 70-80%. [12]

Expert Insight: The use of a slight excess of the diamine ensures complete consumption of the diethyl oxalate. The cyclization occurs spontaneously as the ethanol is removed, driven by the formation of the stable six-membered ring.

Protocol 2: Parallel N-Acylation in 96-Well Format

This protocol describes the synthesis of an amide library using a diverse set of carboxylic acids.

Materials:

  • This compound (Scaffold)

  • Library of carboxylic acids (see Table 2 for examples)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Table 2: Example Carboxylic Acid Building Blocks for Library Synthesis | Entry | R¹-COOH | Reagent Name | | :--- | :--- | :--- | | A1 | Acetic Acid | | A2 | 3-Phenylpropionic Acid | | A3 | 4-Chlorobenzoic Acid | | A4 | Thiophene-2-carboxylic acid | | A5 | Cyclohexanecarboxylic acid | | A6 | N-Boc-glycine |

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M solution of DIEA in anhydrous DMF.

    • In separate vials, prepare 0.2 M solutions of each carboxylic acid from the library in anhydrous DMF.

  • Reaction Setup (in each well of the 96-well block):

    • To each well, add 250 µL (50 µmol, 1.0 eq) of the this compound stock solution.

    • Add 250 µL (50 µmol, 1.0 eq) of the appropriate carboxylic acid stock solution to its designated well.

    • Add 250 µL (55 µmol, 1.1 eq) of the HATU stock solution.

    • Initiate the reaction by adding 250 µL (125 µmol, 2.5 eq) of the DIEA stock solution.

  • Reaction Execution:

    • Seal the reaction block with a chemically resistant sealing mat.

    • Place the block on an orbital shaker and agitate at room temperature for 12-16 hours.

Trustworthiness & Self-Validation:

  • Reaction Monitoring: Before workup, a small aliquot (5 µL) from a few representative wells can be diluted with 200 µL of acetonitrile and analyzed by LC-MS. This confirms the consumption of the starting material (m/z = 143.08 for [M+H]⁺) and the appearance of the expected product mass.

  • Expertise: HATU is chosen as the coupling agent because it is highly efficient, operates under mild conditions, and minimizes racemization when using chiral carboxylic acids. [13]DIEA is a non-nucleophilic base used to scavenge the acid formed during the amide bond formation, driving the reaction to completion without competing in the reaction itself.

  • Parallel Workup & Purification:

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the products using parallel liquid-liquid extraction (LLE) with ethyl acetate (3 x 1 mL).

    • Alternatively, for a cleaner and more automatable workflow, use solid-phase extraction (SPE). Load the quenched reaction mixture onto a C18 SPE cartridge, wash with water/acetonitrile to remove DMF and excess reagents, and elute the product with pure acetonitrile or methanol.

    • Remove the solvent using a centrifugal evaporator. The resulting compounds are typically of sufficient purity for initial high-throughput screening.

Advanced Diversification: The Ugi Four-Component Reaction

The secondary amine of the piperazine ring can also serve as the amine component in an Ugi-4CR, allowing for the rapid assembly of complex, peptide-like molecules. [14][15]This is a powerful strategy to expand library diversity from the initial scaffold.

Ugi_Reaction scaffold This compound (Amine) plus1 + scaffold->plus1 aldehyde Aldehyde (R1-CHO) plus2 + aldehyde->plus2 isocyanide Isocyanide (R2-NC) plus3 + isocyanide->plus3 acid Carboxylic Acid (R3-COOH) product Complex Peptidomimetic Product plus1->aldehyde plus2->isocyanide plus2->product One Pot Methanol, RT plus3->acid

Caption: Schematic of the Ugi four-component reaction (Ugi-4CR).

Protocol 3: Parallel Ugi-4CR Protocol

  • To an array of vials, add this compound (1.0 eq) dissolved in methanol (0.2 M).

  • Add a unique aldehyde (1.0 eq) to each vial.

  • Add a unique isocyanide (1.0 eq) to each vial.

  • Add a unique carboxylic acid (1.0 eq) to each vial.

  • Seal the vials and shake at room temperature for 24-48 hours.

  • Monitor for completion via LC-MS.

  • Purify the library members via preparative HPLC-MS.

Expert Insight: The Ugi reaction's power lies in its convergence. By combining, for example, 10 aldehydes, 10 isocyanides, and 10 carboxylic acids with the scaffold, one can generate 1000 unique products in a single experimental setup, dramatically accelerating the discovery process. [16]***

Conclusion

This compound is a highly effective and versatile scaffold for the parallel synthesis of diverse compound libraries. Its straightforward reactivity at the N4-amine position allows for robust and high-yielding N-acylation reactions, suitable for automated and high-throughput formats. Furthermore, its utility as a component in powerful multi-component reactions like the Ugi-4CR opens the door to vast regions of unexplored chemical space. The protocols outlined in this note provide a validated and rational approach for researchers in drug discovery to rapidly generate high-quality libraries of DKP-like molecules, accelerating the identification of next-generation therapeutic agents.

References

  • Zeng, Y., Li, Q., Hanzlik, R. P., & Aubé, J. (2005). Synthesis of a small library of diketopiperazines as potential inhibitors of calpain. Bioorganic & Medicinal Chemistry Letters. [Link]
  • de la Figuera, N., Tulla-Puche, J., & Albericio, F. (2009).
  • Baran, P. S. (n.d.). Diketopiperazines.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 59702-31-7.
  • PharmaTutor. (2017). COMBINATORIAL CHEMISTRY - MODERN SYNTHESIS APPROACH.
  • Crich, D., & Rithner, C. D. (2017). Total Synthesis of Complex Diketopiperazine Alkaloids. ACS Chemical Reviews. [Link]
  • Kumar, R., et al. (2024). A Review on Combinatorial Chemistry and Parallel Synthesis. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Gisbert, C., & Schneider, G. (2008). Scaffold diversity of natural products: Inspiration for combinatorial library design.
  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-2,3-piperazinedione.
  • International Journal of Trend in Scientific Research and Development. (2019). A REVIEW ARTICLE ON COMBINATORIAL CHEMISTRY AND IT'S DIFFERENT TECHNIQUES. IJTSRD. [Link]
  • Epton, R. (2008). Parallel Synthesis and Library Design. Royal Society of Chemistry. [Link]
  • Kurpiewska, K., et al. (2015). Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. Molecules. [Link]
  • Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]
  • Shaaban, S., et al. (2017). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry. [Link]
  • El-Manawy, I. I., et al. (2022).
  • Al-Zoubi, R. M., et al. (2020).
  • Quiroga, J., et al. (2021).
  • Slouka, J., et al. (2012). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Molecules. [Link]
  • PrepChem. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. PrepChem.com. [Link]

Sources

Application Note: Strategies for the Solid-Phase Synthesis of Peptides Incorporating a Diketopiperazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract & Introduction

Diketopiperazines (DKPs), the smallest class of cyclic peptides, are recognized as "privileged structures" in medicinal chemistry and drug discovery.[1] Their conformationally rigid six-membered ring scaffold, formed from the cyclization of two amino acids, offers significant advantages, including enhanced metabolic stability against proteolysis and the ability to mimic beta-turns in larger peptides.[1] The strategic incorporation of a DKP moiety into a larger peptide sequence can therefore bestow favorable pharmacokinetic properties and constrain the peptide backbone into a bioactive conformation.

Historically, DKP formation during standard solid-phase peptide synthesis (SPPS) has been viewed as a problematic side reaction, leading to chain termination and the formation of deletion impurities.[2] However, by understanding and controlling the underlying chemical mechanisms, SPPS can be adapted to intentionally and efficiently synthesize these valuable constructs.

This application note provides researchers, scientists, and drug development professionals with a detailed guide to two robust methodologies for synthesizing DKP-containing peptides on a solid support:

  • On-Resin Cyclization: A stepwise approach where a linear dipeptide precursor is first assembled on the resin and subsequently induced to cyclize, forming the DKP ring, followed by further elongation of the peptide chain.

  • Convergent Synthesis: A strategy that utilizes a pre-synthesized, selectively protected DKP synthon as a building block for direct coupling into a growing peptide chain.

We will explore the chemical principles, provide detailed step-by-step protocols, and discuss critical parameters and troubleshooting strategies for both approaches.

Part A: On-Resin DKP Formation and Peptide Elongation

This method leverages the inherent reactivity of a resin-bound dipeptide to form the DKP ring directly on the solid support. It is a powerful technique for creating diverse DKP structures from readily available amino acid monomers.

Chemical Principles & Mechanistic Overview

The formation of a DKP on a solid support is an intramolecular aminolysis reaction. After the assembly of a dipeptide on the resin, the N-terminal protecting group (typically Fmoc) is removed. The liberated terminal α-amino group then acts as a nucleophile, attacking the ester carbonyl that links the C-terminal residue of the dipeptide to the resin. This attack cleaves the dipeptide from the resin, but instead of being released into solution, it forms the stable six-membered DKP ring, which remains covalently attached to the peptide chain if a third amino acid has been added prior to cyclization or if the DKP itself is part of a larger scaffold being built.

Several factors heavily influence the rate and efficiency of this cyclization[2]:

  • Peptide Sequence: Dipeptide sequences containing Proline at the second position (Xaa-Pro) are exceptionally prone to DKP formation due to the conformational preference of the Xaa-Pro peptide bond for the cis-isomer, which pre-organizes the N-terminal amine for nucleophilic attack.[3] Glycine is also known to facilitate this reaction due to its lack of steric hindrance.

  • Base Catalysis: The reaction is catalyzed by base. While the piperidine used for Fmoc deprotection can be sufficient to induce DKP formation, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) can be used in a dedicated step to drive the cyclization to completion without competing side reactions.[4]

  • Resin and Linker: The type of linker used to attach the peptide to the solid support is critical. Sterically hindered linkers, such as the 2-chlorotrityl (2-Cl-Trt) linker, are often used to suppress unwanted DKP formation. Conversely, for intentional synthesis, standard acid-labile linkers like the Wang or Rink Amide linkers are preferred as they present less steric hindrance to the cyclization reaction.

  • Solvent and Temperature: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are standard. In some cases, elevated temperatures can be used to accelerate the cyclization, although this must be balanced against the risk of epimerization.[2]

Figure 1. Mechanism of On-Resin DKP Formation.

Protocol 1: Step-wise On-Resin Synthesis & Elongation

This protocol outlines the synthesis of a peptide where the DKP moiety is formed from the first two amino acids attached to the resin.

Table 1: Materials and Reagents

Item Description
Resin Rink Amide or Wang Resin, 100-200 mesh, ~0.5-1.0 mmol/g loading.
Amino Acids Fmoc-protected amino acids with standard side-chain protection.
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
Coupling Reagents HBTU, HATU, or HCTU; N,N-Diisopropylethylamine (DIPEA).
Deprotection 20% (v/v) Piperidine in DMF.
Cyclization Base 10% (v/v) DIPEA in NMP or DMF.
Cleavage Cocktail Reagent K or TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

| Analysis | RP-HPLC, LC-MS. |

Experimental Procedure:

  • Resin Swelling & Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes, then drain. If using a pre-loaded resin, proceed to step 3.

  • First Amino Acid (AA1) Coupling:

    • In a separate vial, pre-activate 4 equivalents (eq.) of Fmoc-AA1-OH with 3.9 eq. of coupling reagent (e.g., HBTU) and 6 eq. of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

  • Fmoc Deprotection (AA1):

    • Treat the resin with 20% piperidine/DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine/DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Second Amino Acid (AA2) Coupling:

    • Couple Fmoc-AA2-OH using the same pre-activation method described in step 2.

    • Wash the resin and confirm coupling with a Kaiser test.

  • Induced DKP Cyclization:

    • Perform Fmoc deprotection of AA2 as described in step 3. The resin now has a free N-terminal amine on the dipeptide.

    • Crucial Step: Add a solution of 10% DIPEA in NMP to the resin and agitate at room temperature for 4-6 hours, or at 50°C for 1-2 hours.

    • Monitor the reaction by taking a small sample of resin, cleaving it, and analyzing by LC-MS to confirm DKP formation. The resin should give a negative Kaiser test upon completion as the primary amine is consumed.

    • Wash the resin thoroughly with NMP (3x) and DMF (3x).

  • Peptide Chain Elongation from DKP Scaffold:

    • The newly formed DKP on the resin contains a secondary amine that can serve as the point of further elongation.

    • Couple the third amino acid (Fmoc-AA3-OH) using a stronger coupling reagent like HATU (4 eq.) with DIPEA (6 eq.). Allow for a longer coupling time (4-6 hours) due to the increased steric hindrance of the DKP scaffold.[5]

    • Continue standard SPPS cycles (Fmoc deprotection, coupling) to assemble the rest of the peptide chain.

  • Final Cleavage and Purification:

    • After assembling the full peptide, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide using preparative RP-HPLC and confirm the final product identity by LC-MS.

Figure 2. Step-wise On-Resin DKP Synthesis Workflow.

Part B: Convergent Synthesis Using DKP Building Blocks

An alternative and highly efficient strategy involves the synthesis of a DKP ring in solution first, followed by its selective protection to create a synthon that can be directly incorporated into a peptide chain via standard SPPS. This "building block" approach avoids the potential for incomplete on-resin cyclization and can simplify purification.

Chemical Principles

This method relies on a pre-formed DKP where one of the two amide nitrogens is protected (e.g., with a Boc group), leaving the other free for peptide bond formation.[6][7] This mono-protected DKP acts as a dipeptide isostere. It can be coupled to a growing peptide chain attached to a resin. After coupling, the Boc group can be removed under acidic conditions (which are orthogonal to the Fmoc strategy), revealing the second amide nitrogen for further chain elongation if desired.

Advantages of the Convergent Approach:

  • High Purity: The DKP is synthesized and purified beforehand, eliminating risks of side reactions like incomplete cyclization on the resin.

  • Efficiency: Two amino acid residues are incorporated in a single coupling step, accelerating the synthesis of long peptides.[6]

  • Versatility: A library of DKP synthons can be created in solution and used modularly in various peptide sequences.

Sources

Applikationsbeschreibung und Protokolle: Derivatisierung von 1-Ethylpiperazin-2,3-dion für biologische Assays

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation des 1-Ethylpiperazin-2,3-dion-Gerüsts, einer vielseitigen heterozyklischen Verbindung von wachsendem Interesse in der medizinischen Chemie. Wir stellen bewährte Protokolle für die N-Acylierung und N-Alkylierung an der N4-Position vor und erläutern die wissenschaftlichen Grundlagen für die Regioselektivität dieser Reaktionen. Darüber hinaus werden detaillierte, schrittweise Methoden für die Evaluierung der biologischen Aktivität der synthetisierten Derivate in relevanten Assays beschrieben, darunter Zytotoxizitäts-, Kinase-Inhibitions- und Entzündungs-Assays. Ziel ist es, Forschern eine solide Grundlage für die Synthese und Prüfung neuartiger, auf 1-Ethylpiperazin-2,3-dion basierender Verbindungen für die Wirkstoffentdeckung an die Hand zu geben.

Einleitung: Das Potenzial des Piperazin-2,3-dion-Gerüsts

Piperazin und seine Derivate sind omnipräsente Strukturelemente in einer Vielzahl von von der FDA zugelassenen Medikamenten, was auf ihre günstigen pharmakokinetischen Eigenschaften zurückzuführen ist.[1] Insbesondere das Piperazin-2,3-dion-Gerüst, auch als Diketopiperazin bekannt, stellt eine "privilegierte Struktur" in der Wirkstoffforschung dar. Diese zyklischen Dipeptide weisen eine rigide Konformation auf, die eine präzise Anordnung von Substituenten für die Interaktion mit biologischen Zielmolekülen ermöglicht.[2] Jüngste Studien haben gezeigt, dass Derivate dieser Klasse potente Aktivitäten in verschiedenen therapeutischen Bereichen aufweisen, darunter als Inhibitoren von Kinasen, als zytotoxische Agenzien gegen Krebszellen und als entzündungshemmende Wirkstoffe.[3][4]

1-Ethylpiperazin-2,3-dion ist ein attraktiver Ausgangsstoff für die kombinatorische Chemie und die Entwicklung von Wirkstoffbibliotheken. Seine Struktur bietet eine spezifische Position für die chemische Modifikation, die es ermöglicht, eine Vielzahl von funktionellen Gruppen einzuführen und die biologische Aktivität systematisch zu untersuchen.

Strategien zur Derivatisierung: Selektive Modifikation an der N4-Position

Das 1-Ethylpiperazin-2,3-dion-Molekül besitzt zwei Stickstoffatome. Das Stickstoffatom an Position 1 (N1) ist Teil einer Amidbindung und trägt eine Ethylgruppe. Das Stickstoffatom an Position 4 (N4) ist ein sekundäres Amin. Aufgrund des elektronenziehenden Effekts der beiden benachbarten Carbonylgruppen ist das N1-Atom deutlich weniger nukleophil. Im Gegensatz dazu ist das N4-Atom das reaktivste Zentrum für elektrophile Angriffe, was eine regioselektive Derivatisierung an dieser Position ermöglicht. Ein Patent zur Synthese von 4-Ethyl-(2,3-dioxopiperazinyl)formylchlorid bestätigt die Reaktivität der N4-Position für die Acylierung.[5]

Derivatization_Strategy

Protokoll 1: N4-Acylierung von 1-Ethylpiperazin-2,3-dion

Diese Methode beschreibt die allgemeine Vorgehensweise zur Acylierung der N4-Position mit einem Säurechlorid. Säurechloride sind hochreaktive Acylierungsreagenzien.[6][7]

Materialien:

  • 1-Ethylpiperazin-2,3-dion

  • Gewünschtes Säurechlorid (z.B. Benzoylchlorid, Acetylchlorid)

  • Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)

  • Wasserfreies Triethylamin (TEA) oder Pyridin

  • Argon- oder Stickstoffatmosphäre

  • Magnetrührer, Rundkolben, Tropftrichter

  • Standard-Ausrüstung für die wässrige Aufarbeitung und Säulenchromatographie

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird 1-Ethylpiperazin-2,3-dion (1 Äquiv.) in wasserfreiem DCM oder THF gelöst.

  • Basenzugabe: Triethylamin (1.2 Äquiv.) wird zur Lösung gegeben. Die Base dient dazu, das bei der Reaktion entstehende HCl zu neutralisieren.[7]

  • Kühlung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt. Dies ist entscheidend, um die exotherme Reaktion zu kontrollieren und Nebenreaktionen zu minimieren.

  • Zugabe des Acylierungsreagenz: Das Säurechlorid (1.1 Äquiv.), gelöst in einer kleinen Menge wasserfreiem DCM, wird langsam über einen Tropftrichter zu der gerührten Lösung gegeben.

  • Reaktion: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion bei Raumtemperatur für 2-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser oder einer gesättigten Natriumbicarbonatlösung versetzt, um überschüssiges Säurechlorid und Salze zu entfernen. Die organische Phase wird abgetrennt, mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N4-acylierte Produkt zu erhalten.

ParameterBedingungBegründung
LösungsmittelWasserfreies DCM oder THFAprotische, inerte Lösungsmittel, die die Reagenzien gut lösen.
BaseTriethylamin (TEA)Fängt das als Nebenprodukt entstehende HCl ab und verhindert die Protonierung des Ausgangsmaterials.
Temperatur0 °C bis RaumtemperaturKontrolliert die Reaktivität und minimiert die Bildung von Nebenprodukten.
StöchiometrieLeichter Überschuss an Säurechlorid und BaseStellt eine vollständige Umsetzung des Ausgangsmaterials sicher.
Protokoll 2: N4-Alkylierung von 1-Ethylpiperazin-2,3-dion

Die N-Alkylierung wird typischerweise durch eine nukleophile Substitution mit einem Alkylhalogenid durchgeführt.[1][8]

Materialien:

  • 1-Ethylpiperazin-2,3-dion

  • Alkylhalogenid (z.B. Benzylbromid, Methyliodid)

  • Wasserfreies Acetonitril (ACN) oder Dimethylformamid (DMF)

  • Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃)

  • Argon- oder Stickstoffatmosphäre

  • Standard-Ausrüstung wie in Protokoll 1

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: 1-Ethylpiperazin-2,3-dion (1 Äquiv.) und eine Base wie Kaliumcarbonat (2 Äquiv.) werden in einem trockenen, mit Inertgas gespülten Rundkolben in wasserfreiem ACN oder DMF suspendiert.

  • Zugabe des Alkylierungsmittels: Das Alkylhalogenid (1.2 Äquiv.) wird zu der gerührten Suspension gegeben.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (50-80 °C) für 4-24 Stunden gerührt. Der Fortschritt wird mittels DC überwacht. Eine erhöhte Temperatur beschleunigt die Reaktion, insbesondere bei weniger reaktiven Alkylhalogeniden.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung filtriert, um die anorganischen Salze zu entfernen. Das Filtrat wird im Vakuum eingeengt.

  • Extraktion: Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit Wasser gewaschen, um restliche Salze und DMF zu entfernen.

  • Trocknung und Einengen: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie oder Kristallisation gereinigt.

ParameterBedingungBegründung
LösungsmittelWasserfreies ACN oder DMFPolare aprotische Lösungsmittel, die die SN2-Reaktion begünstigen.
BaseK₂CO₃ oder Cs₂CO₃Anorganische Basen, die leicht abgetrennt werden können und das entstehende HBr/HCl neutralisieren.
TemperaturRaumtemperatur bis 80 °CAbhängig von der Reaktivität des Alkylhalogenids.
StöchiometrieÜberschuss an Alkylhalogenid und BaseGewährleistet eine vollständige Umsetzung.

Evaluierung der biologischen Aktivität: Protokolle für Schlüssel-Assays

Nach der erfolgreichen Synthese einer Bibliothek von Derivaten ist der nächste entscheidende Schritt die Untersuchung ihrer biologischen Wirkung.

Biological_Assay_Workflow

Protokoll 3: Zytotoxizitäts-Screening mittels MTT-Assay

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der metabolischen Aktivität von Zellen, die ein Indikator für die Zellviabilität ist.[9][10] Er wird häufig verwendet, um die zytotoxische Wirkung von Verbindungen auf Krebszelllinien zu untersuchen.

Materialien:

  • 96-Well-Mikrotiterplatten

  • Krebszelllinien (z.B. A549 - Lungenkarzinom, HCT-116 - Kolonkarzinom)

  • Vollständiges Zellkulturmedium (z.B. DMEM mit 10% FBS)

  • Stammlösungen der Piperazin-Derivate (in DMSO)

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid; 5 mg/mL in PBS)

  • Solubilisierungslösung (z.B. DMSO oder 10% SDS in 0.01 M HCl)

  • Mikroplattenlesegerät

Schritt-für-Schritt-Anleitung:

  • Zellaussaat: Zellen werden in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium ausgesät und über Nacht im Inkubator (37°C, 5% CO₂) inkubiert.[2]

  • Behandlung mit den Verbindungen: Am nächsten Tag werden die Zellen mit verschiedenen Konzentrationen der Testverbindungen behandelt. Eine Vehikelkontrolle (nur DMSO) und eine Positivkontrolle (bekanntes Zytotoxin wie Doxorubicin) müssen mitgeführt werden.

  • Inkubation: Die Platte wird für einen definierten Zeitraum (z.B. 48 oder 72 Stunden) inkubiert.

  • MTT-Zugabe: Nach der Inkubation werden 10-20 µL der MTT-Lösung zu jedem Well gegeben und für weitere 2-4 Stunden inkubiert. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.

  • Solubilisierung: Das Medium wird vorsichtig entfernt und 100-150 µL der Solubilisierungslösung werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.

  • Absorptionsmessung: Die Absorption wird bei einer Wellenlänge von 570 nm mit einem Mikroplattenlesegerät gemessen.

  • Datenanalyse: Die prozentuale Zellviabilität wird relativ zur Vehikelkontrolle berechnet und der IC₅₀-Wert (die Konzentration, bei der 50% der Zellen gehemmt werden) wird aus einer Dosis-Wirkungs-Kurve ermittelt.

Protokoll 4: In-vitro-Kinase-Inhibitions-Assay

Viele Piperazin-Derivate wirken als Kinase-Inhibitoren.[11] Dieser Assay misst die Fähigkeit einer Verbindung, die Aktivität einer spezifischen Kinase zu hemmen.

Materialien:

  • Rekombinante Kinase (z.B. EGFR, VEGFR)

  • Kinase-spezifisches Substrat (z.B. Myelin-Basenprotein)

  • ATP (Adenosintriphosphat)

  • Kinase-Reaktionspuffer

  • ADP-Glo™ Kinase Assay Kit (Promega) oder ähnliches

  • Weiße 96-Well-Platten mit geringer Bindung

  • Luminometer

Schritt-für-Schritt-Anleitung:

  • Reaktionsansatz: Die Kinase wird mit der Testverbindung in verschiedenen Konzentrationen für 10-30 Minuten vorinkubiert.[12]

  • Start der Reaktion: Die Kinase-Reaktion wird durch Zugabe einer Mischung aus dem Substrat und ATP gestartet. Die Reaktion wird bei Raumtemperatur für eine definierte Zeit (z.B. 1-2 Stunden) inkubiert.

  • Messung der Kinaseaktivität: Die Menge des produzierten ADP, die direkt proportional zur Kinaseaktivität ist, wird mit dem ADP-Glo™ Kit gemessen. Zuerst wird das ADP-Glo™ Reagenz zugegeben, um das verbleibende ATP abzubauen.

  • Lichtsignal-Erzeugung: Anschließend wird das Kinase-Detektionsreagenz zugegeben, um das ADP in ATP umzuwandeln, welches dann in einer Luziferase-Reaktion zu einem Lichtsignal führt.

  • Messung: Die Lumineszenz wird mit einem Luminometer gemessen.

  • Datenanalyse: Die prozentuale Inhibition wird berechnet und der IC₅₀-Wert bestimmt.

Protokoll 5: Carrageenan-induzierter Rattenpfotenödem-Assay (In-vivo-Entzündungsmodell)

Dieses klassische In-vivo-Modell wird verwendet, um die entzündungshemmende Wirkung von Testsubstanzen zu bewerten.[3][13]

Materialien:

  • Wistar-Ratten

  • Carrageenan-Lösung (1% in Kochsalzlösung)

  • Testverbindungen in einem geeigneten Vehikel (z.B. 1% PVP-Suspension)

  • Standard-Entzündungshemmer (z.B. Aspirin)

  • Plethysmometer oder Messschieber

Schritt-für-Schritt-Anleitung:

  • Tiergruppierung: Die Tiere werden in Gruppen eingeteilt (Kontrolle, Standard, Testgruppen mit verschiedenen Dosen).

  • Verabreichung der Substanzen: Die Testverbindungen und der Standard werden oral verabreicht. Die Kontrollgruppe erhält nur das Vehikel.

  • Induktion der Entzündung: Eine Stunde nach der Verabreichung wird eine subplantare Injektion von 0.1 mL Carrageenan in die rechte Hinterpfote der Ratten gegeben.[13]

  • Messung des Pfotenvolumens: Das Pfotenvolumen wird unmittelbar vor der Carrageenan-Injektion (initial) und zu verschiedenen Zeitpunkten danach (z.B. 1, 2, 3 und 4 Stunden) gemessen.

  • Datenanalyse: Die Zunahme des Pfotenvolumens (Ödem) wird berechnet. Die prozentuale Hemmung des Ödems in den behandelten Gruppen wird im Vergleich zur Kontrollgruppe bestimmt.

Schlussfolgerung und Ausblick

Das 1-Ethylpiperazin-2,3-dion-Gerüst bietet eine robuste und vielseitige Plattform für die Entwicklung neuer biologisch aktiver Moleküle. Die in diesem Dokument beschriebenen Protokolle für die regioselektive N4-Derivatisierung und die anschließende biologische Evaluierung bieten einen umfassenden Leitfaden für Forscher auf diesem Gebiet. Durch die systematische Anwendung dieser Methoden können neue Leitstrukturen mit potenziellen therapeutischen Anwendungen in der Onkologie, bei Entzündungskrankheiten und darüber hinaus identifiziert werden. Die hier vorgestellten Ansätze sollen als Grundlage für weitere Forschungen dienen, um das volle Potenzial dieser faszinierenden Molekülklasse auszuschöpfen.

Referenzen

  • Khattab, M., et al. (2021). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Barreiro, G., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. MDPI. [Link]

  • Phukan, K., & Mahanta, J. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A REUSABLE CLAY CATALYST. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and anti-inflammatory evaluation of novel piperazine derivatives of mefenamic acid. Bulgarian Chemical Communications. [Link]

  • Piras, M., et al. (2014). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. [Link]

  • Kysilka, V., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI. [Link]

  • Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic Studies on Anti-Inflammatory Activity of Di- And Triketopiperidine Derivatives. Archivum Immunologiae et Therapiae Experimentalis. [Link]

  • Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Unver, Y., et al. (2005). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. ResearchGate. [Link]

  • Frutos, J., et al. (1992). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. Journal of Heterocyclic Chemistry. [Link]

  • Chen, Y., et al. (2022). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

  • dos Santos Fernandes, J. P., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Bellver, C., et al. (1990). New derivatives of 4-substituted piperazines. Google Patents.

  • Yilmaz, I., et al. (2023). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Institutes of Health. [Link]

  • Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Clemens, R. J., & Hyatt, J. A. (1985). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • de Oliveira, R. J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]

  • CN101417982A. (2009). Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. Google Patents.

  • US6603003B2. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.

  • Wang, W., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed Central. [Link]

  • CN102351802A. (2012). Method for synthesizing N-monosubstituted piperazine-2,3-dione. Google Patents.

  • Popova, E., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. National Institutes of Health. [Link]

  • Eldehna, W. M., et al. (2022). Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]

  • CN1962649A. (2007). Process for synthesizing N-ethyl piperazidine. Google Patents.

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Clark, J. (2016). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • PubChem. (n.d.). CID 158861505. PubChem. [Link]

  • Timári, G., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • Wikipedia. (n.d.). Acyl chloride. Wikipedia. [Link]

  • El-Sayed, W. A., et al. (2021). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. MDPI. [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. The Organic Chemistry Tutor. [Link]

  • Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]

  • Youssef, A. M., et al. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Scirp.org. [Link]

Sources

Application Notes and Protocols for the Recrystallization and Purification of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethylpiperazine-2,3-dione, a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic Piperacillin, requires high purity for subsequent synthetic steps and to ensure the quality of the final active pharmaceutical ingredient (API).[1] As an N-substituted piperazinedione, its purification can be challenging, particularly on a larger scale where chromatographic methods become less practical.[2] Crystallization stands out as the preferred method for achieving high purity of piperazinedione derivatives in a scalable manner.[2]

This application note provides a comprehensive guide to the recrystallization and purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in the principles of crystallization, with in-depth explanations of the experimental choices to ensure both scientific integrity and successful implementation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂[3][4]
Molecular Weight 142.16 g/mol [3][4]
Appearance White to off-white/pale yellow crystalline powder[3]
Melting Point 121 - 126 °C[3]
Water Solubility 2000 g/L (High)[3]
CAS Number 59702-31-7[3][4]
Synonyms 1-Ethyl-2,3-piperazinedione, Piperacillin EP Impurity E[3][5]

The high polarity, indicated by the two amide carbonyl groups and the tertiary amine, along with its high water solubility, suggests that a polar solvent or a mixed-solvent system will be most effective for recrystallization. The melting point being well above 100°C allows for the use of a wide range of solvents with various boiling points without the risk of the compound "oiling out" due to melting.

Principle of Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent or solvent mixture at varying temperatures. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration.

For a successful recrystallization, the chosen solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

  • The impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Experimental Workflow for Recrystallization and Purification

The overall workflow for the purification of this compound is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Dissolution & Filtration cluster_2 Crystallization & Isolation cluster_3 Drying & Analysis start Crude this compound solvent Select & Prepare Recrystallization Solvent start->solvent dissolve Dissolve Crude Product in Minimum Hot Solvent solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry analyze Purity & Identity Analysis (HPLC, NMR, MP) dry->analyze end end analyze->end Pure this compound

Caption: Workflow for the recrystallization and purification of this compound.

Detailed Protocol for Recrystallization

This protocol details a mixed-solvent recrystallization method, which is often effective for polar compounds like this compound. A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is less soluble) provides fine control over the crystallization process. Based on the polar nature of the target compound, a mixture of ethanol (a good solvent for polar molecules) and water (a very polar anti-solvent in this context, given the high solubility of the compound in it, but can be used to modulate the solubility in ethanol) or a less polar anti-solvent like ethyl acetate can be effective.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water or Ethyl Acetate (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bars

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure

1. Solvent Selection and Preparation:

  • Rationale: The choice of solvent is critical for successful recrystallization. For polar compounds like this compound, polar solvents are generally suitable. Ethanol is a good choice as it can dissolve many polar organic compounds, and its boiling point (78 °C) is well below the melting point of the target compound, reducing the risk of oiling out. Water or ethyl acetate will be used as the anti-solvent to decrease the solubility upon cooling.

  • Procedure:

    • Place approximately 10 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat about 100 mL of ethanol on a hot plate to a gentle boil.

2. Dissolution:

  • Rationale: The crude solid should be dissolved in the minimum amount of boiling solvent to ensure that the solution is saturated or near-saturated. Using an excessive amount of solvent will result in a low yield of recovered crystals.[6]

  • Procedure:

    • To the flask containing the crude solid, add a small portion of the hot ethanol and begin stirring.

    • Continue adding the hot ethanol in small portions until the solid is completely dissolved. Keep the solution at or near its boiling point.

3. Hot Filtration (if necessary):

  • Rationale: If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, they must be removed before crystallization. A hot gravity filtration is employed to prevent the desired compound from crystallizing prematurely in the funnel.[7][8][9] Using a short-stemmed or stemless funnel and pre-heating the filtration apparatus minimizes this risk.[2]

  • Procedure:

    • Set up a short-stemmed funnel with fluted filter paper over a clean 250 mL Erlenmeyer flask on the hot plate.

    • Pour a small amount of hot ethanol through the funnel to heat it.

    • Carefully and quickly pour the hot solution of this compound through the pre-heated funnel.

    • If crystals begin to form on the filter paper, rinse with a small amount of hot ethanol.

4. Crystallization:

  • Rationale: Slow cooling of the saturated solution is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[7] If using a mixed-solvent system, the anti-solvent is added to the hot solution to induce crystallization.

  • Procedure (Mixed-Solvent with Water as Anti-Solvent):

    • To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy).

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Rationale: The purified crystals are separated from the mother liquor (which contains the soluble impurities) by vacuum filtration. The crystals are then washed with a small amount of cold solvent to remove any adhering mother liquor. The solvent must be cold to minimize the dissolution of the purified crystals.

  • Procedure:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of a cold ethanol/water mixture.

    • Swirl the crystalline slurry and pour it into the Büchner funnel under vacuum.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Continue to draw air through the crystals for several minutes to partially dry them.

6. Drying:

  • Rationale: The final step is to thoroughly dry the crystals to remove any residual solvent.

  • Procedure:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and quantifying any impurities. As this compound is a known impurity of Piperacillin, methods developed for Piperacillin impurity profiling can be adapted.[3][8][10]

Proposed HPLC Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Prepare a stock solution of the recrystallized this compound in the mobile phase (e.g., 1 mg/mL).

  • Inject the sample into the HPLC system.

  • Analyze the resulting chromatogram for the presence of any impurity peaks.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of the recrystallized product. The spectra should be clean, with sharp signals corresponding to the expected structure and minimal to no peaks from impurities or residual solvent.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

  • Rationale: The chemical shifts are predicted based on the functional groups present. The ethyl group will show a triplet and a quartet. The piperazine ring protons will appear as multiplets. The amide NH proton may be a broad singlet. DMSO-d₆ is a suitable solvent for polar compounds and will show the NH proton.

  • Predicted Shifts:

    • δ ~1.1 ppm (t, 3H, -CH₂CH ₃)

    • δ ~3.3-3.5 ppm (m, 4H, piperazine -CH ₂-CH ₂-)

    • δ ~3.6 ppm (q, 2H, -CH ₂CH₃)

    • δ ~7.5-8.0 ppm (br s, 1H, -NH -)

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

  • Rationale: The carbonyl carbons will be the most downfield signals. The carbons of the ethyl group and the piperazine ring will appear in the aliphatic region.

  • Predicted Shifts:

    • δ ~12 ppm (-CH₂C H₃)

    • δ ~40-50 ppm (piperazine and ethyl -C H₂-)

    • δ ~155-165 ppm (-C =O)

Melting Point Determination

A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range. The expected melting point is in the range of 121-126 °C.[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling Out The compound is melting in the hot solvent or the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent. Allow for slower cooling.[6]
No Crystal Formation The solution is not saturated (too much solvent used). The solution is supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[2][6]
Low Yield Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Concentrate the mother liquor and attempt a second crystallization. Cool the solution to a lower temperature (e.g., in a freezer). Ensure the filtration apparatus is properly pre-heated.[6]
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before hot filtration.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound via mixed-solvent recrystallization. By carefully selecting the solvent system and controlling the cooling rate, a high-purity crystalline product suitable for use in pharmaceutical synthesis can be obtained. The analytical methods outlined allow for the confident assessment of the purity and identity of the final product. Adherence to the principles and procedures detailed herein will enable researchers to consistently achieve high-quality this compound.

References

  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds. [URL: https://www.benchchem.com/technical-support/purification-of-heterocyclic-compounds-troubleshooting]
  • Kyoto University. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. [URL: https://ocw.kyoto-u.ac.jp/en/course-110/notes/11]
  • Benchchem. Application Note: Pharmacopeial Methods for Piperacillin Impurity Analysis. [URL: https://www.benchchem.com/technical-support/pharmacopeial-methods-for-piperacillin-impurity-analysis]
  • Safrole. Recrystallization and hot filtration. [URL: https://safrole.
  • CUNY. Purification by Recrystallization. [URL: https://www.baruch.cuny.
  • Wired Chemist. Recrystallization. [URL: https://www.wiredchemist.
  • PubMed. Isolation and Identification of Piperacillin Amide as an Impurity in Piperacillin. [URL: https://pubmed.ncbi.nlm.nih.gov/6547175/]
  • Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://innovareacademics.in/journal/ijpps/Vol6Issue11/9132.pdf]
  • Fisher Scientific. SAFETY DATA SHEET: this compound. [URL: https://www.fishersci.com/sds/24722/A14798]
  • ChemScene. This compound. [URL: https://www.chemscene.com/products/1-Ethylpiperazine-2-3-dione-CS-W011020.html]
  • University of York. Problems with Recrystallisations. [URL: https://www.york.ac.
  • ResearchGate. Impurity profiling of piperacillin sodium and tazobactam sodium for injection by micellar electrokinetic chromatography. [URL: https://www.researchgate.
  • LGC Standards. This compound. [URL: https://www.lgcstandards.com/US/en/1-Ethylpiperazine-2-3-dione/p/MM0296.05]
  • USP Store. Piperacillin Related Compound E (25 mg) (this compound). [URL: https://store.usp.org/product/1531818]
  • Alfa Omega Pharma. Piperacillin Impurities | 61477-96-1 Certified Reference Substance. [URL: https://www.alfaomegapharma.com/piperacillin-impurities]
  • The Royal Society of Chemistry. Supplemental Information. [URL: https://www.rsc.
  • ResearchGate. NMR data for 1 and 2 (DMSO-d 6 ). [URL: https://www.researchgate.
  • O-Chem. Recrystallization - Single Solvent. [URL: https://www.o-chem.
  • YouTube. How To Recrystallize A Solid. [URL: https://www.youtube.
  • YouTube. Recrystallization. [URL: https://www.youtube.
  • PubChem. 1-Ethyl-2,3-piperazinedione. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/108812]
  • Clinivex. Piperacillin EP Impurity E (Piperacillin USP Related Compound E). [URL: https://www.clinivex.

Sources

Application Notes and Protocols: Synthesis of Piperacillin Utilizing 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1-Ethylpiperazine-2,3-dione in the synthesis of the broad-spectrum antibiotic, piperacillin. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into process control and analytical validation. We will explore the activation of this compound to its reactive acyl chloride intermediate and its subsequent condensation with ampicillin, culminating in the formation of piperacillin acid. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to implement and optimize this critical synthetic route.

Introduction: The Strategic Role of this compound in Piperacillin Synthesis

Piperacillin, a ureidopenicillin antibiotic, is a cornerstone in the treatment of serious bacterial infections, particularly those caused by Pseudomonas aeruginosa. Its chemical structure, characterized by a 2,3-dioxopiperazine moiety attached to the ampicillin core, confers a broader spectrum of activity compared to its predecessors. The key to introducing this critical functionality lies in the strategic use of this compound (CAS 59702-31-7).[1][2][3][4]

While stable in its own right, this compound is not directly reactive with the amino group of ampicillin. It must first be "activated" to form a highly electrophilic intermediate, 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride (EDPC).[5] This activated acylating agent then readily undergoes a nucleophilic acyl substitution with the primary amine of ampicillin to form the desired amide bond, yielding piperacillin.

This two-stage approach—activation followed by condensation—is central to achieving high yields and purity. The stability of this compound makes it a convenient and safe precursor to handle and store, while its conversion to the highly reactive EDPC at the point of use ensures efficient acylation. This guide will detail the protocols for both of these critical stages.

Chemical Structures and Key Reagents

A clear understanding of the molecular players is fundamental.

Compound Structure IUPAC Name CAS Number Molecular Weight
This compoundthis compoundThis compound59702-31-7142.16 g/mol [6]
Ampicillin (Trihydrate)Ampicillin(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid7177-48-2403.45 g/mol [7]
PiperacillinPiperacillin(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid61477-96-1517.56 g/mol

Synthesis Pathway Overview

The synthesis of piperacillin from this compound can be visualized as a two-part process. The first part involves the activation of the dione, and the second is the coupling with the ampicillin core.

G cluster_0 Part 1: Activation cluster_1 Part 2: Condensation cluster_2 Part 3: Purification A This compound D N-Ethyl-2,3-dioxopiperazine acyl chloride (EDPC) (Activated Intermediate) A->D Acylation B Triphosgene (BTC) C DBU (Initiator) E Ampicillin D->E Reacts with G Crude Piperacillin Solution E->G Acylation F DBU (Catalyst) Sodium Acetate (Acid Scavenger) H Crystallization (pH Adjustment) G->H Proceeds to I Pure Piperacillin Acid H->I

Sources

Application Notes and Protocols for the Characterization of 1-Ethylpiperazine-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Ethylpiperazine-2,3-dione Derivatives in Drug Development

The this compound scaffold is a key heterocyclic motif present in a variety of pharmacologically active compounds. As a constrained cyclic diamide, this core structure imparts specific conformational rigidity and stereochemical features that are often exploited in the design of novel therapeutics. The precise characterization of these derivatives is paramount in drug discovery and development to ensure identity, purity, and structural integrity, which are critical for understanding structure-activity relationships (SAR) and ensuring safety and efficacy.

This comprehensive guide provides a detailed overview of the primary analytical techniques for the characterization of this compound and its derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to establish robust analytical workflows for this important class of molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, substituent effects, and conformational dynamics.

A. Foundational Principles of NMR for Piperazinediones

The piperazine-2,3-dione ring system can exist in different conformations, and the presence of the ethyl group on one of the nitrogen atoms, along with other potential substituents, will influence the chemical environment of each proton and carbon atom. The partial double bond character of the amide bonds can lead to restricted rotation and the observation of distinct conformers at room temperature, which can be studied using variable temperature NMR experiments[1][2].

B. Predicted ¹H and ¹³C NMR Spectral Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂- (ethyl)~3.5 (q, 2H)~40
-CH₃ (ethyl)~1.2 (t, 3H)~13
-N-CH₂-CH₂-N-~3.4-3.6 (m, 4H)~45-50
-C=O-~165-170
C. Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Experiments (for complex derivatives):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve sample in deuterated solvent add_std Add internal standard (TMS) prep->add_std H1_NMR 1D ¹H NMR add_std->H1_NMR C13_NMR 1D ¹³C NMR (with DEPT) H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR assign Assign signals TwoD_NMR->assign elucidate Elucidate structure assign->elucidate

Caption: Workflow for NMR analysis of this compound derivatives.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

A. Principles of Mass Spectrometry for Piperazinediones

In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that can be used to deduce the structure of the molecule. For this compound, the molecular weight is 142.16 g/mol [5][6][7].

B. Expected Fragmentation Pattern

Based on the structure of this compound and general fragmentation rules for amides and cyclic compounds, the following fragmentation pathways can be anticipated under electron ionization (EI):

  • Loss of the ethyl group: A prominent fragment corresponding to the loss of the ethyl radical (•CH₂CH₃) would result in a fragment ion at m/z 113.

  • Ring cleavage: Cleavage of the piperazinedione ring can lead to various smaller fragments.

  • Decarbonylation: Loss of one or both carbonyl groups (as CO) is a common fragmentation pathway for cyclic diones.

The NIST Mass Spectrometry Data Center provides GC-MS data for 1-ethyl-2,3-piperazinedione, which can be used as a reference[6].

C. Experimental Protocol for GC-MS Analysis

1. Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

2. GC-MS System and Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating many piperazinedione derivatives.

    • Injector Temperature: Typically set to 250-280 °C.

    • Oven Program: A temperature gradient program is often used, for example, starting at 100 °C and ramping up to 280 °C at 10 °C/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library searching.

    • Mass Range: Scan from m/z 40 to 400.

Diagram 2: General Fragmentation Pathways

Fragmentation M Molecular Ion (M+) m/z 142 F1 [M - C2H5]+ m/z 113 M->F1 - •C2H5 F2 Ring Cleavage Fragments M->F2 F3 [M - CO]+ m/z 114 M->F3 - CO

Caption: Predicted major fragmentation pathways for this compound.

III. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is a cornerstone technique for the separation, purification, and quantification of compounds in a mixture. For this compound derivatives, reversed-phase HPLC is a common and effective method for purity determination and analysis of reaction progress.

A. Principles of HPLC for Piperazinedione Analysis

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

B. HPLC Method Development Considerations

A general-purpose reversed-phase HPLC method can be developed for this compound derivatives. Key parameters to optimize include:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol. A gradient elution (varying the mobile phase composition over time) is often necessary for complex mixtures.

  • pH Modifier: Adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape for amine-containing compounds.

  • Detection: UV detection is suitable for derivatives containing a chromophore. For this compound itself, which has a weak chromophore, a more universal detector like a Charged Aerosol Detector (CAD) or coupling to a mass spectrometer (LC-MS) may be necessary for sensitive detection.

C. Generic HPLC Protocol

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm or Mass Spectrometer.

Diagram 3: HPLC Method Development Logic

HPLC_Logic Start Define Analytical Goal (Purity, Quantification) Column Select Column (e.g., C18) Start->Column MobilePhase Choose Mobile Phase (Water/Acetonitrile) Start->MobilePhase Detector Select Detector (UV, MS) Start->Detector Optimize Optimize Gradient, Flow Rate, Temperature Column->Optimize MobilePhase->Optimize Detector->Optimize Validate Validate Method (Linearity, Precision, Accuracy) Optimize->Validate

Caption: Logical flow for developing an HPLC method for piperazinedione analysis.

IV. X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled.

A. Principles of X-ray Crystallography

When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic positions can be determined.

B. Crystallization and Structure Determination of Piperazinediones

Although a specific crystal structure for this compound is not found in the public domain, the general approach to its crystallographic analysis would be as follows. The crystallization of related piperazine-2,5-dione derivatives has been reported and serves as a good reference[3][4].

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common method.

  • Other techniques include vapor diffusion and cooling crystallization.

2. Data Collection:

  • A suitable single crystal is mounted on a diffractometer.

  • The crystal is irradiated with monochromatic X-rays, and the diffraction data are collected.

3. Structure Solution and Refinement:

  • The diffraction data are processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The model is then refined to best fit the experimental data.

The final crystal structure provides precise information on the conformation of the piperazinedione ring and the orientation of the ethyl group and any other substituents.

Conclusion

The comprehensive characterization of this compound derivatives is a critical aspect of their development as potential therapeutic agents. A multi-technique approach, integrating NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight and fragmentation analysis, HPLC for purity assessment, and X-ray crystallography for definitive solid-state structure, provides a robust and reliable analytical workflow. The protocols and insights presented in this guide are intended to empower researchers to confidently and accurately characterize this important class of molecules, thereby accelerating the drug discovery and development process.

References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PLoS ONE, 11(11), e0165597. [Link]
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry. [Link]
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • 1-Ethyl-2,3-piperazinedione. PubChem. [Link]
  • CID 158861505. PubChem. [Link]
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2019). Molecules, 24(18), 3299. [Link]
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016).
  • A convenient synthesis of new pyrido[3,2- e][1][8]diazepine-2,5-diones and pyrido[2,3- e][1][8]diazepine-2,5-diones. (2011). Tetrahedron Letters, 52(39), 5077-5080. [Link]
  • Piperazine synthesis. Organic Chemistry Portal. [Link]
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
  • 1-Ethylpiperazine. PubChem. [Link]
  • Synthesis of 1-ethyl-2,3-dioxopiperazine. PrepChem. [Link]

Sources

Application Note: High-Throughput Monitoring of Reactions Involving 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethylpiperazine-2,3-dione is a critical heterocyclic building block in contemporary organic synthesis, notably serving as a key intermediate in the production of widely used pharmaceuticals such as the antibiotic Piperacillin.[1][2] The efficiency and safety of synthetic routes involving this diketopiperazine are contingent upon precise control of reaction kinetics, endpoint determination, and impurity profiling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies for real-time and offline monitoring of chemical transformations involving this compound. The protocols detailed herein are designed to ensure scientific integrity through self-validating systems, offering a blend of technical accuracy and field-proven insights.

Introduction: The Significance of Monitoring this compound Reactions

This compound (CAS 59702-31-7) is a white to pale yellow crystalline powder with a molecular weight of 142.15 g/mol .[3][4][5] Its structure, featuring a piperazine ring with two carbonyl groups, imparts a unique reactivity profile, making it a valuable precursor in the synthesis of complex molecules.[5] The progress of reactions involving this intermediate, such as acylation, alkylation, or ring-opening, must be meticulously monitored to optimize yield, minimize side-product formation, and ensure the quality of the final active pharmaceutical ingredient (API). Inadequate monitoring can lead to incomplete reactions, the generation of process-related impurities, and downstream purification challenges, ultimately impacting the safety and efficacy of the final drug product.

This application note explores a multi-pronged analytical approach, leveraging both chromatographic and spectroscopic techniques to provide a holistic view of the reaction landscape. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ spectroscopic methods (FTIR and Raman).

Chromatographic Methods for Reaction Monitoring

Chromatographic techniques are indispensable for separating and quantifying the components of a reaction mixture, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the conversion of this compound and the formation of products due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds.[6]

Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For piperazine derivatives, reversed-phase HPLC using a C18 column is a common and effective approach.[6] Detection is typically achieved using a UV detector, as the amide bonds in this compound and its derivatives absorb UV light.

Experimental Protocol: Reversed-Phase HPLC for this compound Reaction Monitoring

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., a mixture of mobile phase or a solvent that halts the reaction) to a known volume (e.g., 1 mL in a volumetric flask). This prevents further reaction and precipitation of components.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC System and Conditions:

    • HPLC System: An Alliance e2695 separations module with a 2998 photodiode array (PDA) UV detector or equivalent.[7]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often effective. A typical starting gradient could be 10% acetonitrile, ramping to 90% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 35 °C.[7]

    • Injection Volume: 10 µL.[7]

    • Detection Wavelength: Monitor at a wavelength where both the reactant and product have significant absorbance, often in the range of 210-250 nm. A PDA detector is highly recommended to obtain full UV spectra for peak purity assessment.[8]

  • Data Analysis:

    • Identify the peaks corresponding to the starting material (this compound), intermediates, and the final product based on their retention times, which are determined by injecting pure standards of each compound.

    • Quantify the relative amounts of each component by integrating the area under the respective chromatographic peaks.

    • Plot the concentration or peak area of the reactant and product(s) as a function of time to generate a reaction profile.

Causality Behind Experimental Choices:

  • Quenching: Immediate quenching is crucial to "freeze" the reaction at the time of sampling, providing an accurate snapshot of the reaction's progress.

  • Filtration: Prevents clogging of the HPLC system and ensures the longevity of the column.

  • Acidified Mobile Phase: Improves peak symmetry and resolution by suppressing the ionization of amine and amide functionalities.

  • Gradient Elution: Necessary for complex reaction mixtures containing components with a wide range of polarities.

Data Presentation: Example HPLC Data

CompoundRetention Time (min)λmax (nm)
This compound4.2215
Starting Material B8.5254
Product C12.1230
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] While this compound itself has limited volatility, GC-MS can be employed for the analysis of more volatile reactants, products, or after derivatization.

Principle of Operation: GC separates compounds in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative (structural) and quantitative information.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Withdraw and quench a reaction aliquot as described for HPLC.

    • The sample is then diluted in a volatile organic solvent such as methanol or acetonitrile.[9]

    • If the compounds of interest are not sufficiently volatile, derivatization with an agent like trifluoroacetic anhydride can be performed to increase volatility.[9]

  • GC-MS System and Conditions:

    • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% phenyl/95% methyl silicone), is generally suitable.[6][9]

    • Injector Temperature: 250 °C.[9]

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 290 °C) to elute compounds with different boiling points.[6]

    • Carrier Gas: Helium at a constant flow rate.[6]

    • MS Detector: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[6]

    • Mass Range: Scan a mass range that encompasses the molecular weights of all expected components (e.g., 30-350 amu).[6]

  • Data Analysis:

    • Identify compounds by their retention times and the fragmentation patterns in their mass spectra. The molecular ion peak (M+) and characteristic fragment ions can be used for structural confirmation.

    • Quantification is achieved by integrating the peak areas of specific ions (Selected Ion Monitoring, SIM) or the total ion chromatogram (TIC).

Trustworthiness of the Protocol: The combination of retention time and a unique mass spectrum for each compound provides a high degree of confidence in peak identification, making GC-MS a very reliable technique for qualitative analysis and impurity identification.

Spectroscopic Methods for In-Depth Analysis

Spectroscopic methods provide valuable information about the molecular structure and functional groups of the compounds in the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.[10] It can be used for both qualitative and quantitative analysis of reaction mixtures.

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a "fingerprint" of the molecule's structure.

Experimental Protocol: ¹H NMR for Reaction Monitoring

  • Sample Preparation:

    • Withdraw and quench a reaction aliquot.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a simple, well-resolved signal).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Ensure a sufficient relaxation delay (d1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Analysis:

    • Identify the characteristic signals for the starting material, intermediates, and products. For this compound, one would expect to see signals for the ethyl group protons and the piperazine ring protons.

    • Determine the relative molar concentrations of the components by comparing the integral of their characteristic signals to the integral of the internal standard.

    • The disappearance of reactant signals and the appearance of product signals can be tracked over time.

Authoritative Grounding: The quantitative nature of NMR is inherent, as the area of a signal is directly proportional to the number of nuclei giving rise to that signal. This makes it an excellent primary method for quantification without the need for calibration curves for each component, provided a suitable internal standard is used.[10]

Data Presentation: Expected ¹H NMR Shifts

CompoundProtonsExpected Chemical Shift (δ) ppm
This compound-CH₂-CH₃~1.2 (triplet)
-CH₂-CH₃~3.5 (quartet)
Piperazine -CH₂-~3.4-3.8 (multiplets)
Amide -NH-~7.5-8.5 (broad singlet)

Note: Exact chemical shifts are dependent on the solvent and other reaction components.

In-Situ Reaction Monitoring: A Real-Time Window into Chemistry

In-situ (or online) monitoring techniques provide real-time data on the progress of a reaction without the need for sampling.[11][12] This eliminates delays and potential errors associated with sample workup and provides a continuous, high-density data stream for a deeper understanding of reaction kinetics and mechanisms.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Both FTIR and Raman are vibrational spectroscopy techniques that are highly effective for in-situ reaction monitoring.[11] They provide information about the functional groups present in the reaction mixture.

Principle of Operation:

  • FTIR Spectroscopy: Measures the absorption of infrared radiation by molecules, which causes vibrations of their chemical bonds. It is particularly sensitive to polar functional groups like carbonyls (C=O) and amides (N-H).[13]

  • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (from a laser). It is sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR.[13]

Experimental Protocol: In-Situ FTIR/Raman Monitoring

  • Instrumentation Setup:

    • Insert an immersion probe (FTIR-ATR or Raman) directly into the reaction vessel.[11]

    • Connect the probe to the spectrometer via fiber optic cables.[11]

    • Ensure the probe material (e.g., diamond ATR for FTIR, sapphire for Raman) is chemically resistant to the reaction medium.

  • Data Acquisition:

    • Collect a background spectrum of the reaction solvent before adding the reactants.

    • Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Identify characteristic vibrational bands for the starting materials, intermediates, and products. For reactions involving this compound, the carbonyl (C=O) stretching vibrations (typically around 1650-1750 cm⁻¹) will be prominent and are likely to shift as the reaction progresses.

    • Create trend charts by plotting the intensity of these characteristic peaks over time to monitor the consumption of reactants and the formation of products.

Expertise and Experience: The choice between FTIR and Raman depends on the specific reaction. FTIR is generally excellent for monitoring changes in carbonyl groups.[13] Raman can be advantageous for reactions in aqueous media (as water is a weak Raman scatterer) and for monitoring reactions involving symmetric bonds or solid suspensions.[13]

Visualizing the Workflow

A logical workflow is essential for effective reaction monitoring.

ReactionMonitoringWorkflow cluster_Reaction Reaction Setup cluster_Monitoring Monitoring Approach cluster_Offline Offline Analysis cluster_InSitu In-Situ Analysis cluster_Data Data Interpretation Reaction Chemical Reaction involving This compound Sampling Aliquot Sampling & Quenching Reaction->Sampling Probe Immersion Probe (FTIR/Raman) Reaction->Probe HPLC HPLC Analysis (Quantitative) Sampling->HPLC GCMS GC-MS Analysis (Qualitative/Quantitative) Sampling->GCMS NMR NMR Analysis (Structural/Quantitative) Sampling->NMR Profile Reaction Profile (Concentration vs. Time) HPLC->Profile GCMS->Profile NMR->Profile Spectrometer Real-time Spectroscopy Probe->Spectrometer Spectrometer->Profile Kinetics Kinetic Analysis Profile->Kinetics Endpoint Endpoint Determination Profile->Endpoint

Sources

Application Notes and Protocols: The 1-Ethylpiperazine-2,3-dione Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of FDA-approved drugs.[1][2] This guide focuses on a specific, synthetically versatile derivative: 1-Ethylpiperazine-2,3-dione . We provide an in-depth exploration of this scaffold, from its fundamental physicochemical properties and synthesis to detailed protocols for building diverse chemical libraries. Furthermore, we outline a strategic framework for the biological evaluation of these libraries, culminating in hit validation and the establishment of structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutics.

Section 1: The this compound Scaffold: Properties and Strategic Value

The this compound scaffold offers a unique combination of features that make it an attractive starting point for a drug discovery campaign. Its rigidified diketopiperazine core provides defined vectors for substituent placement, while the secondary amine at the N4 position serves as a versatile chemical handle for diversification.

Causality Behind the Scaffold's Utility:

  • Hydrogen Bonding Potential: The two carbonyl oxygens of the dione moiety are excellent hydrogen bond acceptors, enabling strong, specific interactions with amino acid residues in a target protein's binding pocket.

  • Synthetic Tractability: The secondary amine is a nucleophilic center, readily participating in a wide range of well-established chemical reactions. This allows for the systematic and efficient construction of a library of analogs.

  • Modulation of Physicochemical Properties: The substituents introduced at the N4 position can be strategically chosen to fine-tune critical drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability, which are essential for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Physicochemical Properties

A summary of the key computed and experimental properties of the core scaffold is presented below.

PropertyValueSource
CAS Number 59702-31-7[3][4]
Molecular Formula C₆H₁₀N₂O₂[3][5]
Molecular Weight 142.16 g/mol [5]
Melting Point 124 °C[6]
XLogP3-AA -0.4[5]
Topological Polar Surface Area (TPSA) 49.4 Ų[3]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]

Section 2: Synthesis of the Core Scaffold

The parent scaffold, this compound, can be synthesized in a straightforward and high-yielding one-step cyclocondensation reaction.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of dioxopiperazines.[7] The reaction involves the condensation of N-ethyl ethylenediamine with diethyl oxalate.

Materials:

  • N-ethyl ethylenediamine

  • Diethyl oxalate

  • Ethanol (anhydrous)

  • Dioxane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of diethyl oxalate (1.0 eq.) in anhydrous ethanol.

  • At room temperature, add N-ethyl ethylenediamine (1.05 eq.) dropwise to the stirred ethanol solution.

  • Allow the reaction mixture to stir at room temperature for 3 hours. An exothermic reaction and the formation of a precipitate may be observed.

  • After the initial stirring period, heat the mixture to reflux to drive the reaction to completion and remove the ethanol by distillation.

  • Once the ethanol is removed, allow the residue to cool to room temperature.

  • Recrystallize the crude solid residue from a minimal amount of hot dioxane to yield pure this compound as a crystalline solid.

  • Filter the crystals, wash with cold dioxane, and dry under vacuum.

Expected Outcome:

  • Yield: Typically in the range of 70-80%.[7]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis (Expected: ~124 °C).[6]

G cluster_products Product NEE N-Ethyl Ethylenediamine Plus + DEO Diethyl Oxalate Arrow Ethanol, RT -> Reflux DEO->Arrow Scaffold This compound

Caption: Synthesis of the core scaffold.

Section 3: Building a Focused Library: Derivatization Protocols

The secondary amine at the N4 position is the key site for chemical diversification. Below are robust protocols for introducing a wide variety of substituents to build a focused library.

Protocol 3.1: Direct N-Alkylation with Alkyl Halides

This method is a classic and reliable way to form C-N bonds by reacting the nucleophilic amine with an electrophilic alkyl halide.[8][9]

Rationale: The choice of a non-protic polar solvent like DMF or acetonitrile facilitates the Sₙ2 reaction, while a mild inorganic base like potassium carbonate is sufficient to act as a proton scavenger, neutralizing the hydrohalic acid byproduct and preventing the formation of the unreactive ammonium salt.

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF or MeCN to create a suspension.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude residue by silica gel column chromatography to afford the desired N-alkylated product.

G cluster_products Product Scaffold Scaffold Plus + AlkylHalide R-X (Alkyl Halide) Arrow K₂CO₃, DMF 60-80 °C AlkylHalide->Arrow Product N4-Alkylated Scaffold

Caption: General scheme for direct N-alkylation.
Protocol 3.2: Reductive Amination with Carbonyl Compounds

Reductive amination is a powerful and mild method for N-alkylation that is tolerant of a wide range of functional groups. It is particularly useful for introducing more complex substituents.[10][11]

Rationale: The reaction proceeds via the formation of an intermediate iminium ion, which is then selectively reduced by a mild hydride agent like sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is the reagent of choice because it is less reactive towards the starting aldehyde or ketone than the iminium ion, preventing competitive reduction of the carbonyl group and minimizing side products.

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic, ~0.1 eq.)

Procedure:

  • Dissolve this compound and the carbonyl compound in anhydrous DCM.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G cluster_products Product Scaffold Scaffold Plus + Carbonyl R-CHO / R-CO-R' (Aldehyde / Ketone) Arrow 1. Acetic Acid 2. NaBH(OAc)₃, DCM Carbonyl->Arrow Product N4-Alkylated Scaffold

Caption: General scheme for reductive amination.

Section 4: Application in Lead Discovery: A Case Study on KRAS G12C Inhibitors

The therapeutic potential of the piperazine-2,3-dione scaffold is not merely theoretical. A recent patent application discloses novel derivatives based on this core structure as potent and selective inhibitors of KRAS G12C, one of the most challenging and prevalent oncogenic drivers in human cancers.[12]

Mechanism Insight: In these inhibitors, the piperazine-2,3-dione core acts as a central scaffold. It correctly orients a substituted aromatic group, introduced at the N4 position, to bind within a key pocket of the KRAS G12C protein. Simultaneously, another part of the molecule forms a covalent bond with the mutant cysteine residue, leading to irreversible inhibition. The dione oxygens likely contribute to the binding affinity through hydrogen bonding interactions with the protein backbone.

G cluster_scaffold Core Scaffold cluster_protein KRAS G12C Protein Scaffold This compound Core N4_Sub N4-Substituent (e.g., Acrylamide warhead) Scaffold->N4_Sub Covalent Link Aryl_Group Aryl Group for Pocket Binding Scaffold->Aryl_Group Positions Pocket Binding Pocket (S-II) Cysteine Mutant Cysteine-12 N4_Sub->Cysteine Forms covalent bond Aryl_Group->Pocket Binds via non-covalent forces

Caption: Role of the scaffold in KRAS G12C inhibition.

Section 5: Biological Evaluation: A Strategic Screening Protocol

Once a library of derivatives has been synthesized, a systematic biological evaluation is required to identify promising lead compounds.

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization Lib_Syn Library Synthesis (Protocols 3.1, 3.2) QC Compound QC (Purity, Identity) Lib_Syn->QC HTS Primary Screen (HTS) Single Concentration QC->HTS Plate Library Hit_Confirm Hit Confirmation (Fresh Powder) HTS->Hit_Confirm Dose_Response Dose-Response (IC₅₀) Potency Determination Hit_Confirm->Dose_Response Orthogonal Orthogonal Assay (Rule out artifacts) Dose_Response->Orthogonal SAR SAR Expansion (Synthesize Analogs) Orthogonal->SAR Validated Hits ADME In Vitro ADME/Tox (Solubility, Stability) SAR->ADME Lead_Cand Lead Candidate ADME->Lead_Cand

Caption: Drug discovery workflow using the scaffold.
Protocol 5.1: Primary High-Throughput Screen (HTS)

The goal of the primary screen is to rapidly identify initial "hits" from the library that modulate the biological target of interest.[13]

Procedure:

  • Assay Plate Preparation: Using automated liquid handlers, dispense a standardized volume of the target (e.g., enzyme, receptor preparation, or cells) into each well of a multi-well plate (e.g., 384-well).

  • Compound Addition: Add library compounds to the assay plates at a single, fixed concentration (typically 1-10 µM). Include positive control (known inhibitor/activator) and negative control (vehicle, e.g., DMSO) wells on every plate.

  • Incubation: Incubate the plates for a predetermined time at a specific temperature to allow for compound-target interaction.

  • Signal Generation: Add detection reagents to generate a measurable signal (e.g., fluorescence, luminescence, absorbance).

  • Data Acquisition: Read the plates using a plate reader.

  • Data Analysis: Normalize the data using the controls on each plate. Calculate a measure of activity (e.g., % inhibition). Hits are typically defined as compounds that produce a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).

Trustworthiness Check: The quality of an HTS assay is assessed by the Z'-factor, calculated from the controls. A Z'-factor > 0.5 indicates an excellent, reliable assay suitable for screening.

Protocol 5.2: Hit Confirmation and Validation

It is critical to confirm that the activity observed in the primary screen is real and not an artifact.[14]

Procedure:

  • Re-sourcing: Obtain or re-synthesize fresh, dry powder of the primary hits. Confirm identity and purity (>95%) by LC-MS and ¹H NMR.

  • Dose-Response Curve: Prepare serial dilutions of the confirmed compounds and re-test in the primary assay to determine the potency (e.g., IC₅₀ or EC₅₀). A classic sigmoidal dose-response curve is a strong indicator of true biological activity.

  • Orthogonal Assay: Test the active compounds in a secondary, mechanistically different assay. For example, if the primary screen was a biochemical enzyme inhibition assay, an orthogonal assay could be a cell-based assay measuring the downstream consequences of that enzyme's inhibition. This helps to eliminate false positives caused by assay interference.[14]

Structure-Activity Relationship (SAR) Expansion

With validated hits in hand, the next step is to understand the relationship between the chemical structure and biological activity.[14] This is achieved by synthesizing and testing a focused set of analogs around the validated hit structure.

Compound IDN4-Substituent (R-group)IC₅₀ (nM)Rationale for Change
Hit-01 4-Fluorobenzyl500Initial validated hit.
SAR-01 Benzyl2000Removal of fluorine decreases potency; suggests a key interaction.
SAR-02 4-Chlorobenzyl450Chlorine is electronically similar to fluorine; potency is retained.
SAR-03 4-Methoxybenzyl>10,000Bulky, electron-donating group abolishes activity.
SAR-04 3,4-Dichlorobenzyl150Adding a second chlorine improves potency; explores a larger pocket.

This systematic process allows chemists to build a model of the pharmacophore and design more potent and selective compounds, ultimately leading to the identification of a lead candidate for further development.

Conclusion

The this compound scaffold represents a valuable and highly efficient starting point for drug discovery programs. Its straightforward synthesis, coupled with the versatile reactivity of its secondary amine, allows for the rapid generation of diverse and novel chemical libraries. The demonstrated success of this core in developing targeted covalent inhibitors for challenging oncology targets like KRAS G12C underscores its significant potential.[12] By applying the systematic protocols for derivatization and biological screening outlined in this guide, researchers are well-equipped to unlock the full potential of this privileged scaffold in the quest for the next generation of innovative therapeutics.

References

  • Coussens, T. et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology.
  • PubChem. 1-Ethyl-2,3-piperazinedione. National Center for Biotechnology Information.
  • Matrix Fine Chemicals. This compound | CAS 59702-31-7.
  • Coussens, T. et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology.
  • PrepChem.com. Synthesis of 1-ethyl-2,3-dioxo-piperazine.
  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Yale University.
  • Tripodi, F., Cichero, E., & Rango, E. (2024).
  • Google Patents. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications.
  • Al-Ghorbani, M. et al. (2022). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Molecules.
  • Ciulli, A. & Williams, G. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.
  • ResearchGate. The piperazine scaffold for novel drug discovery efforts: the evidence to date.

Sources

In vitro assays for testing the biological effects of 1-Ethylpiperazine-2,3-dione analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Biological Characterization of 1-Ethylpiperazine-2,3-dione Analogs

Authored by a Senior Application Scientist

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays required to test the biological effects of novel this compound analogs. This guide is structured to provide a logical, tiered approach, from initial screening for general bioactivity to detailed mechanistic studies. The protocols herein are designed to be self-validating systems, emphasizing scientific causality and robust data generation.

Introduction: The Therapeutic Potential of Piperazine Analogs

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms, a structure that imparts favorable physicochemical properties such as high water solubility and oral bioavailability.[3] The modification of this core structure, as in this compound and its analogs, allows for the exploration of diverse chemical space to develop novel therapeutic agents.[3][4] Given their potential to interact with a wide range of biological targets, a systematic and multi-faceted in vitro testing strategy is paramount. This guide outlines a workflow to efficiently characterize these compounds, determine their potency, identify their molecular targets, and elucidate their mechanism of action.

General Considerations for Compound Handling

Before initiating any biological assay, it is critical to establish the fundamental physicochemical properties of the test compounds.

  • Solubility: Determine the solubility of each analog in aqueous buffers (e.g., PBS) and common organic solvents like dimethyl sulfoxide (DMSO). Most initial stock solutions are prepared at high concentrations (10-50 mM) in 100% DMSO. It is crucial to ensure that the final concentration of DMSO in the cell-based assays does not exceed a level toxic to the cells, typically <0.5%.

  • Stability: Assess the stability of the compounds in solution under experimental conditions (e.g., at 37°C in cell culture media). Degradation can lead to inaccurate potency measurements.

  • Purity: Confirm the purity of the synthesized analogs using analytical methods such as HPLC and LC-MS. Impurities can confound biological data.

  • Controls: Every assay plate must include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This serves as the baseline for 0% effect.

    • Positive Control: A known inhibitor or activator of the target or pathway being studied. This confirms that the assay is responsive.

    • Negative/Untreated Control: Cells that are not treated with any compound.

A Tiered Approach to In Vitro Characterization

A structured, tiered approach ensures that resources are used efficiently, starting with broad screening assays and progressing to more complex, resource-intensive mechanistic studies for the most promising compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Validation cluster_2 Tier 3: Mechanism of Action A Cell Viability & Cytotoxicity Assays (e.g., MTT, XTT) B Target Engagement Assays (e.g., CETSA) A->B Active Compounds C Biochemical Assays (Enzyme Inhibition, Receptor Binding) B->C Confirmed Target Engagement D Cell-Based Pathway Analysis (Western Blot, Reporter Assays) B->D Confirmed Target Engagement

Caption: A tiered workflow for characterizing novel compounds.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity

The initial step is to determine the effect of the compounds on cell viability and proliferation. This helps identify a suitable concentration range for subsequent assays and flags compounds with overt cytotoxicity. Tetrazolium salt-based colorimetric assays are widely used for this purpose.[5]

Principle of Tetrazolium Salt Assays

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts into colored formazan products.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to an insoluble purple formazan, requiring a solubilization step with an organic solvent like DMSO.[5][7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to a water-soluble orange formazan, eliminating the need for solubilization and streamlining the protocol.[5][6]

Protocol 4.1: Cell Viability Assessment using XTT Assay

This protocol is often preferred over MTT due to the elimination of the solubilization step, which reduces handling errors.[5]

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. This step is crucial as the electron-coupling reagent facilitates the reduction of XTT at the plasma membrane.[6]

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need optimization depending on the cell type and metabolic rate.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[5] A reference wavelength of 630-690 nm should be used to subtract background absorbance.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Example Data from XTT Viability Assay
CompoundIC₅₀ (µM) after 48h
Analog A12.5
Analog B> 100
Analog C5.2
Positive Control (Doxorubicin)0.8

Tier 2: Target Identification and Engagement

Once a compound shows biological activity, it is critical to confirm that it directly binds to its intended molecular target within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[8][9]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[8] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. By heating cells to various temperatures and quantifying the amount of soluble (non-denatured) protein that remains, one can determine if the compound has engaged its target.[10][11]

Protocol 5.1: CETSA for Target Engagement

This protocol describes a classic CETSA experiment using Western blotting for detection.

  • Cell Culture and Treatment: Culture the selected cell line to ~80-90% confluency. Treat the cells with either the test compound at a specific concentration (e.g., 10x the IC₅₀ from the viability assay) or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Aliquoting and Heat Treatment: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes across a range of temperatures (e.g., 42°C to 68°C), followed by a 3-minute cooling step at room temperature.[8]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical to release the cellular contents without using detergents that might interfere with protein aggregation.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration of all samples. Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot.[11]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

G cluster_0 CETSA Principle cluster_1 No Compound (Vehicle) cluster_2 With Compound A 1. Treat Cells (Vehicle vs. Compound) B 2. Apply Heat Gradient A->B C 3. Lyse & Separate (Soluble vs. Aggregated) B->C D 4. Quantify Soluble Protein (e.g., Western Blot) C->D V1 Protein V2 Heat V3 Denatured & Aggregated Protein V2->V3 C1 Compound C2 Protein C3 Stabilized Complex C4 Heat C5 Soluble Protein C4->C5

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Table 2: Example Data from CETSA Melt Curve
Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Analog C)
46100100
509598
5452 (Tₘ)85
581555 (Tₘ)
62520

Tier 3: Mechanism of Action (MoA) Elucidation

With confirmed target engagement, the next step is to understand the functional consequences of this binding. This involves assays specific to the target class (e.g., enzyme, receptor) and the downstream signaling pathways.

Biochemical Assays
  • Enzyme Inhibition Assays: If the target is an enzyme, these assays are used to determine the potency (IC₅₀) and mechanism of inhibition (e.g., competitive, non-competitive).[13][14] A typical assay involves incubating the purified enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured, often via a change in absorbance or fluorescence.[15]

  • Receptor Binding Assays: If the target is a receptor, binding assays are used to determine the affinity (Kᵢ) of the compound. These assays traditionally use a radiolabeled ligand that competes with the unlabeled test compound for binding to the receptor.[16] Newer methods utilize fluorescently labeled ligands, which are safer and offer more versatile detection methods.[17][18]

Cell-Based Signaling Pathway Analysis

Many cellular processes are controlled by signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[19][20] The effect of the piperazine analogs on these pathways can be assessed by measuring changes in the phosphorylation status of key proteins.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Downstream Downstream Targets (Cell Survival, Growth) pAkt->Downstream

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethylpiperazine-2,3-dione (CAS 59702-31-7). This guide is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the synthesis of active pharmaceutical ingredients, such as in the production of Piperacillin, achieving a high-yield, high-purity synthesis of this molecule is critical.[1] This document provides in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the reaction kinetics to empower you to overcome common synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the cyclocondensation of N-ethylethylenediamine and diethyl oxalate.

Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

Low yield is the most common challenge and can often be attributed to incomplete reaction, suboptimal conditions, or competing side reactions.

Answer: To diagnose and resolve low yields, consider the following factors, starting with the most common culprits:

  • Reagent Quality and Stoichiometry:

    • N-ethylethylenediamine: This reactant is hygroscopic and can absorb atmospheric moisture and carbon dioxide. Water will hydrolyze the diethyl oxalate, while CO2 can form carbamate salts, both of which reduce the effective concentration of the amine. Always use a freshly opened bottle or a recently purified reagent.

    • Diethyl Oxalate: Ensure high purity. The stoichiometry is critical. While a 1:1 molar ratio is theoretical, minor adjustments might be needed based on reagent purity.

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role in reaction rate and product isolation. Ethanol is a common choice as it effectively dissolves the reactants and the ethanol byproduct is easily removed.[2][3] Methanol has also been used successfully.[1] The choice of solvent can influence crystallization and final purity.[1]

    • Temperature and Reaction Time: This reaction is a two-stage process: an initial, often exothermic, acylation followed by a slower, heat-dependent cyclization.

      • Initial Addition: Add the N-ethylethylenediamine to the diethyl oxalate solution dropwise at room temperature or slightly below to control the initial exotherm.[2][3]

      • Cyclization: The ring-closing step requires thermal energy. After the initial reaction, heating the mixture is necessary to drive the reaction to completion. Protocols report refluxing for several hours or heating to 50°C.[1][2] Insufficient heating time or temperature is a primary cause of incomplete reactions.

  • Side Reactions: The primary side reaction is the formation of the linear, non-cyclized mono-amide intermediate. If the second intramolecular nucleophilic attack does not occur, the yield of the desired dione will be reduced. Polymerization, though less common under controlled conditions, can also occur.

Below is a systematic workflow to troubleshoot a low-yield reaction.

G cluster_start cluster_analysis Step 1: Analysis cluster_troubleshoot Step 2: Troubleshooting cluster_end start Low Yield Observed (<60%) analyze Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->analyze check_sm Starting Material Present? analyze->check_sm check_sp Significant Side Products? analyze->check_sp check_sm->check_sp No incomplete Incomplete Reaction Path check_sm->incomplete Yes side_reaction Side Reaction Path check_sp->side_reaction Yes end Improved Yield check_sp->end No, suspect mechanical loss optimize_cond Optimize Conditions: • Extend Reaction Time (e.g., 3h -> 6h) • Increase Temperature (e.g., 50°C -> Reflux) • Verify Reagent Purity (Anhydrous) incomplete->optimize_cond review_workup Review Workup & Purification: • Change Recrystallization Solvent  (Dioxane, Methanol, Ethanol) • Check pH during workup side_reaction->review_workup optimize_cond->end review_workup->end

Caption: A logical workflow for troubleshooting low yields.

Question 2: My product is difficult to purify. After recrystallization, it is still oily or has a low melting point.

Answer: Purification issues often stem from residual solvent, starting materials, or byproducts. This compound is a white to pale yellow crystalline powder with a melting point around 124-125°C.[2][4] An oily appearance or depressed melting point indicates impurities.

  • Incomplete Reaction: As noted above, the presence of the mono-amide intermediate can inhibit crystallization. Ensure the reaction has gone to completion by extending the heating time.

  • Recrystallization Solvent: The choice of solvent is critical.

    • Dioxane: Has been reported to yield a crystalline product with a sharp melting point.[2][3]

    • Methanol/Ethanol: Can also be effective, but the product's solubility may be higher, requiring cooling to lower temperatures for complete precipitation.[1]

    • Solvent System Screening: If standard solvents fail, perform a small-scale screen with other polar aprotic solvents (e.g., acetonitrile) or solvent/anti-solvent systems (e.g., ethanol/ether).

  • Drying: Ensure the final product is dried thoroughly under vacuum to remove all traces of the recrystallization solvent.

Question 3: Can I use a different oxalate ester, like dimethyl oxalate?

Answer: Yes, other dialkyl oxalates can be used. The reaction mechanism is identical. The primary difference will be the alcohol byproduct (methanol for dimethyl oxalate). Methanol is more volatile than ethanol, which can make its removal from the reaction mixture easier. However, you may need to re-optimize the reaction temperature and recrystallization solvent, as the solubility of intermediates and the final product may change.

Reaction Mechanism & Key Principles

The synthesis is a classic double nucleophilic acyl substitution reaction. Understanding the mechanism helps in diagnosing issues.

  • First Nucleophilic Attack: The primary amine of N-ethylethylenediamine attacks one of the electrophilic ester carbonyls of diethyl oxalate. The tetrahedral intermediate collapses, eliminating ethanol and forming a mono-amide intermediate.

  • Second Nucleophilic Attack (Cyclization): The secondary amine of the intermediate then performs an intramolecular attack on the second ester carbonyl. This is the rate-limiting, ring-closing step that typically requires heat to overcome the activation energy.

  • Final Elimination: The resulting tetrahedral intermediate collapses, eliminating a second molecule of ethanol to yield the stable, cyclic this compound.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R1 N-Ethylethylenediamine S1 Step 1: Nucleophilic Attack (Primary Amine) R1->S1 + Solvent (e.g., Ethanol) R2 Diethyl Oxalate R2->S1 + Solvent (e.g., Ethanol) S2 Step 2: Intramolecular Cyclization (Secondary Amine) S1->S2 Forms intermediate + Heat (e.g., 50°C - Reflux) P1 This compound S2->P1 P2 Ethanol (2 eq.) S2->P2

Caption: High-level overview of the synthesis workflow.

Optimized Experimental Protocols

Two effective protocols are presented below, derived from established literature. Protocol B reports a higher yield and may be preferable for optimization efforts.

Protocol A: Ethanol/Dioxane Method

This protocol is based on a well-documented patent.[2][3]

Materials:

  • N-ethylethylenediamine (4.4 g, 0.05 mol)

  • Diethyl oxalate (8.0 g, 0.055 mol)

  • Ethanol (8 mL)

  • Dioxane (10 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of diethyl oxalate in ethanol.

  • Slowly add N-ethylethylenediamine dropwise to the mixture at room temperature. An exotherm may be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

  • Heat the reaction mixture to reflux to evaporate the ethanol byproduct and drive the cyclization.

  • Once the ethanol is removed, cool the resulting residue.

  • Add dioxane (10 mL) to the residue and heat to dissolve.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the white crystals by vacuum filtration, wash with a small amount of cold dioxane, and dry under vacuum.

Expected Outcome: 5.4 g of product (76.0% yield), m.p. 124°C.[2][3]

Protocol B: Methanol/Acetic Acid Catalysis Method

This protocol uses catalytic acetic acid and reports a higher yield.[1]

Materials:

  • N-ethylethylenediamine (11 g, 0.125 mol)

  • Diethyl oxalate (11 g, 0.075 mol - Note: This appears to be an error in the source; likely should be closer to 0.125 mol. Assume 18.25g for 1:1 ratio)

  • Anhydrous Methanol (33 mL total)

  • Glacial Acetic Acid (2 g)

  • Secondary Solvent (e.g., Isopropanol, 66 mL)

Procedure:

  • In a dry three-necked flask under an inert atmosphere, prepare a solution of diethyl oxalate and glacial acetic acid in 25 mL of anhydrous methanol. Cool the mixture to 15-20°C.

  • Separately, prepare a solution of N-ethylethylenediamine in 8 g of anhydrous methanol.

  • Slowly add the N-ethylethylenediamine solution to the diethyl oxalate solution, maintaining the reaction temperature between 30-50°C over 30-50 minutes.

  • After the addition is complete, raise the temperature to 50°C and hold for 1 hour.

  • Remove the methanol by concentration under reduced pressure.

  • To the resulting residue, add the secondary solvent (66 mL) and cool slowly from 50°C to room temperature to crystallize the product.

  • Collect the crystals by vacuum filtration and dry under vacuum.

Expected Outcome: 14.77 g of product (83.21% yield reported, assuming corrected stoichiometry), purity >99%.[1]

Data Summary

The following table summarizes key parameters from the provided protocols.

ParameterProtocol AProtocol BRationale / Comments
Primary Reactant N-ethylethylenediamineN-ethylethylenediamineStandard starting material.
Secondary Reactant Diethyl oxalateDiethyl oxalateStandard starting material.
Solvent EthanolAnhydrous MethanolBoth are suitable protic solvents. Methanol's lower boiling point facilitates easier removal.
Catalyst None (Thermal)Glacial Acetic AcidAcid catalysis can protonate the ester carbonyl, increasing its electrophilicity and potentially accelerating the reaction.
Temperature Room Temp, then Reflux30-50°CProtocol B uses more controlled, lower temperatures, which may reduce side product formation.
Reaction Time 3 hours + Reflux~2 hoursThe catalyzed reaction appears to be faster.
Purification Recrystallization (Dioxane)Recrystallization (Solvent B)The choice of recrystallization solvent is crucial for purity and final yield.
Reported Yield 76.0%[2][3]83.21%[1]The catalyzed, controlled temperature process shows a significant yield improvement.

References

  • Synthesis of 1-ethyl-2,3-dioxopiperazine. PrepChem.com.
  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). Stack Exchange. URL: [Link]
  • Separation of primary, secondary and tertiary amines by Hoffmann's method. Chemical Note. URL: [Link]
  • Synthesis of 1-ethyl-2,3-dioxo-piperazine. PrepChem.com.

Sources

Common side products in the synthesis of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 1-Ethylpiperazine-2,3-dione. As a key intermediate in the synthesis of pharmaceuticals such as Piperacillin, ensuring the purity and yield of this compound is critical.[1][2][3][4] This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during its synthesis.

I. Understanding the Main Reaction and Potential Pitfalls

The most common and industrially relevant synthesis of this compound involves the condensation reaction between N-ethylethylenediamine and diethyl oxalate.[4][5] The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization.

However, the presence of two distinct nucleophilic sites on N-ethylethylenediamine—a primary amine and a secondary amine—introduces complexities that can lead to the formation of several side products. Understanding these potential side reactions is the first step in troubleshooting and optimizing your synthesis.

Diagram of the Main Synthetic Pathway

Synthesis of this compound NEE N-Ethylethylenediamine Intermediate Acyclic Intermediate (N-(2-(ethylamino)ethyl)oxamic acid ethyl ester) NEE->Intermediate + Diethyl Oxalate DEO Diethyl Oxalate DEO->Intermediate EPD This compound Intermediate->EPD Intramolecular Cyclization (-EtOH) EtOH Ethanol

Caption: Main synthetic route to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: Low Yield and Presence of Multiple Impurities

Question: My reaction is resulting in a low yield of this compound and my crude product shows multiple spots on TLC/peaks in LC-MS. What are the likely side products and how can I minimize them?

Answer: The presence of multiple impurities is a common challenge in this synthesis. The primary culprits are typically related to incomplete reactions, side reactions involving both amine groups, and polymerization.

Potential Side Products and Their Formation:

Side Product IDStructure NameFormation MechanismHow to Minimize
SP-1 Ethyl N-(2-(ethylamino)ethyl)oxamateIncomplete cyclization. The reaction stalls after the initial nucleophilic attack of the primary amine of N-ethylethylenediamine on diethyl oxalate.[3][6][7][8]Ensure adequate reaction time and temperature to drive the intramolecular cyclization to completion. The use of a high-boiling point solvent can facilitate the removal of ethanol, shifting the equilibrium towards the cyclized product.
SP-2 N,N'-bis(2-(ethylamino)ethyl)oxamideDimerization. Two molecules of N-ethylethylenediamine react with two molecules of diethyl oxalate, leading to a linear or cyclic dimer instead of intramolecular cyclization. This is more likely at high concentrations.Use dilute reaction conditions. Slow, controlled addition of diethyl oxalate to the N-ethylethylenediamine solution can favor the intramolecular reaction over intermolecular dimerization.
SP-3 Diethyl N,N'-(ethane-1,2-diyl)bis(N-ethyloxamate)Reaction at both primary and secondary amines. An excess of diethyl oxalate can react with both the primary and secondary amines of N-ethylethylenediamine, preventing cyclization.Maintain a strict 1:1 stoichiometry of reactants. Adding the N-ethylethylenediamine to the diethyl oxalate can also help prevent this side reaction.
SP-4 Oligomers/PolymersUncontrolled polymerization between the difunctional monomers (diamine and diester).[9][10][11]Similar to minimizing SP-2, use high dilution and controlled addition of reagents. Lowering the reaction temperature can also help control the rate of polymerization.

Diagram of Side Product Formation Pathways

Side_Product_Formation cluster_reactants Reactants cluster_product Desired Product cluster_side_products Common Side Products NEE N-Ethylethylenediamine EPD This compound NEE->EPD 1:1 Stoichiometry, Controlled Addition SP1 SP-1: Acyclic Intermediate (Incomplete Cyclization) NEE->SP1 Insufficient heat/time SP2 SP-2: Dimer/Oligomer NEE->SP2 High Concentration SP3 SP-3: Double Acylation Product NEE->SP3 Excess Diethyl Oxalate DEO Diethyl Oxalate DEO->EPD DEO->SP1 DEO->SP2 DEO->SP3

Caption: Pathways leading to the desired product and common side products.

FAQ 2: Difficulty in Purifying the Final Product

Question: I am having trouble purifying this compound. What are the recommended purification methods?

Answer: Purification can be challenging due to the similar polarities of the desired product and some of the acyclic side products. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be a solid or a viscous oil.

  • Solvent Trituration/Recrystallization:

    • Trituration: Add a non-polar solvent such as hexane or diethyl ether to the crude product and stir vigorously. This will often precipitate the desired product, while some of the more soluble impurities remain in the solvent.[12]

    • Recrystallization: A more effective method for obtaining high purity material. A common procedure involves recrystallization from dioxane.[5] Other solvent systems to explore include ethanol/water or isopropanol.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next step.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., dichloromethane or hexanes) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product. The acyclic intermediate (SP-1) is generally more polar and will elute later than the desired product.

Troubleshooting Purification Workflow

Purification_Workflow start Crude Reaction Mixture solvent_removal Solvent Removal (Reduced Pressure) start->solvent_removal trituration Trituration with Non-polar Solvent solvent_removal->trituration filtration1 Filtration trituration->filtration1 check_purity1 Check Purity (TLC/LC-MS) filtration1->check_purity1 impurities Impurities filtration1->impurities recrystallization Recrystallization (e.g., from Dioxane) check_purity1->recrystallization Purity < 98% pure_product Pure this compound check_purity1->pure_product Purity > 98% filtration2 Filtration recrystallization->filtration2 check_purity2 Check Purity (TLC/LC-MS) filtration2->check_purity2 filtration2->impurities column_chromatography Silica Gel Column Chromatography check_purity2->column_chromatography Purity < 98% check_purity2->pure_product Purity > 98% column_chromatography->pure_product column_chromatography->impurities

Caption: A stepwise workflow for the purification of this compound.

FAQ 3: How to Analytically Characterize the Product and Impurities?

Question: What analytical techniques are best suited for monitoring the reaction and characterizing the final product and any impurities?

Answer: A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis.

Recommended Analytical Methods:

TechniqueApplicationKey Observations
Thin-Layer Chromatography (TLC) Reaction monitoring and initial purity assessment.Use a mobile phase similar to what would be used for column chromatography (e.g., ethyl acetate/hexanes). The desired product should have a different Rf value than the starting materials and major side products.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and impurity profiling.A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector set to around 210 nm can be used to detect the amide chromophores.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of product and side products.[13][14]Provides the molecular weight of the eluted peaks, allowing for the confirmation of the desired product (MW: 142.16 g/mol ) and tentative identification of side products based on their mass.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile starting materials and some impurities.[15]Can be used to check for residual starting materials (N-ethylethylenediamine and diethyl oxalate). Derivatization may be necessary for less volatile components.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and isolated impurities.¹H NMR will confirm the presence of the ethyl group and the piperazine ring protons. ¹³C NMR will show the characteristic carbonyl peaks of the dione structure.

III. Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to minimize side product formation.

Synthesis of this compound

Materials:

  • N-ethylethylenediamine (1.0 eq)

  • Diethyl oxalate (1.0 eq)

  • Anhydrous Ethanol (as solvent)

  • Dioxane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N-ethylethylenediamine in anhydrous ethanol (to make a ~0.5 M solution).

  • Reagent Addition: Slowly add diethyl oxalate dropwise to the stirred solution of N-ethylethylenediamine at room temperature over a period of 1-2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours.[5] Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Purification: Recrystallize the resulting crude solid from dioxane to obtain pure this compound as a white to pale yellow crystalline powder.[5]

  • Characterization: Confirm the identity and purity of the product by melting point, NMR, and LC-MS.

IV. References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). Elsevier. [Link]

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2011). NIH. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). PubMed Central. [Link]

  • Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. (2005). ResearchGate. [Link]

  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. (2016). MDPI. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Piperacillin-impurities. Retrieved from [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. (2014). University of Alicante. [Link]

  • Synthesis of 1-ethyl-2,3-dioxo-piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • 1-Ethylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • The Chemistry of Ethyl Oxamate: Synthesis, Properties, and Emerging Applications. (n.d.). Medium. [Link]

  • Polymeric amides from diamines and dibasic acids. (2015). ResearchGate. [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. (n.d.). Google Patents. Retrieved from

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018). Chemistry Stack Exchange. [Link]

  • Monomers and selected oligomers of polyamide 6 and polyamide 6,6. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). MDPI. [Link]

  • Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu. Retrieved from [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011). ResearchGate. [Link]

  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. (n.d.). Google Patents. Retrieved from

  • A Review on Analytical Methods for Piperazine Determination. (2015). ResearchGate. [Link]

  • Ethyl oxamate. (n.d.). PubChem. Retrieved from [Link]

  • Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. (2023). PubMed Central. [Link]

  • Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. (2021). NIH. [Link]

  • Oxamic acid analogues as LDH-C4-specific competitive inhibitors. (2012). PubMed. [Link]

  • Reaction of 5-halo-1,2,3-thiadiazoles with aliphatic diamines. Synthesis and intramolecular cyclization of bis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfides. (2005). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Diketopiperazine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for diketopiperazine (DKP) cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of 2,5-diketopiperazines. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2,5-diketopiperazines?

A1: The most common method for synthesizing 2,5-diketopiperazines is the intramolecular cyclization of a linear dipeptide or its ester.[1][2] This can be accomplished through several key strategies:

  • Solution-Phase Synthesis: This traditional approach involves heating a dipeptide ester in a suitable solvent, often with an acid or base catalyst, to induce cyclization.[3]

  • Solid-Phase Synthesis (SPPS): This method is highly adaptable for creating DKP libraries. A frequent strategy is the cyclative cleavage of a dipeptide from a solid support, which can yield high-purity products.[3][4]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and often leads to improved yields by efficiently promoting cyclization.[3]

Q2: What is the general mechanism of diketopiperazine formation?

A2: The formation of a DKP ring proceeds via an intramolecular nucleophilic attack. The N-terminal amino group of a dipeptide attacks the carbonyl carbon of the C-terminal amino acid's ester or amide group.[1][5] This aminolysis results in the formation of the thermodynamically stable six-membered DKP ring and the expulsion of a leaving group (e.g., an alcohol from a dipeptide ester or a resin linker in SPPS).[1]

DKP_Formation_Mechanism Start Linear Dipeptide Ester (N-terminus deprotected) TS Tetrahedral Intermediate Start->TS Intramolecular Nucleophilic Attack DKP Diketopiperazine (DKP) Product TS->DKP Ring Closure LeavingGroup Leaving Group (e.g., ROH, Resin) TS->LeavingGroup Elimination

Caption: General mechanism of DKP formation.

Q3: Which factors are most critical for influencing the yield and purity of my DKP cyclization?

A3: Several interconnected factors significantly impact the success of DKP cyclization. Understanding these is key to troubleshooting low yields:

  • Amino Acid Sequence: The nature of the amino acid side chains can dramatically influence the rate of cyclization. Peptides with a proline residue at the second position are particularly prone to DKP formation.[3][5][6] Sterically bulky side chains can hinder the cyclization process.[3]

  • Solvent: The polarity of the solvent is a critical parameter. Less polar solvents have been shown to accelerate the rate of DKP formation.[7][8] This is because lower polarity solvents can reduce the enthalpic barrier for the reaction.[7][8]

  • Temperature: While thermal conditions are often necessary to promote cyclization, excessive heat can lead to undesirable side reactions, most notably epimerization.[3]

  • Catalysts: Both acidic and basic conditions can be used to catalyze the cyclization.[3] However, the choice of catalyst must be made carefully, as harsh conditions can also promote epimerization and other side reactions.[2][3]

  • Protecting Groups: The selection of N-terminal and C-terminal protecting groups on the dipeptide precursor is crucial for preventing unwanted side reactions and ensuring an efficient cyclization.[3]

Troubleshooting Guide for Low Diketopiperazine Yield

Low yields in DKP cyclization are a common frustration. The following guide provides a systematic approach to identifying and resolving the underlying issues.

Troubleshooting_Workflow Start Low DKP Yield Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Completion Incomplete_Rxn Incomplete Cyclization Check_Completion->Incomplete_Rxn No Check_Side_Products Are there significant side products? (Analyze crude mixture by LC-MS) Check_Completion->Check_Side_Products Yes Optimize_Conditions Optimize Reaction Conditions: - Increase temperature/time - Screen catalysts - Use microwave irradiation Incomplete_Rxn->Optimize_Conditions Success Improved DKP Yield Optimize_Conditions->Success Side_Reactions Side Reactions Identified Check_Side_Products->Side_Reactions Yes Check_Side_Products->Success No, pure starting material remains Epimerization Epimerization/Racemization Side_Reactions->Epimerization Polymerization Linear/Cyclic Polymerization Side_Reactions->Polymerization Degradation Product Degradation Side_Reactions->Degradation Mild_Conditions Use milder conditions: - Lower temperature - Less harsh pH - Reduce reaction time Epimerization->Mild_Conditions Dilution Increase dilution to favor intramolecular cyclization Polymerization->Dilution Neutral_Workup Ensure neutral workup conditions Degradation->Neutral_Workup Mild_Conditions->Success Dilution->Success Neutral_Workup->Success

Caption: Troubleshooting workflow for low DKP yield.

Issue 1: Incomplete Cyclization

If you observe a significant amount of unreacted linear dipeptide starting material, the cyclization conditions may be suboptimal.

Possible Causes & Solutions:

Possible CauseSuggested SolutionRationale
Insufficient thermal energy Gradually increase the reaction temperature in 10-20°C increments. Consider using a higher-boiling point solvent.Provides the necessary activation energy for the intramolecular cyclization to occur.
Suboptimal reaction time Extend the reaction time and monitor progress at regular intervals using TLC or LC-MS.Allows the reaction to proceed to completion, especially if the cyclization is slow.
Inefficient catalysis If using a catalyst, screen different options (e.g., various acids or bases). For instance, acetic acid is a common choice for solution-phase cyclization.[3]The choice of catalyst can significantly influence the reaction rate.
Slow reaction kinetics Employ microwave-assisted synthesis to accelerate the reaction.[3]Microwave energy can rapidly heat the reaction mixture, often leading to faster and cleaner reactions.
Issue 2: Formation of Side Products

The presence of significant impurities in your crude product indicates that side reactions are competing with the desired cyclization.

A. Epimerization or Racemization

This is a frequent side reaction where the stereochemistry at one of the alpha-carbons is inverted, leading to diastereomers.[2][3]

How to Identify: Chiral HPLC or NMR analysis of the purified product.

Preventative Measures:

  • Use Milder Reaction Conditions: High temperatures and harsh acidic or basic conditions are known to promote epimerization.[3] Opt for the lowest effective temperature and use milder catalysts.

  • Reduce Reaction Times: Shorter exposure to harsh conditions can minimize the extent of epimerization. Microwave synthesis can be advantageous here.[3]

  • Catalyst Screening: Some catalysts are less prone to causing racemization. For example, in peptide coupling leading to dipeptides, additives like HOBt can suppress racemization.[6]

B. Intermolecular Polymerization

Instead of cyclizing intramolecularly, the dipeptide molecules can react with each other to form linear or larger cyclic peptides.

How to Identify: LC-MS analysis will show peaks corresponding to dimers, trimers, and higher-order polymers of your dipeptide.

Preventative Measures:

  • High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization over intermolecular reactions.

  • Slow Addition: In some cases, slow addition of the deprotected dipeptide to the reaction vessel can maintain a low effective concentration and promote cyclization.

C. Degradation of the Product

The DKP product itself might be unstable under the reaction or workup conditions.

How to Identify: Appearance of unexpected impurities that are not polymers or diastereomers of the desired product. DKPs can be susceptible to hydrolysis under strongly acidic or basic conditions.

Preventative Measures:

  • Neutralize Promptly: After the reaction is complete, ensure that the workup conditions are as close to neutral as possible to prevent hydrolysis of the DKP ring.

  • Optimize Purification: Use appropriate purification methods, such as silica gel chromatography or recrystallization, to remove any degradation products.

Experimental Protocols

Protocol 1: Acetic Acid-Mediated Cyclization in Solution

This protocol describes a general method for the cyclization of a linear dipeptide ester.

  • Preparation: Dissolve the linear dipeptide precursor (e.g., a methyl or ethyl ester) in glacial acetic acid to a concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100-120°C.[3] Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.

  • Purification: Remove the acetic acid under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography or recrystallization from a suitable solvent system.[1][3]

Protocol 2: Solid-Phase Cyclative Cleavage

This protocol outlines a general procedure for DKP synthesis on a solid support, such as a Wang or 2-chlorotrityl chloride resin.

  • Resin Loading: Load the first N-Fmoc protected amino acid onto the resin using standard protocols.

  • Deprotection: Remove the Fmoc group using a 20% solution of piperidine in DMF.[3]

  • Coupling: Couple the second N-Fmoc protected amino acid using a standard coupling reagent (e.g., HBTU, HATU).[3]

  • Final Deprotection: Remove the N-terminal Fmoc group as in step 2.

  • Cyclative Cleavage: Suspend the resin in a suitable solvent (e.g., toluene, THF, or DCM) and heat to promote cyclization and cleavage from the resin. The optimal temperature and time will depend on the specific dipeptide sequence and resin.

  • Isolation: Filter the resin and wash it with the reaction solvent. Concentrate the combined filtrate and washings to obtain the crude DKP product, which can then be purified as needed.[3]

Protocol 3: Detection of DKP by LC-MS

This is a general method for analyzing your reaction mixture to identify the DKP product and any side products.

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution, for example, from 5% to 95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 15-20 minutes.

  • MS Detection: Monitor the eluent using a mass spectrometer in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of the protonated DKP ([M+H]⁺).

  • MS/MS Analysis (Optional): To confirm the identity of your product and any impurities, perform tandem mass spectrometry (MS/MS) on the peaks of interest. The fragmentation pattern can provide structural confirmation.[9]

References

  • Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC - NIH. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Influence of Solvents upon Diketopiperazine Formation of FPG 8 K - ACS Publications. (2021).
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Publications. (2022).
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. (2022).
  • 2,5-Diketopiperazine - Wikipedia. (n.d.).
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal. (2023).
  • Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed. (1994).
  • Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC - NIH. (n.d.).
  • Aspartame decomposition and epimerization in the diketopiperazine and dipeptide products as a function of pH and temperature | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - Morressier. (2023).
  • Total Synthesis of Complex Diketopiperazine Alkaloids - PMC - PubMed Central. (n.d.).
  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (2025).
  • DKP formation mechanism. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.).
  • Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC - PubMed Central. (n.d.).
  • Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes - PMC - PubMed Central. (2021).
  • Diketopiperazines - Baran Lab. (n.d.).
  • WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents. (n.d.).
  • Controlled cyclization of peptoids to form chiral diketopiperazines (Patent) - OSTI.GOV. (2021).
  • Problems with diketopiperazine formation. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega - ACS Publications. (2022).
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC - NIH. (2022).

Sources

Technical Support Center: Scale-Up Synthesis of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethylpiperazine-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important heterocyclic compound. As an intermediate in the synthesis of pharmaceuticals like Piperacillin, robust and scalable production of this compound is critical.[1][2][] This guide provides field-proven insights and scientifically grounded solutions to help you navigate the complexities of its large-scale synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is the condensation reaction between N-ethylethylenediamine and diethyl oxalate.[4] This reaction is typically carried out in a suitable solvent, such as ethanol or methanol.[4]

Q2: What are the key reaction parameters to control during scale-up?

When scaling up the synthesis, meticulous control over several parameters is crucial to ensure consistent yield and purity:

  • Temperature: The reaction is often exothermic. Inadequate heat dissipation in large reactors can lead to localized "hot spots," promoting side reactions and impurity formation.[5]

  • Reagent Addition Rate: Slow, controlled addition of one reagent to the other is vital to maintain the desired reaction temperature and minimize the formation of by-products.

  • Mixing Efficiency: Inefficient mixing can result in concentration gradients, leading to incomplete reactions and the formation of impurities.[6]

  • Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of reactants and products, and the ease of product isolation.

Q3: What are the primary safety concerns associated with the synthesis?

The primary safety concerns revolve around the handling of the reactants:

  • N-ethylethylenediamine: This reagent is flammable and can cause severe skin burns and eye damage.[7][8]

  • Diethyl Oxalate: This compound is harmful if swallowed and can cause eye irritation.[9]

  • This compound: The final product may cause skin and eye irritation.[10]

Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the synthesis of this compound.

A. Reaction and Yield Issues

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or gradually increasing the temperature. Small-scale trial reactions can help determine the optimal conditions without committing large quantities of starting materials.[6]

  • Side Reactions:

    • Cause: The formation of by-products is a common reason for low yields. A potential side reaction is the double addition of N-ethylethylenediamine to diethyl oxalate, leading to oligomeric impurities.

    • Solution: Optimize the stoichiometry of the reactants. A slight excess of diethyl oxalate might be beneficial. Ensure a controlled addition rate and efficient mixing to maintain a consistent reaction environment.

  • Degradation of Product:

    • Cause: The product may be unstable under the reaction or workup conditions.[6]

    • Solution: Monitor the reaction for the appearance of degradation products. If degradation is observed, consider lowering the reaction temperature or reducing the reaction time.

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, HPLC, NMR) Start->Analyze Incomplete Incomplete Reaction? Analyze->Incomplete SideProducts Significant Side Products? Incomplete->SideProducts No Optimize Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Adjust Stoichiometry Incomplete->Optimize Yes Identify Identify Side Products (MS, NMR) SideProducts->Identify Yes Improved Improved Yield SideProducts->Improved No Optimize->Improved Modify Modify Reaction Conditions: - Lower Temperature - Adjust Addition Rate Identify->Modify Modify->Improved

Caption: A workflow for troubleshooting low reaction yields.

B. Purification Challenges

Q1: I am struggling to purify this compound, especially at a larger scale. What are the recommended purification methods?

Purification of this compound can be challenging due to its polarity. While column chromatography is effective at the lab scale, it is often impractical and costly for large quantities.[6]

  • Crystallization: This is the preferred method for large-scale purification.[6]

    • Protocol: Experiment with various solvent systems to find conditions that provide a good balance between high recovery and high purity. A systematic solvent screening is recommended.

    • Troubleshooting:

      • Oiling out: If the product "oils out" instead of crystallizing, try using a less polar solvent system or a slower cooling rate. Seeding with a small crystal of pure product can also induce crystallization.

      • Poor recovery: If the product is too soluble in the chosen solvent, consider adding an anti-solvent to reduce its solubility.

  • Extraction and Washes:

    • Protocol: An optimized aqueous workup can significantly improve the purity of the crude product before the final crystallization step.[6] A series of acidic and basic washes can help remove unreacted starting materials and certain by-products.

Recommended Solvents for Crystallization Screening

Solvent ClassExamplesComments
Alcohols Ethanol, IsopropanolGood solvency for the product, may require an anti-solvent for high recovery.
Esters Ethyl acetateModerate solvency, can be a good single-solvent system.
Ethers Dioxane, Methyl tert-butyl ether (MTBE)Can be effective as anti-solvents when mixed with more polar solvents.
Hydrocarbons Heptane, TolueneGenerally used as anti-solvents.
Ketones Acetone, Methyl isobutyl ketone (MIBK)Good solvency, often used in combination with anti-solvents.
C. Product Quality and Impurities

Q1: What are the likely impurities in the final product, and how can I minimize them?

The main impurities can be unreacted starting materials, by-products from side reactions, and degradation products.

  • Unreacted N-ethylethylenediamine: This is a basic impurity and can often be removed with an acidic wash during the workup.

  • Unreacted Diethyl Oxalate: This can be hydrolyzed and removed with a basic wash.

  • Oligomeric By-products: Formation of these can be minimized by controlling the reaction temperature and reagent addition rate.

  • Piperacillin Impurity E: this compound is a known impurity in the synthesis of the antibiotic Piperacillin.[1][] Therefore, ensuring high purity is critical if it is intended for pharmaceutical use.

Q2: My final product is discolored. What is the cause and how can I fix it?

Discoloration can be due to the presence of minor, highly colored impurities.

  • Cause: These impurities may arise from the degradation of starting materials or the product, especially at elevated temperatures.

  • Solution:

    • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product and then filtering it can effectively remove colored impurities.

    • Recrystallization: A well-executed crystallization is often very effective at removing colored impurities.

III. Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol provides a general method for the synthesis of this compound.

Materials:

  • N-ethylethylenediamine

  • Diethyl oxalate

  • Ethanol (or other suitable solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve N-ethylethylenediamine in ethanol.

  • In a separate vessel, prepare a solution of diethyl oxalate in ethanol.

  • Slowly add the diethyl oxalate solution to the N-ethylethylenediamine solution while maintaining the reaction temperature below a specified limit (e.g., 30-40 °C) with external cooling.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for a predetermined time, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter the precipitated product.

  • Wash the product with cold ethanol to remove residual impurities.

  • Dry the product under vacuum.

Reaction Pathway

reaction_pathway Reactant1 N-Ethylethylenediamine Intermediate Intermediate Adduct Reactant1->Intermediate + Reactant2 Diethyl Oxalate Reactant2->Intermediate Product This compound Intermediate->Product Cyclization Byproduct Ethanol Product->Byproduct - 2 EtOH

Caption: A simplified reaction pathway for the synthesis of this compound.

IV. References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones. Retrieved from

  • ResearchGate. (n.d.). Synthesis of piperacillin and the main impurities. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. Retrieved from

  • Pharmaffiliates. (n.d.). Piperacillin-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine. Retrieved from

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Retrieved from [Link]

  • Syngene. (n.d.). Chemical Process Design, Development, and Optimization. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Crystal Structure of 1-Ethylpiperazine-1,4-diium Tetrachlorozincate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Insights into the kinetics and reaction mechanism of acid-catalyzed transesterification synthesis of diethyl oxalate. Retrieved from [Link]

  • ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]

  • MDPI. (2021). Heat Transfer Limitations in Supercritical Water Gasification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • PubMed. (2018). Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). CID 158861505 | C12H20N4O4. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3-DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl oxalate. Retrieved from [Link]

  • illuminated Cell. (n.d.). This compound (Standard). Retrieved from [Link]

  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • PubMed. (2006). Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Retrieved from

  • Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Retrieved from

  • AquaPlasmid. (n.d.). This compound (Standard). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in N-Alkylation of Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical reactions. The symmetrical nature of the piperazine ring presents a unique synthetic challenge, often leading to undesired byproducts.[1] This resource provides in-depth, experience-driven guidance to help you navigate these complexities and achieve high yields of your target mono-alkylated products.

Troubleshooting Guides & FAQs

This section directly addresses common issues encountered during the N-alkylation of piperazines in a practical question-and-answer format.

Issue 1: Predominant Formation of Di-Substituted Byproduct

Question: My reaction is yielding a significant amount of the 1,4-di-substituted piperazine, with very low recovery of my desired mono-substituted product. How can I improve the selectivity for mono-alkylation?

Answer: The formation of di-substituted byproducts is the most common challenge in piperazine N-alkylation, arising from the comparable reactivity of both nitrogen atoms.[2] To enhance mono-selectivity, a multi-faceted approach focusing on stoichiometry, reaction kinetics, and substrate modification is recommended.

Core Concept: The fundamental principle for favoring mono-alkylation is to manipulate the reaction conditions to ensure that an electrophile is statistically more likely to react with an unsubstituted piperazine molecule than a mono-substituted one.[3]

Troubleshooting Strategies:

  • Stoichiometric Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent is the most straightforward method to statistically favor mono-alkylation.[2][3]

  • Slow Addition of the Alkylating Agent: A slow, dropwise addition of the alkylating agent, ideally using a syringe pump, maintains a low concentration of the electrophile in the reaction mixture.[3][4][5] This kinetically favors the more nucleophilic unsubstituted piperazine.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which often has a higher activation energy, more significantly than the first alkylation, thereby improving selectivity for the mono-alkylated product.[3]

  • Solvent Choice: The polarity of the solvent can influence the relative nucleophilicity of the unsubstituted and mono-substituted piperazine. Experimenting with a range of aprotic polar solvents such as acetonitrile, DMF, or dichloromethane can help optimize selectivity.[3]

  • Base Selection: When a base is required to neutralize the acid formed during the reaction, using a milder or sterically hindered base can help prevent the deprotonation of the mono-alkylated piperazine, making it less nucleophilic and less prone to a second alkylation.[3] Common bases include potassium carbonate and diisopropylethylamine (DIPEA).[4]

Issue 2: My Mono-Alkylated Product is Contaminated with a Quaternary Ammonium Salt

Question: I am observing the formation of a quaternary ammonium salt, which is complicating my purification process. How can I prevent this over-alkylation?

Answer: Quaternary ammonium salt formation is a result of the mono-alkylated piperazine acting as a nucleophile and reacting with another molecule of the alkylating agent. This is particularly problematic with highly reactive alkylating agents.

Troubleshooting Strategies:

  • Reductive Amination: This is a highly effective alternative to direct alkylation with alkyl halides for preventing the formation of quaternary ammonium salts.[4][6] This one-pot process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4][6]

  • Careful Control of Stoichiometry: As with preventing di-alkylation, using a precise 1:1 stoichiometry or a slight excess of the piperazine relative to the alkylating agent is crucial.[4]

  • Monitor the Reaction Closely: Continuous monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for quenching the reaction as soon as the starting material is consumed, minimizing the time for over-alkylation to occur.[3]

Issue 3: Low or No Reactivity with a Less Reactive Alkylating Agent

Question: I am using a less reactive alkylating agent (e.g., an alkyl chloride) and observing very low conversion. How can I drive the reaction to completion without promoting side reactions?

Answer: Driving a sluggish alkylation to completion requires carefully chosen activating agents and conditions that enhance the electrophilicity of the alkylating agent or the nucleophilicity of the piperazine without creating conditions that favor byproduct formation.

Troubleshooting Strategies:

  • Halogen Exchange (Finkelstein Reaction): In cases of alkyl chlorides or bromides, adding a catalytic amount of sodium or potassium iodide can significantly increase the reaction rate. The iodide, being a better leaving group, is generated in situ, leading to a more reactive alkyl iodide.[7]

  • Choice of a Stronger, Non-Nucleophilic Base: If a base is being used, switching to a stronger, non-nucleophilic base like cesium carbonate can increase the rate of the reaction.[4]

  • Solvent and Temperature Optimization: Switching to a higher-boiling polar aprotic solvent like DMF or DMSO and moderately increasing the temperature can provide the necessary energy for the reaction to proceed. However, this should be done cautiously and with careful monitoring to avoid byproduct formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable method to guarantee mono-alkylation of piperazine?

    • A1: The use of a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, is the most robust strategy to ensure selective mono-alkylation.[1][6] The protecting group renders one of the nitrogen atoms unreactive, allowing for the selective alkylation of the other. The protecting group can then be removed in a subsequent step.[1][6]

  • Q2: How do I choose the right protecting group for my synthesis?

    • A2: The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule. The most common protecting groups for piperazine are Boc (tert-butoxycarbonyl), which is acid-labile, and Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis.[1] An orthogonal protecting group strategy allows for the selective removal of one group in the presence of another, which is critical for the synthesis of complex unsymmetrically substituted piperazines.[1]

  • Q3: Are there any catalytic methods for selective N-alkylation?

    • A3: Yes, recent advances have explored catalytic approaches. For instance, tantalum-catalyzed hydroaminoalkylation allows for the reaction of piperazines with alkenes in an atom-economic fashion.[8] Additionally, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, offering novel pathways to substituted derivatives.[9][10][11]

  • Q4: My final product is highly water-soluble, making extraction difficult. What can I do?

    • A4: The basic nature of piperazines means they can be protonated, leading to high water solubility.[6] To extract your product into an organic layer, you need to basify the aqueous layer to a pH above the pKa of your product (typically pH > 10) using a base like sodium hydroxide or potassium carbonate. This will ensure the piperazine is in its free base form, which is more soluble in organic solvents.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine Using a Large Excess

This protocol is a straightforward method that relies on stoichiometry to favor mono-alkylation.

Materials:

  • Piperazine (10 equivalents)

  • Alkylating agent (e.g., benzyl bromide, 1 equivalent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve piperazine (10 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.[3]

  • Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over a period of 30 minutes.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the mono-alkylated product from excess piperazine and any di-alkylated byproduct.[3]

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

This protocol ensures high selectivity for the mono-alkylated product through the use of a protecting group.

Part A: Synthesis of N-Boc-piperazine

  • Dissolve piperazine (2.0 eq.) in DCM and cool to 0 °C.[2]

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise.[2]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate to yield N-Boc-piperazine.

Part B: Alkylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) in a suitable solvent like acetonitrile or DMF.

  • Add the alkylating agent (1.1 eq.) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work up the reaction by filtering off the base and concentrating the solvent. The crude product can then be purified by column chromatography.

Part C: Deprotection of the Boc Group

  • Dissolve the N-Boc-N'-alkylpiperazine in a solvent such as DCM.

  • Add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the desired mono-alkylated piperazine salt.

Data Presentation

Strategy Key Parameters Advantages Disadvantages Typical Selectivity (Mono:Di)
Excess Piperazine 5-10 eq. piperazine, slow addition of alkylating agentSimple, one-step procedureRequires removal of large excess of piperazine, moderate selectivity5:1 to 10:1
Protecting Group Use of mono-protected piperazine (e.g., N-Boc)High to excellent selectivity, clean reactionMulti-step synthesis (protection/deprotection)>20:1
Reductive Amination Aldehyde/ketone, reducing agent (e.g., STAB)Prevents over-alkylation to quaternary saltsRequires an aldehyde or ketone starting materialHigh selectivity for the desired amine

Visualizations

Troubleshooting Workflow for Low Mono-substitution Yield

troubleshooting_workflow start Low Yield of Mono-Substituted Product check_stoichiometry Is a large excess of piperazine (5-10 eq.) being used? start->check_stoichiometry increase_excess Increase piperazine excess check_stoichiometry->increase_excess No check_addition Is the alkylating agent added slowly? check_stoichiometry->check_addition Yes increase_excess->check_addition slow_addition Implement slow, dropwise addition check_addition->slow_addition No check_temp Is the reaction temperature optimized? check_addition->check_temp Yes slow_addition->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No consider_pg Consider using a mono-protected piperazine (e.g., N-Boc) check_temp->consider_pg Yes lower_temp->consider_pg end Improved Mono-substitution Selectivity consider_pg->end

Caption: Troubleshooting workflow for low mono-substitution yield.

General Reaction Scheme for Selective Mono-N-Alkylation

reaction_scheme cluster_0 Direct Alkylation (Stoichiometric Control) cluster_1 Protecting Group Strategy piperazine Piperazine (excess) mono_product Mono-alkylated Piperazine piperazine->mono_product + R-X alkyl_halide R-X di_product Di-alkylated Piperazine (byproduct) mono_product->di_product + R-X mono_protected Mono-protected Piperazine protected_product Protected Mono-alkylated Piperazine mono_protected->protected_product + R-X alkyl_halide2 R-X deprotection Deprotection protected_product->deprotection final_product Mono-alkylated Piperazine deprotection->final_product

Caption: Comparison of direct alkylation and protecting group strategies.

References

  • Steiner, S., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31904980, Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
  • Google Patents. US2919275A - Purification of piperazine.
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Fall, Y., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • ResearchGate. Procedure for N-alkylation of Piperidine?
  • ResearchGate. Results for piperazine and other N-monoalkyl-substituted piperazines.
  • National Institutes of Health. Opportunities and challenges for direct C–H functionalization of piperazines.
  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids.
  • ScienceDirect. One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization in Flow.
  • National Institutes of Health. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

Sources

Stability of 1-Ethylpiperazine-2,3-dione in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethylpiperazine-2,3-dione

Welcome to the technical support center for this compound (CAS 59702-31-7). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in various experimental conditions.

I. Troubleshooting Guide

Researchers working with this compound may encounter issues related to its stability, particularly when formulating solutions or conducting experiments over extended periods. This section addresses common problems and provides a logical workflow for diagnosis and resolution.

Common Issues & Solutions

Issue 1: Inconsistent results or loss of compound activity in aqueous solutions.

  • Possible Cause: Hydrolysis of the diketopiperazine ring. The amide bonds in the piperazine-2,3-dione core are susceptible to cleavage by water, a process that can be accelerated by pH and temperature. While specific data on this compound is limited, the hydrolysis of the parent compound, piperazine-2,5-dione, is known to occur.[1]

  • Troubleshooting Steps:

    • pH Verification: Immediately measure the pH of your solution. The stability of piperazinediones is highly pH-dependent.

    • Buffer Selection: If using a buffer, ensure it has sufficient capacity to maintain the desired pH. Avoid buffers that may participate in the degradation reaction. Phosphate buffers are generally a good starting point.

    • Temperature Control: Perform experiments at the lowest practical temperature to slow down potential degradation. If possible, conduct a preliminary temperature stability study.

    • Fresh Preparations: Prepare solutions fresh before each experiment to minimize the impact of time-dependent degradation.

    • Solvent Consideration: If the experimental design allows, consider using a co-solvent system with a less protic solvent like DMSO or ethanol to reduce the concentration of water.

Issue 2: Precipitation of the compound from solution.

  • Possible Cause: Poor solubility or changes in solution composition. While this compound is reported to have high water solubility (2000 g/L), this can be affected by the presence of other solutes or changes in temperature.[2]

  • Troubleshooting Steps:

    • Solubility Check: Re-evaluate the solubility of the compound in your specific solvent system and at the intended experimental temperature.

    • Co-solvent Addition: Consider the addition of a co-solvent such as DMSO, ethanol, or DMF to improve solubility.

    • pH Adjustment: The ionization state of the molecule can affect its solubility. Measure and adjust the pH to a range where the compound is most soluble.

    • Filtration: If precipitation is observed after storage, filter the solution before use to remove any undissolved material.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting stability issues with this compound.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_purity Verify Purity of Starting Material (e.g., via HPLC, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok order_new Order New Batch of Compound purity_ok->order_new No check_solution Investigate Solution Stability purity_ok->check_solution Yes measure_ph Measure pH of Solution check_solution->measure_ph ph_stable Is pH within Expected Range? measure_ph->ph_stable adjust_buffer Adjust Buffer System ph_stable->adjust_buffer No check_degradation Assess for Degradation ph_stable->check_degradation Yes adjust_buffer->measure_ph run_analytical Run Analytical Method (e.g., HPLC-UV, LC-MS) on Aged Solution check_degradation->run_analytical degradation_present Degradation Products Observed? run_analytical->degradation_present optimize_conditions Optimize Experimental Conditions degradation_present->optimize_conditions Yes end_resolved Issue Resolved degradation_present->end_resolved No lower_temp Lower Temperature optimize_conditions->lower_temp fresh_solutions Prepare Fresh Solutions optimize_conditions->fresh_solutions change_solvent Consider Alternative Solvents optimize_conditions->change_solvent lower_temp->end_resolved fresh_solutions->end_resolved change_solvent->end_resolved

Caption: Troubleshooting workflow for stability issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common laboratory solvents?

Q2: How does pH affect the stability of this compound?

The diketopiperazine ring is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, the stability of this compound in aqueous solutions is expected to be lowest at highly acidic (pH < 3) and highly alkaline (pH > 10) conditions. The compound is likely to exhibit maximum stability in the neutral to slightly acidic pH range (pH 4-7). It is crucial to avoid strong acids and strong bases.[2]

Q3: What are the recommended storage conditions for solid this compound and its solutions?

  • Solid: The solid compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2][3]

  • Solutions: For optimal stability, solutions of this compound should be prepared fresh. If short-term storage is necessary, it is recommended to store solutions at -20°C or -80°C, preferably in an aprotic solvent like DMSO. Aqueous solutions should be used immediately after preparation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for quantifying this compound and monitoring the appearance of degradation products. Gas chromatography (GC) could also be a viable technique, as methods have been developed for related piperazine compounds.[4][5] For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) would be the method of choice.

III. Experimental Protocols

Protocol for a Preliminary Stability Study of this compound in an Aqueous Buffer

This protocol outlines a basic experiment to assess the stability of this compound in a buffered aqueous solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Solutions:

    • Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Spike the buffer with the stock solution to achieve the final desired concentration of this compound. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubation:

    • Divide the test solution into several aliquots in sealed vials.

    • Incubate the vials at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

    • If necessary, quench any ongoing reaction by freezing the sample immediately at -80°C.

  • Analysis:

    • Analyze the samples by a validated analytical method (e.g., RP-HPLC) to determine the concentration of the remaining this compound.

    • Plot the concentration of the compound versus time to determine the degradation kinetics.

Experimental Workflow Diagram

Stability_Study_Workflow start Start: Stability Study prep_stock Prepare Concentrated Stock Solution (in DMSO) start->prep_stock prep_test Prepare Test Solutions in Aqueous Buffer prep_stock->prep_test incubation_setup Aliquot and Incubate at Desired Temperature prep_test->incubation_setup sampling Sample at Predetermined Time Points (T=0, T=x, T=y, ...) incubation_setup->sampling quench Quench Reaction (e.g., Freeze at -80°C) sampling->quench analysis Analyze Samples by RP-HPLC quench->analysis data_analysis Plot Concentration vs. Time analysis->data_analysis end_result Determine Degradation Rate data_analysis->end_result

Caption: Workflow for a typical stability study.

IV. Data Summary

The following table summarizes the inferred stability of this compound based on the chemical properties of the diketopiperazine functional group. Note: This information is not based on direct experimental data for this specific compound and should be used as a general guideline.

Solvent/ConditionExpected StabilityRationale
Aprotic Solvents
DMSO, DMF, AcetonitrileGoodLack of protons minimizes the risk of solvolysis.
Protic Solvents
Water (pH 4-7)ModeratePotential for slow hydrolysis of the amide bonds.
Water (pH < 3)PoorAcid-catalyzed hydrolysis of the amide bonds is likely.
Water (pH > 10)PoorBase-catalyzed hydrolysis of the amide bonds is likely.
Alcohols (Methanol, Ethanol)Moderate to GoodSlower rate of solvolysis compared to water.
Temperature
-80°C to -20°CExcellentLow temperature significantly reduces degradation rates.
4°CGoodSuitable for short-term storage of solutions.
Room Temperature (20-25°C)Fair to ModerateDegradation may be observed over time, especially in aqueous solutions.
> 37°CPoorIncreased temperature will accelerate degradation.

V. References

  • Analytical Chemistry. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

Sources

Technical Support Center: Identifying and Characterizing Impurities in 1-Ethylpiperazine-2,3-dione Samples

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Ethylpiperazine-2,3-dione. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist in the accurate identification and characterization of impurities. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity of your experimental outcomes.

Introduction to Impurity Profiling of this compound

This compound is a key chemical intermediate and a known impurity in the synthesis of the antibiotic Piperacillin, where it is designated as Piperacillin Related Compound E.[1][2][3][4][] The control and characterization of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

This guide will walk you through the potential sources of impurities in this compound samples, methodologies for their detection and characterization, and troubleshooting common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound?

Impurities in this compound can be broadly categorized into three main types as per ICH Q3A guidelines: organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These are the most common and can arise from various stages:

    • Starting Materials and Intermediates: Unreacted starting materials from the synthesis, such as N-ethylethylenediamine and diethyl oxalate, can be present in the final product.[6][7]

    • By-products: Side reactions during the synthesis can lead to the formation of related piperazine derivatives.

    • Degradation Products: The this compound molecule can degrade under certain conditions (e.g., hydrolysis, oxidation, thermal stress) to form new impurities.[8][9]

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or manufacturing equipment.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as ethanol or dioxane, may remain in the final product.[6]

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

The ICH Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances based on the maximum daily dose (MDD). These thresholds are crucial for determining the level of scrutiny required for each impurity.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day TDI (whichever is lower)0.15% or 1.0 mg/day TDI (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

TDI: Total Daily Intake

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A multi-technique approach is often necessary for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the workhorse for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and certain degradation products.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities once they have been isolated.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information and structural details of unknown impurities, often coupled with chromatographic methods for comprehensive profiling.

Troubleshooting Analytical Challenges

HPLC Analysis Troubleshooting

The polar nature of this compound can present challenges in reversed-phase HPLC. Here are some common issues and their solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a high-purity, end-capped silica column. - Adjust the mobile phase pH to suppress the ionization of the analyte and/or silanols (typically pH 2.5-4 for basic compounds). - Reduce the sample concentration. - Consider using a mobile phase additive like a volatile buffer (e.g., ammonium formate) or an ion-pairing agent.
Poor Retention - The analyte is too polar for the reversed-phase column. - Mobile phase is too strong (high organic content).- Use a more polar stationary phase (e.g., a C18 column with polar endcapping or a dedicated polar-modified column). - Decrease the organic solvent concentration in the mobile phase. - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).
Irreproducible Retention Times - Inadequate column equilibration. - Mobile phase composition drift. - Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before each run (at least 10-20 column volumes). - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature.[13]
Ghost Peaks - Contamination in the mobile phase or from the injector. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in your autosampler. - Run blank injections to identify the source of contamination.[14]

Workflow for Troubleshooting HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Affects all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_frit Check for blocked column frit all_peaks_yes->check_frit check_void Check for column void check_frit->check_void Clear solution_backflush Backflush or replace column check_frit->solution_backflush Blocked solution_replace_column Replace column check_void->solution_replace_column Void present check_overload Reduce sample concentration all_peaks_no->check_overload check_solvent Sample solvent mismatch? check_overload->check_solvent No improvement solution_dilute Dilute sample check_overload->solution_dilute Improves shape check_mobile_phase Optimize mobile phase pH/additives check_solvent->check_mobile_phase No solution_change_solvent Inject in mobile phase check_solvent->solution_change_solvent Yes solution_optimize_mp Adjust pH, buffer, or use polar-modified column check_mobile_phase->solution_optimize_mp

Caption: Troubleshooting workflow for common HPLC peak shape problems.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[9]

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[15]

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours.[1][8]

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: After the specified stress period, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Workflow for Forced Degradation Study

Forced_Degradation cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (105°C, solid) start->thermal photo Photolytic (UV/Vis light) start->photo analysis Neutralize (if needed) & Dilute acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc Analyze by Stability-Indicating HPLC-UV/MS analysis->hplc

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its potential impurities.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (1:1 v/v)

Method Validation: This method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Protocol 3: GC-MS Analysis of Volatile Impurities

This protocol is suitable for the identification and quantification of residual solvents and other volatile impurities.

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial 40°C for 5 min, ramp to 250°C at 10°C/min, hold for 5 min
Injector Temperature 250°C (Splitless mode)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Mass Range 35-350 amu
Sample Preparation Dissolve a known amount of the sample in a suitable solvent (e.g., methanol) and inject directly. For trace analysis, headspace sampling may be required.[16][17]

Characterization of Impurities

Once an impurity is detected and isolated, its structure needs to be elucidated.

Mass Spectrometry (MS): The fragmentation pattern in the mass spectrum provides valuable clues about the structure of the impurity. For piperazine derivatives, characteristic cleavages of the piperazine ring are often observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive techniques for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the impurity can be compared to those of the parent compound and known related substances.

Conclusion

A systematic and scientifically sound approach to impurity profiling is essential in the development and manufacturing of pharmaceutical ingredients. This guide provides a framework for identifying, characterizing, and troubleshooting impurities in this compound samples. By understanding the potential sources of impurities and employing appropriate analytical methodologies, researchers can ensure the quality and safety of their materials.

References

  • An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
  • Piperacillin EP Impurity E. (n.d.). Axios Research.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (n.d.). ACS Publications.
  • HPLC Troubleshooting Guide. (n.d.).
  • Piperacillin EP Impurity E. (n.d.). ChemWhat.
  • HPLC Troubleshooting Guide. (n.d.).
  • Piperacillin-impurities. (n.d.). Pharmaffiliates.
  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (n.d.). ACS Publications.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). National Institutes of Health.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (n.d.). Frontiers.
  • Antibiotic degradation profiles of beta-lactamase enzymes. (n.d.). ResearchGate.
  • An Approach for Decontamination of b-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. (n.d.). J-Stage.
  • Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal.
  • Stability of β-lactam antibiotics in bacterial growth media. (n.d.). PLOS.
  • PIPERACILLIN SODIUM. (2021). EDQM.
  • Residual Solvents by Gas Chromatography/ Mass Spectrometry. (n.d.).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
  • P1890000. (n.d.). EDQM.
  • Public assessment report. (2009). Geneesmiddeleninformatiebank.
  • (n.d.). The Royal Society of Chemistry.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Analytical CHEMISTRY. (n.d.).
  • Piperacillin and Tazobactam for Injection. (n.d.). USP-NF.
  • Synthesis of 1-ethyl-2,3-dioxopiperazine. (n.d.). PrepChem.com.
  • Synthesis method of N-ethyl-2, 3-dioxopiperazine. (n.d.). Google Patents.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • Anodic oxidation of bisamides from diaminoalkanes by constant current electrolysis. (n.d.). Beilstein Journals.
  • Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. (2021). YouTube.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate.
  • SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. (2025). ResearchGate.

Sources

Technical Support Center: Strategies to Control Regioselectivity in Reactions with 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethylpiperazine-2,3-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of controlling regioselectivity in your reactions. Here, we delve into the underlying principles of reactivity and provide actionable strategies to achieve your desired substitution patterns.

Understanding the Reactivity of this compound

This compound presents multiple potential sites for reaction with electrophiles: the N1-ethylated nitrogen, the N4-unsubstituted secondary amine, and the two carbonyl oxygens. Achieving regioselective substitution at the desired position, most commonly the N4 nitrogen, is a frequent challenge. The outcome of a reaction is governed by a delicate interplay of electronic effects, steric hindrance, and the reaction conditions, which can favor either kinetic or thermodynamic products.

Diagram: Potential Reaction Sites on this compound

Caption: Potential nucleophilic sites on this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My N-alkylation reaction is giving me a mixture of N4-alkylated product and starting material, with some suspected di-alkylation or side products. How can I improve the regioselectivity for the N4 position?

This is a common issue stemming from the nuanced reactivity of the piperazinedione core. Here’s a breakdown of strategies to favor N4-alkylation:

Underlying Principles: The N4 nitrogen is a secondary amine and is generally more nucleophilic and less sterically hindered than the N1 tertiary amine. However, under certain conditions, competing reactions can occur.

Troubleshooting Workflow:

start Poor N4-Regioselectivity in Alkylation check_base Is the base appropriate? start->check_base strong_base Strong, non-nucleophilic bases (e.g., NaH, KHMDS) - Favors deprotonation of N4. - Use at low temperatures. check_base->strong_base weak_base Weaker, hindered bases (e.g., DIPEA, 2,6-lutidine) - Minimizes side reactions. check_base->weak_base check_temp Is the reaction temperature optimized? low_temp Low Temperature (-78°C to 0°C): Favors Kinetic Control - The faster-forming N4-alkylated product is favored. check_temp->low_temp high_temp Elevated Temperature: May lead to Thermodynamic Control - Potential for side reactions or equilibration. check_temp->high_temp check_electrophile Consider the nature of the electrophile. soft_electrophile Soft Electrophiles (e.g., Alkyl Iodides): - Preferentially react with the more nucleophilic N4 nitrogen. check_electrophile->soft_electrophile hard_electrophile Hard Electrophiles (e.g., Alkyl Sulfates): - May lead to some O-alkylation. check_electrophile->hard_electrophile check_solvent Evaluate the solvent system. polar_aprotic Polar Aprotic Solvents (e.g., THF, DMF): - Solvate the cation, leaving a more reactive 'naked' anion for N-alkylation. check_solvent->polar_aprotic strong_base->check_temp weak_base->check_temp low_temp->check_electrophile high_temp->check_electrophile soft_electrophile->check_solvent hard_electrophile->check_solvent end Improved N4-Regioselectivity polar_aprotic->end Implement optimized conditions

Caption: Troubleshooting workflow for poor N4-alkylation regioselectivity.

Detailed Strategies:

  • Kinetic vs. Thermodynamic Control:

    • For Kinetic Control (Favors N4-alkylation): Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). The N4-position is more nucleophilic and less sterically hindered, making it the kinetically favored site of attack.[1][2] At low temperatures, the reaction is less likely to be reversible, thus "locking in" the kinetically preferred product.

    • Avoid High Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for less favorable reactions or allow for equilibration to a more thermodynamically stable, but undesired, product.[1]

  • Choice of Base:

    • Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the N4-amide, creating a more potent nucleophile. This should be done at a low temperature before the addition of the electrophile.

    • Alternatively, a hindered organic base such as diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct without competing as a nucleophile.

  • Nature of the Electrophile:

    • Employ "soft" electrophiles, such as alkyl iodides or bromides. These tend to react preferentially at the more nucleophilic nitrogen atom. Harder electrophiles, like dimethyl sulfate, have a higher propensity for O-alkylation.

  • Solvent Effects:

    • Polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally preferred. They can help to solvate the counter-ion of the base, leading to a more reactive "naked" anion at the N4 position.

Question 2: I am attempting an N4-acylation, but the reaction is sluggish and gives low yields. How can I drive the reaction to completion?

Underlying Principles: The N4-amide nitrogen is nucleophilic, but its reactivity can be diminished by the electron-withdrawing effects of the adjacent carbonyl groups. Therefore, acylation often requires more forcing conditions or activation of the electrophile.

Strategies for a Successful N4-Acylation:

  • Acylating Agent: Use a more reactive acylating agent. Acyl chlorides or anhydrides are generally more effective than carboxylic acids. If using a carboxylic acid, an activating agent like carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents (e.g., HATU, HOBt) is necessary.

  • Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Reaction Conditions:

    • Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze the acylating agent.

    • A suitable base, such as triethylamine or DIPEA, is required to neutralize the acid generated during the reaction.

Protocol 2: General Procedure for N4-Acylation of this compound

  • Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or THF.

  • Add a suitable base, for example, triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Question 3: Can I achieve substitution at the N1 position, and if so, how would I approach this selectively?

Underlying Principles: Direct substitution at the already ethylated N1 position is generally not feasible due to steric hindrance and the lack of a proton for deprotonation.[3] To achieve substitution at N1, a multi-step synthetic approach starting from a different precursor is required.

Synthetic Strategy:

  • Protect the N4 Position: Start with piperazine-2,3-dione and selectively protect the N4 nitrogen. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group.[4] This can be introduced using di-tert-butyl dicarbonate (Boc)₂O.

  • N1-Alkylation/Acylation: With the N4 position blocked, the N1 nitrogen is now the primary site for reaction. Proceed with your desired N1-alkylation or acylation reaction.

  • Deprotection: Remove the Boc protecting group from the N4 position under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the N1-substituted piperazine-2,3-dione.

  • N4-Ethylation: Finally, introduce the ethyl group at the N4 position via reductive amination or direct alkylation with an ethyl halide.

Diagram: N1-Substitution Strategy

start Piperazine-2,3-dione step1 Protect N4 (e.g., Boc₂O) start->step1 step2 N1-Alkylation/Acylation (R-X) step1->step2 step3 Deprotect N4 (e.g., TFA) step2->step3 step4 N4-Ethylation (Et-X) step3->step4 end N1-R, N4-Ethyl-piperazine-2,3-dione step4->end

Caption: Synthetic workflow for achieving N1-substitution.

Data Summary

The regioselectivity of reactions with substituted piperazines is highly dependent on the reaction conditions. Below is a conceptual table illustrating expected outcomes based on the principles discussed.

Reaction TypeElectrophileConditionsPrimary ProductRationale
Alkylation Methyl IodideNaH, THF, 0 °CN4-MethylKinetic control, soft electrophile favors more nucleophilic N4.
Alkylation Diethyl SulfateK₂CO₃, DMF, 80 °CMixture of N4- and O-ethylatedThermodynamic control, hard electrophile can react at oxygen.
Acylation Acetyl ChlorideEt₃N, DMAP, DCM, 0 °C to RTN4-AcetylActivated electrophile reacts at the most available nucleophilic site (N4).

References

  • Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • van Steen, B. J., et al. (1995). A series of N4-imidoethyl derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine as 5-HT1A receptor ligands: synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(21), 4303–4308.
  • Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Angewandte Chemie International Edition.
  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Steric effects. Wikipedia.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. ResearchGate.
  • Synthesis and Characterization of New Compounds in the Series 1-alkyl-4-(2-aryl-1-diazenyl)piperazines. SciSpace.
  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. MDPI.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
  • CID 158861505. PubChem.
  • 1-Ethylpiperazine. PubChem.

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Ethylpiperazine-2,3-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the significant exothermic risks associated with this reaction. Our focus is on ensuring process safety, reproducibility, and high-quality outcomes by explaining the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Hazard

This section addresses the fundamental principles governing the exothermic nature of the this compound synthesis.

Question 1: What specific chemical transformation causes the significant heat release during the synthesis of this compound?

Answer: The primary exothermic event is the cyclocondensation reaction between N-ethylethylenediamine and diethyl oxalate.[1] This reaction proceeds via a two-step nucleophilic acyl substitution mechanism. First, one of the amine groups of N-ethylethylenediamine attacks a carbonyl carbon of diethyl oxalate, displacing an ethoxide leaving group. This is followed by an intramolecular cyclization where the second amine group attacks the remaining ester carbonyl. Both of these acylation steps are thermodynamically favorable and release significant energy as heat.

Question 2: What is a "thermal runaway," and why is it a critical risk in this specific synthesis?

Answer: A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the heat removal capacity of the reactor system.[2] This imbalance leads to a self-accelerating cycle: the reaction mass heats up, which exponentially increases the reaction rate, leading to even faster heat generation.[2][3] This can result in a rapid increase in temperature and pressure, potentially causing boiling of the solvent, vessel over-pressurization, and even an explosion.[2] This synthesis is particularly susceptible because the condensation reaction can proceed very rapidly if the reactants are mixed too quickly or if cooling is insufficient.

Question 3: Besides incorrect reagent addition, what are other common causes for a loss of thermal control?

Answer: Several factors can lead to a loss of thermal control and a potential runaway reaction. These include:

  • Cooling System Failure: A malfunction in the chiller, loss of coolant flow, or an improperly sized cooling system is a primary cause.[4]

  • Inadequate Agitation: Poor mixing can create localized "hotspots" where reactant concentrations are high and heat is not efficiently transferred to the cooling surfaces of the reactor.

  • Mischarging of Reactants: Adding too much reactant at once or an incorrect ratio of reactants can lead to an unexpectedly large and rapid release of energy.[2]

  • Delayed Reaction Initiation: If the reaction fails to start upon initial reagent addition, unreacted material can accumulate.[5] A sudden initiation can then cause a violent exotherm that overwhelms the cooling system.[6]

Section 2: Troubleshooting Guide for Exothermic Events

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Issue 1: Rapid, Uncontrolled Temperature Spike During N-ethylethylenediamine Addition

  • Question: I am adding the N-ethylethylenediamine dropwise to my diethyl oxalate solution, but the internal temperature is rising much faster than anticipated and has overshot my target of 25°C. What should I do?

  • Answer: This indicates that your rate of heat generation is exceeding your rate of heat removal.

    • Immediate Action: Stop the addition of N-ethylethylenediamine immediately.

    • Enhance Cooling: Ensure your cooling bath is at its lowest effective temperature (e.g., an ice/water or ice/brine bath) and that the reactor is sufficiently immersed. If using a jacketed reactor, lower the thermostat setpoint.

    • Root Cause Analysis & Correction:

      • Addition Rate: Your addition rate is too high for the current cooling capacity. Once the temperature is back under control, resume the addition at less than half the previous rate.

      • Heat Transfer: Ensure the stirring is vigorous enough to facilitate efficient heat transfer from the reaction mixture to the vessel walls. A lack of agitation can prevent the heat from reaching the cooling surface.

      • Initial Temperature: Pre-chilling the diethyl oxalate solution before starting the addition can provide a larger thermal buffer, absorbing more heat before the temperature limit is reached.

Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm

  • Question: I have added approximately 20% of my N-ethylethylenediamine, but the temperature has not increased. I am concerned about the risk of reagent accumulation. What is the safest way to proceed?

  • Answer: This is a critically dangerous situation known as reactant accumulation.[5] A delayed initiation can lead to a catastrophic event.[6] Do not continue adding the amine. The goal is to safely initiate the reaction with the material already in the reactor.

    • Cease Addition: Do not add any more N-ethylethylenediamine.

    • Confirm Mixing: Ensure the stirrer is functioning correctly and providing adequate agitation.

    • Controlled Initiation: Very gently warm the reaction mixture by 1-2°C. You can do this by slightly raising the reactor from the ice bath for a short period. Monitor the temperature probe constantly. The objective is to provide a small activation energy to start the reaction.

    • Observe for Exotherm: If the reaction initiates, you will see a gradual and then more rapid temperature increase. Be prepared to apply maximum cooling immediately to control the exotherm from the accumulated reagent.

    • Future Prevention: This issue often arises from impurities in starting materials or excessively low starting temperatures that prevent the reaction from reaching its activation energy. Ensure reactants are of high purity and consider starting the reaction at a slightly higher, yet still controlled, temperature (e.g., 10-15°C) before cooling further if needed.

Section 3: Protocols and Data for Safe Thermal Management

Experimental Protocol: Controlled Laboratory-Scale Synthesis of this compound

This protocol provides a step-by-step method for a 5-gram scale synthesis, with integrated safety controls.

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a digital temperature probe, and a pressure-equalizing dropping funnel. Place the flask in an ice/water bath on a magnetic stir plate.

  • Reagent Preparation:

    • In the flask, dissolve diethyl oxalate (8.0 g) in ethanol (8 mL).[1]

    • Allow the solution to cool to 0-5°C with stirring.

    • In the dropping funnel, add a solution of N-ethylethylenediamine (4.4 g) in ethanol (5 mL).[1]

  • Controlled Addition: Begin the dropwise addition of the N-ethylethylenediamine solution to the stirred, cooled diethyl oxalate solution.

    • CRITICAL CONTROL POINT: Monitor the internal temperature continuously. Adjust the addition rate to maintain the temperature below 15°C. The total addition should take approximately 60-90 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then remove the bath and let it stir at room temperature for 3 hours to ensure the reaction goes to completion.[1]

  • Workup: Heat the mixture to distill off the ethanol. Recrystallize the resulting residue from dioxane to yield the final product.[1]

Data Presentation: Critical Process Parameters for Thermal Control

ParameterValue / RangeRationale & Causality
Addition Temperature 0 - 15°CLower temperatures slow the reaction rate, allowing the heat generated to be more easily dissipated by the cooling system.
Reagent Addition Rate 60 - 90 minutesA slow, controlled addition prevents the accumulation of unreacted reagents and ensures the rate of heat generation never exceeds the rate of heat removal.[7]
Stirring Speed > 300 RPMVigorous stirring is essential for uniform temperature distribution and efficient heat transfer to the reactor walls, preventing localized hotspots.
Cooling Medium Ice/Water or Glycol BathProvides a consistent and high-capacity cooling source to manage the exotherm effectively.
Solvent EthanolActs as a heat sink and helps to control the concentration of reactants.

Mandatory Visualization: Emergency Workflow for Thermal Runaway

The following diagram outlines the critical decision-making process in the event of a thermal runaway.

G start Thermal Runaway Detected (Temp > 25°C above setpoint AND climbing rapidly) stop_addition Step 1: IMMEDIATELY STOP ALL REAGENT ADDITION start->stop_addition max_cooling Step 2: APPLY MAXIMUM COOLING (Lower jacket temp / add dry ice) stop_addition->max_cooling prepare_quench Step 3: PREPARE QUENCH SOLUTION (e.g., Cold Acetic Acid) max_cooling->prepare_quench notify Step 4: NOTIFY LAB SUPERVISOR & SAFETY PERSONNEL prepare_quench->notify assess Assess Situation: Is Temperature Stabilizing? notify->assess stabilized Control Regained: Maintain cooling and monitor until stable. assess->stabilized Yes evacuate CONTROL LOST: EVACUATE AREA & ACTIVATE ALARMS assess->evacuate No

Sources

Technical Support Center: Purification Challenges for Polar Diketopiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polar diketopiperazine (DKP) compounds. As cyclic dipeptides, DKPs possess a unique combination of structural rigidity and polarity that presents significant challenges for downstream processing and isolation.[1][2] This document is designed to provide both foundational knowledge and actionable protocols to overcome these hurdles effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the challenges associated with polar DKP purification.

Q1: What makes polar diketopiperazines so challenging to purify?

A1: The difficulty arises from a combination of two core physicochemical properties:

  • High Polarity: The presence of multiple hydrogen bond donors and acceptors in a compact ring structure makes these molecules highly polar. In traditional reversed-phase (RP) chromatography, which relies on hydrophobic interactions, these compounds are poorly retained and often elute in the solvent front with other polar impurities.[3][4]

  • Structural Rigidity and Intermolecular Forces: The planar, rigid six-membered ring structure of DKPs facilitates strong intermolecular hydrogen bonding.[5] This can lead to aggregation and very low solubility in common chromatographic solvents, making sample preparation and achieving good peak shape difficult.[5]

Q2: Which chromatographic technique is the best starting point for my polar DKP?

A2: There is no single "best" technique; the optimal choice depends on the specific properties of your DKP, whether it is a chiral separation, and the available equipment. The following decision tree and summary table can guide your selection.

G start Crude Polar DKP Sample chiral_q Is Chiral Separation Required? start->chiral_q sfc Start with Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) chiral_q->sfc Yes polarity_q Assess Retention on Reversed-Phase C18 chiral_q->polarity_q No (Achiral) sfc_failed SFC Unsuccessful? sfc->sfc_failed chiral_hplc Try Chiral HPLC (Normal or Reversed-Phase) sfc_failed->chiral_hplc Yes end_chiral Optimized Chiral Method sfc_failed->end_chiral No rp_ok Optimize Reversed-Phase HPLC polarity_q->rp_ok Good Retention (k' > 2) rp_fail Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) polarity_q->rp_fail Poor Retention (k' < 2) end_achiral Optimized Achiral Method rp_ok->end_achiral rp_fail->end_achiral

Caption: Decision tree for selecting a purification technique.

Table 1: Comparison of Primary Chromatographic Techniques for Polar DKPs
FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Supercritical Fluid (SFC)
Principle Separates based on hydrophobicity.[6]Partitions polar analytes into a water-enriched layer on a polar stationary phase.Uses a supercritical fluid (CO₂) as the primary mobile phase for separation.[7]
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, diol, zwitterionic)Polar or non-polar; often polar for polar analytes. Chiral phases are common.
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)[8]High organic (>70% ACN) with an aqueous buffer.Supercritical CO₂ with a polar organic modifier (e.g., Methanol).[7]
Best For Moderately polar, water-soluble DKPs; separating diastereomers with polarity differences.[9][10][11]Highly polar and hydrophilic DKPs that are unretained in RP-HPLC.[3][12]Chiral separations, high-throughput purification, and thermally labile compounds.[13]
Pros Widely available, well-understood.Excellent retention for polar compounds, MS-friendly mobile phases.Fast, reduced organic solvent use, excellent for chiral separations.[13]
Cons Poor retention for very polar DKPs.Longer equilibration times, sensitive to water content in sample diluent.Requires specialized high-pressure equipment; may not be suitable for highly water-soluble compounds without significant method development.[14]
Q3: How can I improve the solubility of my DKP for purification?

A3: Solubility is a common bottleneck.[5] Start by screening a panel of solvents. For RP-HPLC, this might include water, acetonitrile (ACN), and methanol (MeOH). For HILIC, the ideal sample solvent is the mobile phase itself, typically high in ACN, but this can be challenging.[15] If solubility remains low, you may need to use small amounts of stronger, more polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Causality: Using a strong solvent like DMSO can cause peak distortion and broadening if the injection volume is too large, as it overrides the chromatographic interactions at the column head. Expert Tip: Keep the injection volume as small as possible (<10 µL on analytical scale) and, if possible, dilute the DMSO stock with the initial mobile phase solvent (e.g., 95% ACN for HILIC) just before injection to minimize solvent mismatch effects.

Q4: My DKP has stereocenters. How does this affect my purification strategy?

A4: The purification strategy depends on the relationship between the stereoisomers present.

  • Diastereomers (e.g., cis/trans isomers): These have different physical properties, including polarity. They can often be separated using standard achiral chromatography techniques like RP-HPLC or HILIC with careful method optimization.[9][10]

  • Enantiomers: These have identical properties in an achiral environment and require a chiral separation technique. Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is a highly effective and rapid method for DKP enantioseparation and has succeeded where other methods like GC and HPLC have failed.[13] Chiral HPLC with a CSP is also an option. In some specific cases, derivatization to form diastereomers followed by achiral chromatography, or derivatization followed by chiral gas chromatography (GC), can be employed.[16][17]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My polar DKP elutes in the solvent front (void volume) on my C18 column.
  • What is happening? Your compound is too polar to interact with the non-polar C18 stationary phase. It has a much higher affinity for the polar mobile phase and is washed off the column without being retained.[3]

  • How do I fix it?

    • Switch to HILIC: This is the most effective solution. HILIC is designed specifically for retaining and separating highly polar compounds.[3][12] Start with a bare silica or a zwitterionic HILIC column.

    • Try a Polar-Embedded RP Column: Some reversed-phase columns have polar groups (e.g., amide, carbamate) embedded in the alkyl chains. These can offer alternative selectivity and slightly more retention for polar molecules compared to standard C18 phases.

    • Use Ion-Pairing Agents (Use with Caution): Adding an ion-pairing reagent (e.g., TFA for bases, TBAH for acids) can increase retention. However, these reagents are often difficult to remove from the column, can suppress MS signals, and may not be suitable for preparative work.

Problem 2: I'm seeing significant peak tailing, especially with basic DKPs.
  • What is happening? Peak tailing for basic compounds on silica-based columns is often caused by secondary ionic interactions between protonated basic sites on the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the stationary phase surface.[18]

  • How do I fix it?

    • Adjust Mobile Phase pH: Add a buffer or modifier to control the ionization state of both your compound and the stationary phase.

      • Low pH (e.g., 0.1% Formic Acid, pH ~2.7): This protonates the silanol groups (Si-OH), minimizing their ability to interact with your protonated basic analyte. This is a very common and effective strategy.

      • High pH (e.g., 0.1% Ammonia, pH ~10-11): This deprotonates your basic analyte, making it neutral and reducing ionic interactions. Crucially, you must use a pH-stable column (e.g., a hybrid or polymer-based column) as standard silica dissolves above pH 8.

    • Increase Ionic Strength: Adding a salt (e.g., 10-20 mM ammonium formate or acetate) to the mobile phase can help shield the charged sites on the stationary phase, reducing secondary interactions and improving peak shape.

Problem 3: My DKP appears to be epimerizing or degrading during purification.
  • What is happening? The α-protons of the amino acid residues in the DKP ring can be acidic and susceptible to abstraction, leading to epimerization (a change in stereochemistry). This process is often catalyzed by basic conditions.[9][10] Some DKPs may also be susceptible to hydrolysis under harsh acidic or basic conditions.

  • How do I fix it?

    • Maintain Neutral or Mildly Acidic pH: Whenever possible, conduct the purification using a mobile phase with a pH between 3 and 7, where many DKPs are most stable.[19]

    • Lower the Temperature: If your compound is thermally labile, perform the purification at a reduced temperature (e.g., using a column thermostat set to 10-20 °C).

    • Minimize Processing Time: Develop a fast purification method to reduce the time the compound is exposed to potentially destabilizing conditions. SFC is particularly advantageous here due to its high speed.[13]

    • Perform a Stability Study: Before purification, dissolve a small amount of your crude material in the intended mobile phase and monitor it by LC-MS over several hours to check for the appearance of new peaks (isomers or degradants).

Section 3: Detailed Experimental Protocols

These protocols provide validated starting points for method development.

Protocol 1: General Purification Workflow for Polar DKPs

This workflow provides a systematic approach from crude material to purified compound.

G cluster_0 Step 1: Pre-Purification Analysis cluster_1 Step 2: Analytical Method Scouting cluster_2 Step 3: Optimization & Scale-Up cluster_3 Step 4: Post-Purification a Crude DKP Sample b Solubility Screening (ACN, H₂O, MeOH, DMSO) a->b c LC-MS Analysis (Identify target mass, check purity & stability) b->c d Scout on HILIC Column (e.g., Silica, ZIC-HILIC) c->d e Scout on RP-C18 Column (if moderate polarity) c->e f Scout on SFC (especially if chiral) c->f g Select Best Method (Retention, Resolution, Peak Shape) d->g e->g f->g h Optimize Gradient & Flow Rate g->h i Scale Up to Preparative Column h->i j Collect Fractions i->j k Analyze Fractions by LC-MS j->k l Pool Pure Fractions & Evaporate Solvent k->l m Characterize Final Compound (NMR, HRMS) l->m

Caption: A systematic workflow for DKP purification.

Protocol 2: Starting Method for HILIC Purification

This protocol is a robust starting point for separating highly polar, achiral DKPs.

  • Column Selection:

    • Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm (for analytical)

    • Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm (for analytical)

  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 Acetonitrile/Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid

    • Mobile Phase B: 10:90 Acetonitrile/Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid

    • Rationale: Acetonitrile is the weak solvent and water is the strong solvent in HILIC.[3] The buffer provides ionic strength and pH control to improve peak shape.

  • Sample Preparation:

    • Dissolve the sample at ~1 mg/mL in 90:10 ACN/Water. If solubility is poor, use minimal DMSO and dilute with 90% ACN.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 0.4 mL/min
Column Temp. 30 °C
Injection Vol. 2-5 µL
Detection UV (e.g., 214 nm, 254 nm) and/or MS
Gradient 0% B to 50% B over 10 minutes
Equilibration Equilibrate column with at least 10 column volumes of initial conditions before first injection.
  • Optimization:

    • If retention is too low: Increase the starting percentage of ACN (e.g., start with 95% ACN in Mobile Phase A).

    • If retention is too high: Decrease the starting percentage of ACN or run a steeper gradient.

Protocol 3: Starting Method for Chiral SFC Purification

This protocol is a starting point for resolving DKP enantiomers. SFC has proven highly effective for chiral DKP separations.[13]

  • Column Selection:

    • A chiral stationary phase is required. Daicel CHIRALPAK series (e.g., IA, IB, IC) or Lux series columns are excellent choices.

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Modifier): Methanol (or Ethanol/Isopropanol)

  • Sample Preparation:

    • Dissolve the sample at 1-5 mg/mL in the modifier solvent (e.g., Methanol).

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 3 mL/min (analytical scale)
Back Pressure 150 bar
Column Temp. 40 °C
Injection Vol. 5 µL
Detection UV and/or MS
Gradient 5% B to 40% B over 8 minutes
  • Optimization:

    • Modifier: Screen different alcohol modifiers (MeOH, EtOH, IPA) as this can dramatically change selectivity.

    • Additive: For basic or acidic DKPs, adding a small amount of an additive to the modifier (e.g., 0.1% diethylamine for bases, 0.1% TFA for acids) can significantly improve peak shape and resolution.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32156]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32156)
  • What is Supercritical Fluid Chromatography (SFC)
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
  • Video: Supercritical Fluid Chrom
  • Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chrom
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
  • Chiral Gas Chromatography of 2,5-diketopiperazines Following a Ring-Opening Derivatization Method for Complete Isomeric Separ
  • Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation | Request PDF - ResearchG
  • Diketopiperazines - Baran Lab. [Link]
  • What can I use to purify polar reaction mixtures? - Biotage. [Link]
  • Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides
  • Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible...
  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - NIH. [Link]
  • Influence of Solvents upon Diketopiperazine Form
  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - MDPI. [Link]
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Poly(amino acid)
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Link]
  • Diketopiperazine - Wikipedia. [Link]
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - Morressier. [Link]
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]
  • Reversed-Phase Flash Purific
  • 7.
  • Research Article Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. [Link]
  • Mastering HILIC-Z Separation for Polar Analytes | Agilent. [Link]
  • When To Use Reverse Phase Chromatography? - Chemistry For Everyone - YouTube. [Link]
  • In Reverse-Phase Chromatography, What Elutes First? - Chemistry For Everyone - YouTube. [Link]
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

Sources

Impact of starting material quality on 1-Ethylpiperazine-2,3-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethylpiperazine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical impact of starting material quality. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.

The Critical Role of Starting Material Quality

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, is highly sensitive to the purity of its precursors.[1][2] The primary synthetic route involves the condensation reaction between N-ethylethylenediamine and diethyl oxalate.[3] The quality of these two starting materials is paramount, as impurities can lead to a cascade of issues, including low yields, the formation of complex side products, and difficulties in purification. This guide will help you understand, identify, and mitigate these challenges.

Troubleshooting Guide

Problem: My reaction has a very low yield, or I'm not getting any product at all.

Answer:

Low or no yield in the synthesis of this compound is a common issue that often points to problems with the starting materials or reaction conditions. Let's break down the potential causes and solutions.

Possible Cause 1: Poor Quality of N-Ethylethylenediamine

N-Ethylethylenediamine is a hygroscopic and reactive compound.[4] Impurities can significantly hinder the desired reaction.

  • Water Content: The presence of water can hydrolyze the diethyl oxalate starting material, reducing the amount available for the condensation reaction.

  • Other Amine Impurities: The manufacturing process of N-ethylethylenediamine can sometimes result in other diamine or polyamine impurities.[5][6] These can compete in the reaction, leading to a mixture of undesired piperazine-dione derivatives that can be difficult to separate from the target compound.

Troubleshooting Steps:

  • Verify Purity: The purity of N-ethylethylenediamine should be assessed before use. Gas Chromatography (GC) is a suitable method for this.[7] The purity should ideally be ≥98%.

  • Drying: If water is suspected, the N-ethylethylenediamine can be dried over a suitable desiccant, such as molecular sieves, followed by distillation.

  • Use a Fresh Source: If the purity is questionable or the material is old, it is best to use a fresh, high-purity batch from a reputable supplier.

Possible Cause 2: Degradation of Diethyl Oxalate

Diethyl oxalate is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic contaminants.[8]

  • Hydrolysis: Water will hydrolyze diethyl oxalate to oxalic acid and ethanol, neither of which will participate in the desired reaction under the typical reaction conditions.[8]

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Check for Acidity: The presence of acidic impurities can catalyze the hydrolysis of diethyl oxalate. The pH of the starting material can be checked if feasible.

  • Freshly Distilled Reagent: For best results, use freshly distilled diethyl oxalate to ensure it is free from water and other decomposition products.

Problem: I'm observing the formation of multiple unexpected side products in my reaction mixture.

Answer:

The formation of side products is a clear indication of the presence of reactive impurities in your starting materials.

Possible Cause: Reactive Impurities in Starting Materials

  • In N-Ethylethylenediamine: As mentioned, other amine impurities will react with diethyl oxalate to form different piperazine-dione derivatives.

  • In Diethyl Oxalate: If the diethyl oxalate contains other esters as impurities, these can also react with the N-ethylethylenediamine, leading to a variety of amide and ester byproducts.

Troubleshooting Steps:

  • Detailed Analysis of Starting Materials: A more detailed analysis of your starting materials is necessary. Techniques like GC-MS can help identify the structure of the impurities.

  • Purification of Starting Materials: If significant impurities are identified, purification is necessary. N-ethylethylenediamine can be purified by distillation. Diethyl oxalate can also be purified by distillation under reduced pressure.[8]

  • Review Synthesis of Starting Materials: If you are synthesizing your own starting materials, review the purification steps of those syntheses to minimize the carry-over of impurities.

Problem: The reaction seems to stop before all the starting material is consumed.

Answer:

An incomplete reaction, despite sufficient reaction time, often points to a stoichiometric imbalance or the presence of quenching impurities.

Possible Cause: Inaccurate Stoichiometry Due to Impurities

If a significant portion of one of your starting materials is actually an impurity, the effective stoichiometry of the reaction will be incorrect. For example, if your N-ethylethylenediamine is only 85% pure, you are adding 15% less of the active reagent than calculated.

Troubleshooting Steps:

  • Assay Purity: It is crucial to determine the assay purity of your starting materials. This can be done using quantitative NMR (qNMR) or GC with a calibrated internal standard.

  • Adjust Stoichiometry: Based on the assay purity, adjust the mass of the starting materials accordingly to ensure a true 1:1 molar ratio of the reactive species.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for N-ethylethylenediamine in this synthesis?

A1: The most critical quality attributes are:

  • Purity (Assay): Should be ≥98%.

  • Water Content: Should be as low as possible, ideally <0.1%.

  • Identity of Impurities: The absence of other primary or secondary amines is crucial.

Q2: What are the critical quality attributes for diethyl oxalate?

A2: The key quality attributes for diethyl oxalate are:

  • Purity (Assay): Should be ≥99%.

  • Water Content: Should be minimal (<0.1%).

  • Acidity: Should be free from significant acidic impurities like oxalic acid.

Q3: How should I properly store my starting materials?

A3:

  • N-Ethylethylenediamine: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture and carbon dioxide. It should be stored in a cool, dry place.

  • Diethyl Oxalate: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture.[8]

Q4: What analytical methods are recommended for routine quality control of starting materials?

A4:

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID): Excellent for determining the purity of both N-ethylethylenediamine and diethyl oxalate and for quantifying volatile impurities.[7]

  • Karl Fischer Titration: The gold standard for accurately determining water content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure and identifying impurities. ¹H NMR can also be used for quantitative analysis (qNMR).

Q5: Can I use a lower-purity grade of a starting material and just add more to compensate?

A5: While tempting, this is not recommended. While you can adjust the amount to achieve the correct stoichiometry of the active component, the impurities are still present and can lead to side reactions and purification challenges. This can negatively impact the overall yield and purity of your final product. The principles of ICH Q11 emphasize the importance of well-defined starting materials to ensure the quality of the final drug substance.[9][10][11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established synthetic procedures.[2][3]

  • To a stirred solution of diethyl oxalate (8 g) in ethanol (8 ml), add N-ethylethylenediamine (4.4 g) dropwise at room temperature.

  • Allow the mixture to react for 3 hours at room temperature.

  • Heat the reaction mixture to distill off the ethanol.

  • Recrystallize the resulting residue from dioxane (10 ml) to obtain this compound.

Protocol 2: Quality Control of N-Ethylethylenediamine by Gas Chromatography (GC)
  • Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID) and a DB-17 column (30 m, 0.53 mm ID, 1 µm film thickness) or equivalent.[7]

  • Carrier Gas: Use Helium at a constant flow rate of 2 mL/min.[7]

  • Temperatures:

    • Injector: 250°C

    • Detector: 260°C

    • Oven Program: Hold at 150°C for 10 minutes, then ramp at 35°C/min to 260°C and hold for 2 minutes.[7]

  • Sample Preparation: Prepare a solution of N-ethylethylenediamine in methanol.

  • Injection: Inject 1.0 µL of the sample solution in split mode (e.g., 1:5 split ratio).[7]

  • Analysis: Analyze the resulting chromatogram to determine the area percent of the main peak and any impurity peaks.

Data Presentation

Starting MaterialCritical Quality AttributeRecommended LimitAnalytical Method
N-Ethylethylenediamine Purity (Assay)≥98%GC, qNMR
Water Content<0.1%Karl Fischer Titration
Individual Impurity<0.5%GC
Diethyl Oxalate Purity (Assay)≥99%GC, qNMR
Water Content<0.1%Karl Fischer Titration
Acidity (as Oxalic Acid)<0.05%Titration

Visualizations

G cluster_start Start cluster_check1 Starting Material Checks cluster_remedy1 Remediation cluster_final Re-run Experiment start Low or No Yield of This compound check_amine Check Purity of N-Ethylethylenediamine (GC, NMR) start->check_amine check_oxalate Check Purity of Diethyl Oxalate (GC, KF) check_amine->check_oxalate Purity OK purify_amine Purify N-Ethylethylenediamine (e.g., Distillation) check_amine->purify_amine Purity <98% or Impurities Detected purify_oxalate Use Freshly Distilled Diethyl Oxalate check_oxalate->purify_oxalate Purity <99% or High Water Content rerun Re-run Reaction with Purified/New Materials Under Anhydrous Conditions check_oxalate->rerun Purity OK use_new_amine Use a New, High-Purity Batch of Amine purify_amine->use_new_amine Purification Fails purify_amine->rerun Purification Successful use_new_amine->rerun use_new_oxalate Use a New, High-Purity Batch of Oxalate purify_oxalate->use_new_oxalate Distillation Not Feasible purify_oxalate->rerun Distillation Successful use_new_oxalate->rerun

Caption: Troubleshooting workflow for low product yield.

reaction_pathway amine N-Ethylethylenediamine product This compound amine->product oxalate Diethyl Oxalate oxalate->product side_product1 Other Piperazinediones oxalate->side_product1 hydrolyzed_oxalate Hydrolyzed Oxalate oxalate->hydrolyzed_oxalate oxalate->hydrolyzed_oxalate water_amine Water (in Amine) water_amine->hydrolyzed_oxalate Reacts with Oxalate other_amines Other Amines other_amines->side_product1 Reacts with Oxalate water_oxalate Water (in Oxalate) water_oxalate->hydrolyzed_oxalate Causes Hydrolysis oxalic_acid Oxalic Acid oxalic_acid->product No Reaction

Caption: Impact of impurities on the reaction pathway.

References

  • Wikipedia.
  • BDMAEE.
  • Chemistry Stack Exchange. Synthesis of diethyloxalate from ethene. Chemistry Stack Exchange. [Link]
  • PrepChem.com. Synthesis of 1-ethyl-2,3-dioxopiperazine. PrepChem.com. [Link]
  • Masstech Portal. This compound (Standard). Masstech Portal. [Link]
  • Matrix Fine Chemicals. This compound | CAS 59702-31-7.
  • Genprice. This compound (Standard). Genprice. [Link]
  • Google Patents. CN102816071B - Synthesis method of N-ethyl ethylene diamine.
  • PubChem - NIH. N-Ethylethylenediamine | C4H12N2 | CID 66071. PubChem - NIH. [Link]
  • UNODC.
  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • ICH.
  • Google Patents. CN103288649A - Synthetic method of N-ethyl ethylenediamine.
  • FDA. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. FDA. [Link]
  • YouTube. Selection of starting material for synthetic processes based on ICH Q11. YouTube. [Link]
  • MDPI. A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. MDPI. [Link]
  • IPQpubs. Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. IPQpubs. [Link]

Sources

Validation & Comparative

A Multi-Dimensional NMR Approach to Unambiguously Validate the Structure of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the realm of drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. For heterocyclic compounds like 1-Ethylpiperazine-2,3-dione (CAS 59702-31-7), a key intermediate in the synthesis of pharmaceuticals, relying on one-dimensional (1D) NMR alone can leave ambiguities.[1][2] This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating workflow to solve the structural puzzle with confidence.

The Challenge: Beyond a Simple Spectrum

This compound, with the molecular formula C₆H₁₀N₂O₂, presents a compact structure featuring an ethyl group, a piperazine ring, and two carbonyl carbons. While 1D ¹H and ¹³C NMR provide initial clues—such as the number of proton and carbon environments—they fall short in defining the precise connectivity. Key questions remain:

  • How is the ethyl group connected to the piperazine ring?

  • What are the exact positions of the two carbonyl groups?

  • How can we confirm the complete bonding network within the heterocyclic core?

To answer these, we must move beyond single-dimension analysis and correlate nuclei through their bonding networks.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

The Strategy: A Symphony of 2D NMR Experiments

No single 2D NMR experiment can provide the complete picture. Instead, we employ a suite of techniques where each provides a unique and complementary piece of information. The combination of these experiments creates a robust, cross-validated dataset for unambiguous structure elucidation.[3][4][5]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is the workhorse for mapping out contiguous proton spin systems.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (¹J-coupling). This provides a definitive link between the ¹H and ¹³C spectra for all protonated carbons.[8][9][10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons over two to four bonds. This is the crucial experiment for connecting disparate spin systems and identifying relationships to non-protonated (quaternary) carbons, such as carbonyls.[12][13][14][15][16]

The logical flow of this analytical strategy ensures that each step builds upon the last, culminating in a fully assigned molecular structure.

Figure 2. 2D NMR Experimental Workflow

Experimental Protocols: A Guide to Data Acquisition

The following protocols are designed for a standard 500 MHz NMR spectrometer and can be adapted as needed.

1. Sample Preparation

  • Analyte: this compound (10-15 mg).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps in observing the N-H proton, which might otherwise exchange too rapidly in other solvents.

  • Standard: Tetramethylsilane (TMS, 0 ppm) is used as an internal standard for chemical shift referencing.

  • Procedure: Dissolve the analyte in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

2. Spectrometer Setup

  • Lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks in the 1D ¹H spectrum.[17][18] It is generally recommended to perform 2D experiments without sample spinning to avoid spinning sidebands.[18]

3. Data Acquisition Parameters

ExperimentKey Parameters & Rationale
1D ¹H Spectral Width: 0-12 ppm. Acquisition Time: ~2-3 s. Relaxation Delay (d1): 2 s. A standard proton spectrum is acquired first to set the spectral width and transmitter frequency offset for all subsequent experiments.[17]
1D ¹³C Spectral Width: 0-200 ppm. Pulse Program: Proton-decoupled (e.g., zgpg30). Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.
gCOSY Pulse Program: Gradient-selected COSY (e.g., cosygpqf). Dimensions: 2048 points in F2 (direct), 256-512 increments in F1 (indirect). Number of Scans: 2-4 per increment. Gradient selection provides cleaner spectra with fewer artifacts.[17]
gHSQC Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3). ¹J(CH) Coupling Constant: Optimized for ~145 Hz, typical for aliphatic C-H bonds. ¹³C Spectral Width: Set to cover all protonated carbons (e.g., 10-60 ppm). An edited HSQC can differentiate CH/CH₃ from CH₂ signals by phase.[14]
gHMBC Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf). Long-Range Coupling Constant: Optimized for 8 Hz. This value is a good compromise to observe both ²J(CH) and ³J(CH) correlations.[14] The absence of a correlation does not definitively rule out proximity, as the coupling constant can be near zero for certain dihedral angles.[14]

Data Interpretation: Assembling the Molecular Jigsaw

For this guide, we will use realistic, predicted chemical shifts for this compound to illustrate the interpretation process. The proposed atom numbering scheme is shown below.

Figure 3. Atom Numbering Scheme

Step 1: Analysis of 1D ¹H and ¹³C Spectra

The 1D spectra suggest the presence of an ethyl group (a triplet and a quartet), two distinct methylene groups in the piperazine ring, a labile NH proton, and six unique carbon signals, including two in the downfield region characteristic of carbonyls.

Step 2: COSY - Mapping the Proton Networks

The COSY spectrum reveals two isolated spin systems:

  • System A: A clear cross-peak between the proton signal at δH 3.45 ppm (H-7) and δH 1.10 ppm (H-8) . This unequivocally establishes the ethyl group (-CH₂-CH₃).

  • System B: A correlation between the signals at δH 3.38 ppm (H-6) and δH 3.15 ppm (H-5) , confirming they are adjacent methylene groups within the piperazine ring.

Critically, the COSY spectrum shows no correlation between System A and System B, which is expected as they are separated by the non-proton-bearing nitrogen atom (N-1).

Step 3: HSQC - Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations, allowing us to assign the carbons that bear protons.[8][10]

Proton Signal (δH, ppm)Attached Carbon Signal (δC, ppm)Assignment
1.10 (t, 3H)12.5C-8
3.45 (q, 2H)40.1C-7
3.38 (t, 2H)48.2C-6
3.15 (t, 2H)41.9C-5

The two carbonyl carbons (predicted around δC 155-160 ppm) and the nitrogen-bound ring carbon (C-2) do not show any peaks in the HSQC spectrum, confirming they are quaternary (non-protonated).

Step 4: HMBC - Bridging the Fragments and Finalizing the Structure

The HMBC experiment is the cornerstone of this analysis, revealing long-range connections that piece the entire structure together.[16]

Figure 4. Key HMBC Correlations
  • Connecting the Ethyl Group: The protons of the ethyl methylene group (H-7 at δH 3.45) show a crucial correlation to the carbon at δC 48.2 (C-6) of the piperazine ring. This ³J(CH) coupling confirms the ethyl group is attached to N-1. Furthermore, H-7 correlates to the carbonyl carbon at δC 155.1 (C-2) , locking in the position of the first carbonyl group adjacent to N-1.

  • Confirming the Piperazine Ring: The ring proton H-6 (δH 3.38) correlates back to the ethyl carbon C-7 (δC 40.1) and also to the carbonyl C-2 (δC 155.1) . The other ring proton, H-5 (δH 3.15) , shows a clear correlation to the second carbonyl carbon at δC 158.4 (C-3) .

  • Validating the Amide/Amine Positions: The NH proton (N4-H at δH 8.05) shows correlations to both C-5 (δC 41.9) and the carbonyl carbon C-3 (δC 158.4) . This confirms the location of the secondary amine at position 4, adjacent to the second carbonyl group.

Summary of NMR Data and Structural Assignments

Positionδ¹³C (ppm)δ¹H (ppm)Key COSY (¹H-¹H) CorrelationsKey HMBC (¹H-¹³C) Correlations
1 ----
2 155.1--H-7, H-6
3 158.4--H-5, N4-H
4 -8.05-C-3, C-5
5 41.93.15H-6C-3, C-6
6 48.23.38H-5C-2, C-5, C-7
7 40.13.45H-8C-2, C-6, C-8
8 12.51.10H-7C-7

Comparative Analysis: The Power of the Combined Approach

TechniqueInformation ProvidedStrengthsLimitations for this Molecule
COSY ¹H-¹H connectivity through 2-3 bonds.Excellent for defining isolated proton spin systems (ethyl group, piperazine CH₂-CH₂).Cannot connect the ethyl group to the ring. Provides no information about quaternary carbons (C-2, C-3).
HSQC Direct ¹H-¹³C one-bond correlations.Unambiguously links each proton to its attached carbon, simplifying assignments.[8]Provides no connectivity information between fragments. Quaternary carbons are "invisible".
HMBC ¹H-¹³C connectivity through 2-4 bonds.The most critical experiment. It bridges the ethyl and piperazine fragments and connects them to the key carbonyl carbons, revealing the complete molecular skeleton.Cannot always distinguish between 2- and 3-bond correlations without further experiments. The absence of a peak is not definitive proof of distance.[14]

Conclusion

The structural validation of this compound serves as a quintessential example of the power of modern 2D NMR spectroscopy. While 1D NMR and COSY experiments effectively delineate individual fragments of the molecule, they are insufficient for confirming the global structure. The HSQC experiment provides essential proton-carbon assignments, but it is the long-range correlations from the HMBC experiment that are indispensable. By bridging the ethyl group to the piperazine ring and definitively placing the two carbonyl carbons, the HMBC data, when combined with COSY and HSQC, create an internally consistent and self-validating dataset. This multi-dimensional strategy removes ambiguity, providing the high level of structural confidence required by researchers, scientists, and drug development professionals.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). SpringerLink. [Link]
  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1937–1945. [Link]
  • Acquisition of COSY Spectra on the Gemini-300. (n.d.). UC Davis NMR Facility. [Link]
  • Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. [Link]
  • 2D 1H-1H COSY. (n.d.). UCSB Chemistry and Biochemistry NMR Facility. [Link]
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQU
  • 2D NMR Introduction. (2021). Chemistry LibreTexts. [Link]
  • Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia. [Link]
  • TUTORIAL: 2D COSY EXPERIMENT. (n.d.). IMSERC. [Link]
  • This compound | CAS 59702-31-7. (n.d.).
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]
  • Principles and Applications of NMR Spectroscopy (Lecture 31). (n.d.). infocobuild. [Link]
  • Wh
  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]
  • C12H20N4O4 | CID 158861505. (n.d.). PubChem, NIH. [Link]
  • Wh
  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CEITEC. [Link]
  • Getting COSY with the TOCSY Experiment. (2019). Nanalysis. [Link]
  • 1-Ethyl-2,3-piperazinedione | C6H10N2O2 | CID 108812. (n.d.). PubChem, NIH. [Link]
  • Synthesis of 1-ethyl-2,3-dioxo-piperazine. (n.d.). PrepChem.com. [Link]
  • Identification and structure elucidation by NMR spectroscopy. (2015).
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system. (2010). PubMed. [Link]
  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. [Link]
  • N-Ethylpiperazine. (n.d.). NIST WebBook. [Link]
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. (2016).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2017). MDPI. [Link]
  • Structure Elucid
  • Interpreting 2-D NMR Spectra. (2021). Chemistry LibreTexts. [Link]
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2017). Revue Roumaine de Chimie. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Molecular Weight of 1-Ethylpiperazine-2,3-dione by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is a foundational pillar upon which all subsequent research is built. An erroneous structural assignment can lead to the squandering of significant resources and time. Among the key physicochemical properties, the precise molecular weight serves as a primary identifier. This guide provides an in-depth, comparative analysis of techniques for confirming the molecular weight of 1-Ethylpiperazine-2,3-dione, a common building block in medicinal chemistry, with a focus on the unparalleled accuracy of High-Resolution Mass Spectrometry (HRMS).

The molecular formula for this compound is C₆H₁₀N₂O₂. This gives it a nominal mass of 142 g/mol and a more precise monoisotopic mass of 142.0742 Da.[1] While several analytical techniques can provide an estimate of a molecule's mass, HRMS stands out for its ability to deliver a level of precision that allows for the confident determination of its elemental composition.

The Power of Precision: High-Resolution vs. Nominal Mass Spectrometry

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[2] However, the level of detail this measurement provides is what separates different mass spectrometry techniques.

  • Nominal Mass Spectrometry: Often performed on instruments like single quadrupoles, this technique measures the m/z to the nearest whole number.[3][4] For this compound, a nominal mass instrument would report the protonated molecule [M+H]⁺ at an m/z of 143. While useful for a quick check, this lacks the specificity to differentiate between molecules with the same nominal mass but different elemental compositions (isobars).

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) systems, can measure m/z to several decimal places.[2][5][6] This "exact mass" measurement is crucial because the slight differences in the masses of atoms (the mass defect) mean that molecules with different elemental formulas will have unique exact masses.[7] For instance, an HRMS instrument can easily distinguish between two compounds that both have a nominal mass of 121 Da, such as cysteine (C₃H₇NO₂S, exact mass 121.0197 Da) and benzamide (C₇H₇NO, exact mass 121.0528 Da).[2] This capability is indispensable for confirming a molecular formula with high confidence.[8][9]

The choice of ionization technique is also critical. For a relatively polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process.[10] This results in the generation of intact molecular ions (or, more commonly, pseudomolecular ions like the protonated molecule [M+H]⁺) with very little fragmentation, simplifying the resulting mass spectrum.[10][11][12]

Experimental Workflow: HRMS Analysis of this compound

The following protocol outlines a robust method for confirming the molecular weight and elemental composition of this compound using a Q-TOF mass spectrometer. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the HRMS Experimental Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Confirmation prep Prepare 1 mg/mL stock in Methanol dilute Dilute to 1-10 µg/mL in mobile phase prep->dilute inject Inject sample into LC-HRMS (Q-TOF) dilute->inject ionize Electrospray Ionization (Positive Mode) inject->ionize acquire Acquire Full Scan Data (m/z 50-500) with Lock Mass ionize->acquire extract Extract Ion Chromatogram for [M+H]⁺ acquire->extract measure Measure Accurate Mass of [M+H]⁺ extract->measure compare Compare Measured Mass to Theoretical Mass measure->compare calculate Calculate Mass Error (ppm) compare->calculate confirm Confirm Elemental Composition (C₆H₁₀N₂O₂) calculate->confirm

Caption: Workflow for HRMS confirmation of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

    • Rationale: Using a high-purity solvent minimizes the presence of contaminants that could interfere with the analysis or suppress the ionization of the target analyte.

    • Action: Further dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions of the liquid chromatography (LC) system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Rationale: Diluting the sample prevents detector saturation and minimizes potential matrix effects. The addition of formic acid promotes protonation, enhancing the signal for the [M+H]⁺ ion in positive ESI mode.

  • Instrumentation and Data Acquisition:

    • Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled to a UHPLC system.[13][14]

    • Rationale: The Q-TOF combines the selectivity of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer, making it ideal for this application.[14][15][16]

    • Key Parameters:

      • Ionization Mode: ESI, Positive

      • Mass Range: m/z 50-500

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

    • Action: Infuse a known reference compound (lock mass) continuously at a low concentration throughout the analysis.

    • Rationale: The lock mass provides a constant internal calibrant, allowing the instrument's software to correct for any minor drifts in the mass calibration during the analytical run. This is a self-validating step crucial for achieving sub-5 ppm mass accuracy.[17]

  • Data Analysis:

    • Action: Process the acquired data using the instrument's software. Identify the peak corresponding to the protonated this compound, [C₆H₁₀N₂O₂ + H]⁺.

    • Action: Compare the measured accurate mass of this ion to its theoretical (calculated) exact mass.

      • Theoretical Exact Mass of [M+H]⁺: 143.0815

    • Action: Calculate the mass error in parts per million (ppm) using the following formula:

      • Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • Confirmation Criteria: A mass error of less than 5 ppm is generally considered strong evidence for the proposed elemental composition.[4][6]

Comparison of Analytical Techniques for Molecular Formula Determination

While HRMS is the gold standard, it's important to understand its advantages in the context of other available methods.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nominal Mass SpectrometryElemental Analysis (CHN)
Primary Output Accurate mass-to-charge ratio (to 3-4 decimal places)[5][18]Nominal mass-to-charge ratio (integer mass)[4]Percent composition of C, H, N, etc.[19][20]
Information Derived Unambiguous elemental composition[8]Possible molecular weightEmpirical formula (simplest whole-number ratio of atoms)[21][22]
Confidence in Formula Very High (<5 ppm error)Low (cannot distinguish isobars)Low (requires separate molecular weight determination to get molecular formula)[21][23]
Sample Purity High purity preferred, but can often resolve analyte from impuritiesHigh purity requiredVery high purity required (>95%)[17]
Sample Amount Nanogram to picogram levelMicrogram to nanogram levelMilligram level
Logical Flow of Molecular Formula Determination

The following diagram illustrates the different logical pathways and outcomes when using HRMS versus a combination of other techniques.

Logic_Comparison cluster_hrms HRMS Pathway cluster_combo Combined Pathway hrms_start This compound Sample hrms_analysis HRMS Analysis hrms_start->hrms_analysis hrms_result Accurate Mass of [M+H]⁺ (e.g., 143.0813) hrms_analysis->hrms_result hrms_confirm < 5 ppm error vs. C₆H₁₁N₂O₂⁺ hrms_result->hrms_confirm hrms_conclusion Molecular Formula Confirmed: C₆H₁₀N₂O₂ hrms_confirm->hrms_conclusion combo_start This compound Sample ea Elemental Analysis combo_start->ea ms Nominal Mass MS combo_start->ms ea_result Empirical Formula: C₃H₅NO ea->ea_result ms_result Molecular Weight: ~142 ms->ms_result combine Combine Results ea_result->combine ms_result->combine combo_conclusion Molecular Formula Deduced: C₆H₁₀N₂O₂ combine->combo_conclusion

Caption: Comparison of HRMS vs. combined methods for formula determination.

Conclusion

For researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of synthesized compounds is non-negotiable. While various techniques can provide pieces of the structural puzzle, High-Resolution Mass Spectrometry offers the most direct, sensitive, and definitive method for confirming the molecular weight and, by extension, the elemental composition of small molecules like this compound. Its ability to deliver accurate mass measurements with ppm-level precision provides a high degree of confidence that is essential for advancing a compound through the drug discovery pipeline.[24][25] By understanding the principles behind HRMS and implementing robust, self-validating protocols, scientists can ensure the integrity of their data and the solid foundation of their research.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Quora. (2024, November 16). Can the molecular formula be determined from an elemental analysis?
  • Kwiecien, N. W., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC.
  • SCIEX. (2024, September 9). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.
  • Wikipedia. (n.d.). Time-of-flight mass spectrometry.
  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC.
  • Verhoest, G., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.
  • Fiveable. (n.d.). Accurate Mass Measurement Definition - Organic Chemistry II Key Term.
  • Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass.
  • National Center for Biotechnology Information. (n.d.). CID 158861505 | C12H20N4O4. PubChem.
  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology - ACS Publications.
  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS).
  • StudySmarter. (2022, December 12). Elemental Analysis: Methods & Examples.
  • Cerno Bioscience. (n.d.). Accurate Mass Confirmation/Identification for Organic Synthesis with Single Quadrupole Mass Spectrometer.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 59702-31-7.
  • Rosano, E., et al. (2018). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC - PubMed Central.
  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis.
  • University of Illinois Urbana-Champaign. (n.d.). Accurate Mass.
  • ResearchGate. (2025, August 6). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • Anax Laboratories. (n.d.). 59702-31-7 | this compound.
  • LGC Standards. (n.d.). This compound.
  • Goolsby, B., & Brodbelt, J. S. (1999). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications.
  • Wikipedia. (n.d.). Mass (mass spectrometry).
  • The Bumbling Biochemist. (2025, July 2). Mass resolution and mass accuracy in mass spectrometry.
  • University of Florida. (n.d.). Accurate Mass - Mass Spectrometry Research and Education Center.
  • LCGC International. (2023, May 9). Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases.
  • Veeprho. (2020, October 17). Difference Between LC, LC-MS, LC-MS-MS, and HR-MS.
  • General Separation. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
  • ResearchGate. (2025, August 6). An Introduction to quadrupole-time-of-flight mass spectrometry.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 97% 50 g. Fisher Scientific.
  • University of California, Davis. (n.d.). Percent Composition.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. PMC - PubMed Central.
  • Katsuno, K., et al. (2015). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • Prosilico. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. ResearchGate.
  • Jordi Labs. (n.d.). Molecular Weight Determination of Pharmaceuticals with Novel GPC.
  • Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 1-Ethylpiperazine-2,3-dione and 1-Methylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine-2,3-dione scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a diverse range of pharmacologically active agents.[1][2][3] Among its many derivatives, 1-methyl- and 1-ethylpiperazine-2,3-dione are two of the most frequently utilized building blocks. While structurally similar, the subtle difference between the N-methyl and N-ethyl substituents imparts distinct steric and electronic properties that significantly influence their reactivity. This guide provides an in-depth, objective comparison of these two reagents, drawing upon fundamental chemical principles and established synthetic protocols. We will dissect the nuances of their reactivity at key functional sites, offer detailed experimental methodologies, and provide a predictive framework to aid researchers in selecting the optimal building block for their specific drug development workflows.

Introduction and Physicochemical Overview

Piperazine and its derivatives are considered "privileged scaffolds" in drug discovery, appearing in numerous FDA-approved drugs targeting a wide array of diseases.[2][3] The piperazine-2,3-dione core, with its vicinal dicarbonyl functionality and a secondary amide nitrogen, offers multiple handles for synthetic elaboration. The choice between the 1-methyl and 1-ethyl analogue is often a critical decision point in a synthetic campaign, impacting reaction efficiency, yield, and the potential for side-product formation.

This guide moves beyond a simple cataloging of properties to explain the causality behind the reactivity differences, empowering chemists to make informed, predictive decisions. Below is a summary of the fundamental physicochemical properties of each compound.

PropertyThis compound1-Methylpiperazine-2,3-dione
Molecular Formula C₆H₁₀N₂O₂[4][5][6]C₅H₈N₂O₂[7][8]
Molecular Weight 142.16 g/mol [5][9]128.13 g/mol [7][8]
CAS Number 59702-31-7[5][6][10]59702-29-3[7][11][12]
Appearance Off-white to white solid[13]Data not widely published, expected to be a solid
Melting Point 121 - 126 °C[13]Data not widely published
Predicted XLogP3 -0.4[9]-0.8[8]

The slightly higher molecular weight and predicted lipophilicity (XLogP) of the ethyl derivative are expected consequences of the additional methylene unit.

Synthesis of the Piperazine-2,3-dione Core

A robust and scalable synthesis for both derivatives involves the cyclocondensation of an appropriately substituted N-alkylethylenediamine with an oxalic acid diester, such as diethyl oxalate.[14][15][16] This straightforward approach makes both starting materials readily accessible.

The causality behind this experimental design is rooted in the high reactivity of the primary amine of the N-alkylethylenediamine, which readily attacks one of the electrophilic ester carbonyls. The subsequent intramolecular cyclization, driven by the proximity of the secondary amine, proceeds efficiently to form the stable six-membered ring.

G cluster_start Starting Materials cluster_prod Product A N-Alkylethylenediamine (R=Me or Et) C 1-Alkylpiperazine-2,3-dione A->C Cyclocondensation (e.g., in Ethanol) B Diethyl Oxalate B->C

Caption: General synthesis of 1-Alkylpiperazine-2,3-diones.

Comparative Reactivity Analysis

The reactivity of these scaffolds can be analyzed at three primary locations: the N4 secondary amide, the C2/C3 carbonyl carbons, and the overall steric profile presented by the N1-alkyl group.

Nucleophilicity and Acylation/Alkylation at the N4-Amide

The secondary amide at the N4 position is a key site for derivatization. Its reactivity is governed by a balance between the nucleophilicity of the nitrogen and the acidity of the N-H proton.

  • Electronic Effect: The ethyl group is marginally more electron-donating than the methyl group via the inductive effect. This would theoretically lead to a slight increase in the electron density on the N4 nitrogen in the ethyl derivative, making it a slightly stronger nucleophile. However, this effect is generally considered minor for reactions at a distal nitrogen.

  • Steric Effect: This is the dominant differentiating factor. The freely rotating ethyl group presents a significantly larger steric cone than the methyl group. During N4-alkylation or acylation, the incoming electrophile must approach the N4 atom. The bulkier ethyl group can hinder this approach, potentially leading to slower reaction rates compared to the methyl analogue, especially when using bulky electrophiles.

Field Insight: For challenging N4-acylation reactions where the electrophile is sterically demanding, 1-methylpiperazine-2,3-dione is the superior choice. The reduced steric clash around the reaction center often translates to faster kinetics and higher yields. Conversely, if the goal is to selectively perform a reaction elsewhere on a larger molecule containing this scaffold, the increased steric shielding from an N-ethyl group might be strategically employed to disfavor reactions at the N4 position.

Electrophilicity and Reduction of the C2/C3 Carbonyls

The adjacent carbonyl carbons are electrophilic and susceptible to attack by nucleophiles, most notably reducing agents like Lithium Aluminum Hydride (LiAlH₄) to form the corresponding 1-alkylpiperazine.[14]

  • Electronic Effect: The subtle increase in electron donation from the ethyl group, relayed through the N1 atom, might slightly decrease the electrophilicity of the C2 and C3 carbonyls compared to the methyl derivative. This would predict a marginally slower rate of reduction.

  • Steric Effect: The N1-substituent can influence the trajectory of the incoming nucleophile (e.g., the hydride). The larger ethyl group may provide a modest level of steric hindrance, again suggesting a potentially slower reaction rate for this compound.

Field Insight: While both compounds can be readily reduced, kinetic studies would likely reveal a faster reduction rate for the 1-methyl derivative. In large-scale productions where reaction time is a critical parameter, this can be a significant consideration. The choice of reducing agent is also crucial; bulkier reagents like Lithium tri-tert-butoxyaluminum hydride would amplify the steric differences between the two substrates.

G cluster_methyl 1-Methylpiperazine-2,3-dione cluster_ethyl This compound start end A Structure_Me B Structure_Et N4_A N4-H N4_A->A Nucleophilic Site C23_A C2/C3=O C23_A->A Electrophilic Site N1_A N1-Me (Less Steric Hindrance) N1_A->A Steric/Electronic Influence N4_B N4-H N4_B->B Nucleophilic Site C23_B C2/C3=O C23_B->B Electrophilic Site N1_B N1-Et (More Steric Hindrance) N1_B->B Steric/Electronic Influence

Caption: Key reactive sites and influential groups.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating through integrated monitoring and purification steps, ensuring the integrity of the final product.

Protocol 1: Comparative N4-Acylation with Benzoyl Chloride

This protocol directly compares the acylation rate of the two derivatives under identical conditions.

  • Reaction Setup:

    • In two separate, dry, nitrogen-flushed round-bottom flasks, add 1-methylpiperazine-2,3-dione (1.0 eq) and this compound (1.0 eq), respectively.

    • Dissolve each in anhydrous dichloromethane (DCM, approx. 0.2 M).

    • Add triethylamine (1.2 eq) to each flask and cool to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add benzoyl chloride (1.1 eq) dropwise to each flask simultaneously.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) with a 50:50 Ethyl Acetate:Hexanes mobile phase.

    • Expected Observation: The spot corresponding to the starting material in the 1-methyl reaction flask is expected to disappear more rapidly than in the 1-ethyl reaction flask, indicating a faster reaction rate.

  • Workup:

    • Once the starting material is consumed (or after 2 hours), quench both reactions by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification and Analysis:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

    • Analyze the purified products by ¹H NMR and LC-MS to confirm structure and purity. Compare the isolated yields.

Protocol 2: Comparative Reduction to 1-Alkylpiperazines

This protocol compares the efficiency of reducing the dione functionality.

  • Reaction Setup:

    • In two separate, dry, nitrogen-flushed three-neck flasks equipped with reflux condensers, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspensions to 0 °C.

  • Reagent Addition:

    • In separate flasks, dissolve 1-methylpiperazine-2,3-dione (1.0 eq) and this compound (1.0 eq) in anhydrous THF.

    • Add the solutions of the diones dropwise and simultaneously to their respective LiAlH₄ suspensions, maintaining the temperature at 0 °C.

  • Reaction and Monitoring:

    • After addition is complete, allow the reactions to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC or LC-MS, observing the disappearance of the starting material.

    • Expected Observation: The 1-methyl derivative is anticipated to reach completion in a shorter timeframe.

  • Workup (Fieser Method):

    • Cool the reaction mixtures to 0 °C.

    • Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing thoroughly with THF.

  • Purification and Analysis:

    • Concentrate the combined filtrate and washings under reduced pressure to yield the crude 1-alkylpiperazine.

    • If necessary, purify by distillation or chromatography. Confirm identity and purity via NMR and GC-MS.

Summary and Recommendations

FeatureThis compound1-Methylpiperazine-2,3-dioneRecommendation
N4-Acylation/Alkylation Rate Slower, due to steric hindranceFaster, due to lower steric hindranceFor sterically demanding electrophiles or faster kinetics, choose the methyl derivative.
C2/C3 Carbonyl Reduction Rate Marginally SlowerMarginally FasterFor optimizing reaction time in large-scale reductions, the methyl derivative is preferred.
Handling/Properties Slightly more lipophilicSlightly less lipophilicThe ethyl derivative may offer solubility advantages in less polar solvent systems or be used to modulate the lipophilicity of a final compound.
Strategic Use as a Protecting Group Offers greater steric protection at N4Offers less steric protection at N4To direct reactions away from the N4-amide, the ethyl group's bulk can be used strategically.

References

  • ChemicalBook. (2023, December 15).
  • Guidechem. (n.d.). 1-Ethyl-2,3-piperazinedione 59702-31-7 wiki.
  • ChemicalBook. (n.d.). 1-Ethyl-2,3-piperazinedione(59702-31-7).
  • PubChem. (n.d.). 2,3-Piperazinedione. CID 72761.
  • BLD Pharm. (n.d.). 59702-29-3|1-Methylpiperazine-2,3-dione.
  • ChemicalBook. (n.d.). PIPERAZINE-2,3-DIONE | 13092-86-9.
  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxopiperazine.
  • Google Patents. (n.d.).
  • LGC Standards. (n.d.). This compound.
  • Chem-Impex. (n.d.). 1-Ethyl-2,3-dioxopiperazine.
  • ChemicalBook. (n.d.). 1-Ethyl-2,3-dioxopiperazine | 59702-31-7.
  • Behenna, D. C., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione. CID 108812.
  • PubChemLite. (n.d.). 1-methylpiperazine-2,3-dione (C5H8N2O2).
  • Stenutz. (n.d.). 1-methylpiperazine-2,3-dione.
  • PubChem. (n.d.). 2,3-Piperazinedione, 1-methyl-. CID 3042433.
  • CymitQuimica. (n.d.). 1-Methylpiperazine-2,3-dione.
  • ChemScene. (n.d.). This compound.
  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 59702-31-7.
  • Behenna, D. C., & Stoltz, B. M. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 127(1), 261-265.
  • Adani Pharmachem Private Limited. (n.d.).
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The Hydrolysis of Piperazine-2,5-dione. Biochemistry, 5(2), 697-701.
  • Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
  • Fisher Scientific. (n.d.).
  • Biosynth. (n.d.). 1-Methylpiperazine-2,3-dione | 59702-29-3 | JCA70229.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-Alkyl Piperazine-2,3-dione Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regioisomeric Challenge in Drug Development

The piperazine-2,3-dione scaffold is a valuable building block in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways.[1] When synthesizing N-alkylated derivatives of this scaffold, a common challenge arises: the formation of two distinct regioisomers. Alkylation can occur at the N1 or N4 position, yielding products with identical mass and elemental composition but potentially divergent pharmacological and toxicological profiles. For researchers in drug development, the ability to unambiguously identify and quantify these isomers is not merely an analytical exercise; it is a prerequisite for ensuring product safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of spectroscopic techniques for the robust differentiation of N1- and N4-alkylated piperazine-2,3-dione isomers. We will move beyond simple data reporting to explain the underlying principles and causal logic behind our experimental choices, offering a field-proven workflow for definitive structural elucidation.

isomers cluster_n1 N1-Alkyl-piperazine-2,3-dione cluster_n4 N4-Alkyl-piperazine-2,3-dione N1_isomer N4_isomer hmbc_workflow cluster_workflow HMBC-Based Isomer Identification Workflow start Acquire 2D HMBC Spectrum find_alkyl Identify N-Alkyl Proton Signal (e.g., -N-CH₂-) start->find_alkyl check_corr Look for Correlations to Carbonyl Carbons (δ ~160-170 ppm) find_alkyl->check_corr is_n1 Isomer is N1-Alkylated check_corr->is_n1  Yes (³JHC to C2) is_n4 Isomer is N4-Alkylated check_corr->is_n4  No

Figure 2: Logical workflow for isomer assignment using the HMBC experiment.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to observe chemical shifts and signal multiplicity.

  • 2D HMBC Acquisition:

    • Set the spectral widths to cover all proton and carbon signals.

    • Optimize the long-range coupling delay (d6) for an average J-coupling of 8 Hz. This is a good starting point for detecting 2- and 3-bond correlations.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data and carefully analyze the cross-peaks between the N-alkyl protons and the carbonyl carbons.

Mass Spectrometry (MS): Differentiating Through Fragmentation

While NMR provides the most detailed picture, tandem mass spectrometry (MS/MS) offers a rapid and highly sensitive method for differentiation, which is particularly useful in high-throughput settings or when sample quantity is limited. [2]Since the isomers are isobaric, a single-stage MS analysis will not distinguish them. The key lies in their differential fragmentation patterns upon collision-induced dissociation (CID).

Causality Behind Fragmentation: The position of the alkyl group influences the stability of the radical cations formed during fragmentation, leading to distinct product ions.

  • N1-Alkyl Isomer: The bond between N1 and C2 is weakened by the adjacent alkyl group. A likely fragmentation pathway involves the initial loss of the alkyl radical, followed by characteristic ring-opening reactions.

  • N4-Alkyl Isomer: A primary fragmentation pathway is often the retro-Diels-Alder (RDA) type cleavage of the piperazine ring, which can be influenced by the N4 substituent. The fragmentation patterns for phenylpiperazines, for example, often show characteristic ions at m/z 119, 70, and 56 resulting from cleavages within the piperazine ring. [3]

msms_fragmentation cluster_n1 N1-Isomer Fragmentation cluster_n4 N4-Isomer Fragmentation M1 [M+H]⁺ F1_A Fragment A M1->F1_A Loss of R• F1_B Fragment B M1->F1_B M2 [M+H]⁺ F4_C Fragment C M2->F4_C RDA Cleavage F4_D Fragment D M2->F4_D

Figure 3: Hypothesized differential fragmentation pathways for the two isomers.

Data Summary: Key Differentiating Features

TechniqueN1-Alkyl-piperazine-2,3-dioneN4-Alkyl-piperazine-2,3-dioneRationale for Difference
¹H NMR Asymmetric: 4 distinct ring CH₂ signalsSymmetric: 2 distinct ring CH₂ signalsSymmetry of the molecule
¹³C NMR Asymmetric: 4 distinct ring carbon signalsSymmetric: 2 distinct ring carbon signalsSymmetry of the molecule
HMBC Key: ³J correlation from N-Alkyl H to C2No correlation from N-Alkyl H to C2/C3Proximity (3-bond vs. >3-bond)
MS/MS Unique fragment ions (e.g., loss of alkyl group)Different unique fragments (e.g., RDA cleavage)Different bond stabilities and fragmentation pathways
IR Potentially two C=O stretch bandsPotentially one, possibly broader, C=O bandAsymmetric vs. symmetric electronic environment of carbonyls
Protocol: MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

  • MS1 Scan: Infuse the sample and acquire a full MS1 spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Scan:

    • Select the [M+H]⁺ ion as the precursor for fragmentation.

    • Apply a ramp of collision energies (e.g., 10-40 eV) to ensure a rich fragmentation spectrum is obtained.

    • Acquire the product ion spectrum.

  • Data Analysis: Compare the product ion spectra of the two isomers, paying close attention to the presence/absence of specific fragment ions and their relative intensities.

Infrared (IR) Spectroscopy: A Rapid Supporting Technique

While not as definitive as NMR or MS, Fourier-Transform Infrared (FT-IR) spectroscopy can provide quick, supporting evidence. The key region of interest is the carbonyl (C=O) stretching band, typically found between 1650-1750 cm⁻¹. [4] Causality Behind Spectral Differences:

  • In the N1-alkylated isomer , the two carbonyl groups are in different electronic environments: C2 is adjacent to an N-alkyl group, while C3 is adjacent to an N-H group. This electronic asymmetry can lead to two distinct, resolved C=O stretching frequencies or a significantly broadened single peak.

  • In the N4-alkylated isomer , the two carbonyls are in a more symmetrical environment. This is more likely to result in a single, relatively sharp C=O absorption band.

This method should be used as a preliminary check or to corroborate data from other techniques, as factors like hydrogen bonding and sample phase can also influence these frequencies.

Conclusion: An Integrated Approach for Unambiguous Characterization

No single technique should be used in isolation when dealing with the critical task of isomer differentiation. A robust, self-validating workflow leverages the strengths of each method. The recommended approach is as follows:

  • Initial Screen (IR & LC-MS): Use FT-IR as a rapid preliminary check for differences in the carbonyl region. An LC-MS run will confirm the mass and purity.

  • Definitive Assignment (NMR): Use a suite of NMR experiments, culminating in a 2D HMBC spectrum, to provide an unambiguous structural assignment of the isolated isomers.

  • Method Validation (MS/MS): Develop an MS/MS method based on the unique fragmentation patterns of the now-confirmed isomers. This provides a rapid, high-sensitivity technique for future quality control and routine analysis without the need for repeated NMR.

By integrating these spectroscopic techniques, researchers and drug development professionals can confidently and accurately characterize N-alkylated piperazine-2,3-dione isomers, ensuring the integrity and safety of their chemical entities.

References

  • Kumar, A., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26. [Link]
  • Stewart, C. D., & White, N. G. (2023).
  • Stewart, C. D., & White, N. G. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • Stewart, C. D., & White, N. G. (2024).
  • Al-Arab, M. M. (2005). New Conjugated Systems Derived from Piperazine-2,5-dione. Molecules, 10(5), 629-640. [Link]
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]
  • Mary, Y. S., & Balachandran, V. (2014). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 52, 169-176. [Link]
  • Yadav, M. R., et al. (2025). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives.
  • Sari, S., et al. (2019). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Turkish Journal of Chemistry, 43(6), 1643-1659. [Link]
  • Wenzel, T. J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5022. [Link]
  • Sevov, C. S., & Ball, N. D. (2018). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 20(17), 5273-5276. [Link]
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed, 38820833. [Link]
  • Stewart, C. D., & White, N. G. (2023).
  • Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 71-79. [Link]
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • Kochan, K. E., et al. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Office of Justice Programs. [Link]
  • Wang, Z., et al. (2012). Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • Yilmaz, M., et al. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 44(2), 488-503. [Link]
  • Li, M., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(5), 557-564. [Link]
  • Malek, N., et al. (2018). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2.
  • Wenzel, T. J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2523-2535. [Link]

Sources

A Comparative Guide to the Biological Activity of Diketopiperazines, with a Focus on 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Diketopiperazines

Diketopiperazines (DKPs) represent the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids.[1][2] This rigid six-membered ring structure is a "privileged scaffold" in medicinal chemistry, frequently found in natural products from sources as diverse as bacteria, fungi, and marine organisms.[3][4] The conformational rigidity and stereochemical diversity of DKPs allow them to interact with a wide array of biological targets, leading to an impressive spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and neuroprotective effects.[4][5][6][7]

While the vast majority of biologically active, naturally occurring DKPs are 2,5-disubstituted (2,5-DKPs), other isomers exist.[2] This guide provides a comparative overview of the established biological activities of prominent DKPs and introduces 1-Ethylpiperazine-2,3-dione, a synthetic isomer with a less-explored profile. Due to the limited publicly available biological data on this compound, this document will establish a framework for its evaluation by presenting the activities of its chemical relatives and providing detailed, validated protocols for its comparative biological profiling.

The Biological Activity Landscape of Diketopiperazines

The biological activity of a DKP is profoundly influenced by the nature of the amino acid side chains, their stereochemistry, and further modifications to the core ring.[8] Below, we explore the primary therapeutic areas where DKPs have shown significant promise.

Anticancer Activity

DKPs are extensively investigated for their anticancer properties.[3][7] Their mechanisms are varied, ranging from the inhibition of tubulin polymerization to the induction of apoptosis.

  • Plinabulin: A synthetic 2,5-DKP derivative, is a notable example that acts as a tubulin-depolymerizing agent and is in late-stage clinical trials for treating non-small-cell lung cancer.[9]

  • Cyclo(Tyr-Cys): This synthesized DKP demonstrated significant growth inhibition in cervical (HeLa), colon (HT-29), and breast (MCF-7) cancer cell lines.[10]

  • Marine-Derived DKPs: Many compounds isolated from marine fungi and sponges have exhibited potent cytotoxicity against various cancer cell lines, such as Penicimutanin C, which is active against HeLa, BGC-823 (gastric), and MCF-7 cells with IC₅₀ values in the low micromolar range.[11]

The structural diversity of DKPs allows for fine-tuning of their anticancer activity, with modifications to the side chains often leading to significant changes in potency and selectivity.[3][12]

Antimicrobial and Biofilm-Inhibiting Activity

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. DKPs have emerged as a promising class of compounds with antibacterial and antifungal properties.[6][13][14]

  • Bicyclomycin: A well-known DKP antibiotic used clinically to treat bacterial diarrhea. It functions by inhibiting the Rho transcription termination factor.[5][14]

  • Cyclo(L-Leu-L-Pro): This DKP, produced by various bacteria, displays marked activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, including multidrug-resistant strains.[9]

  • Quorum Sensing Inhibition: Beyond direct killing, DKPs can interfere with bacterial communication systems known as quorum sensing, which are crucial for biofilm formation. Disrupting these signaling pathways makes biofilms more susceptible to conventional antibiotics.[6][14]

Antiviral and Enzyme-Inhibiting Activity

The DKP scaffold has also been utilized to develop antiviral agents and potent enzyme inhibitors.[13][15]

  • HIV & HSV Inhibition: Certain piperazinedione analogs have been shown to inhibit viral proteases, which are essential for the replication of viruses like HIV-1 and HSV-1.[16]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: The DKP dimer SF5280-415, isolated from an Aspergillus species, demonstrated inhibitory activity against PTP1B, an enzyme implicated in type 2 diabetes and obesity.[11]

  • Enzyme Mimicry: The rigid DKP framework is an excellent platform for positioning catalytic groups to mimic enzyme active sites, enabling the catalysis of complex organic reactions.[15]

Comparative Data Summary

The following table summarizes the biological activities of selected 2,5-Diketopiperazines to provide a benchmark for evaluating new derivatives.

CompoundClassBiological ActivityTarget/Cell Line(s)Potency (IC₅₀/MIC)Reference
PlinabulinAnticancerTubulin DepolymerizationNon-small-cell lung cancerClinical Trials[9]
Cyclo(Tyr-Cys)AnticancerCytotoxicityHeLa, HT-29, MCF-7Not specified in abstract[10]
BicyclomycinAntimicrobialRho Factor InhibitionVarious bacteriaClinically used[14]
Cyclo(L-Leu-L-Pro)AntimicrobialAntibacterialS. aureus, E. coli, S. typhimuriumMIC = 17.28 mg/mL (S. aureus)[9]
SF5280-415Enzyme InhibitorPTP1B InhibitionPTP1B EnzymeIC₅₀ = 14.2 µM[11]
Penicimutanin CAnticancerCytotoxicityHeLa, BGC-823, MCF-7, K562, HL-60IC₅₀ = 5.0 - 11.9 µM[11]

Focus on this compound: A Call for Investigation

This compound is a synthetic derivative of the piperazine family.[17][18] Structurally, it differs significantly from the widely studied 2,5-DKPs. The 2,3-dione arrangement, an α-ketoamide moiety within the ring, presents a distinct electronic and steric profile.

A comprehensive search of scientific literature and chemical databases reveals detailed physicochemical properties[17][19] and synthesis routes,[16][18] but a notable absence of published studies on its specific biological activities. This knowledge gap prevents a direct comparison with the well-documented 2,5-DKPs. However, its structural relationship to a class of molecules with such rich pharmacology makes it a compelling candidate for biological screening.

The following sections provide a detailed roadmap for researchers to systematically evaluate the biological potential of this compound and compare it against established DKPs.

Caption: Comparison of DKP scaffolds and their associated biological activities.

A Roadmap for Comparative Biological Profiling: Experimental Protocols

To ascertain the biological activity of this compound, a tiered screening approach is recommended. The following protocols are standard, robust, and allow for direct comparison with literature data.

Protocol 1: Anticancer Activity Screening via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which is a reliable proxy for cell proliferation and cytotoxicity. A reduction in metabolic activity in the presence of the test compound suggests potential anticancer effects. We will use cell lines like HeLa and MCF-7, which have been used in prior DKP studies, ensuring comparability.[10]

Detailed Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and a reference compound (e.g., Cyclo(Tyr-Cys) or Doxorubicin) in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with media and DMSO only (vehicle control) and untreated cells (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Test Compounds C Treat Cells and Incubate (48-72h) B->C D Add MTT Reagent and Incubate (4h) C->D E Solubilize Formazan Crystals with DMSO D->E F Read Absorbance at 570 nm E->F G Calculate % Viability and Determine IC50 F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Activity via Broth Microdilution Assay

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. This quantitative result is essential for comparing the potency of novel compounds against known antibiotics. We select representative Gram-positive (S. aureus) and Gram-negative (E. coli) strains to assess the spectrum of activity, reflecting common practice in antimicrobial screening.[8]

Detailed Methodology:

  • Bacterial Culture: Inoculate a single colony of Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound and a reference antibiotic (e.g., Ampicillin) in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (bacterial growth) is observed. A colorimetric indicator like resazurin can be added to aid visualization.

  • MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate samples from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Conclusion and Future Directions

The diketopiperazine scaffold is a remarkably versatile platform for the development of bioactive compounds, with a rich history of yielding potent anticancer and antimicrobial agents.[4] While the biological profile of 2,5-DKPs is well-documented, isomers like this compound remain largely unexplored. The lack of existing data for this compound should be viewed not as a limitation, but as an opportunity for discovery.

By employing the standardized, robust protocols detailed in this guide, researchers can systematically investigate the cytotoxic and antimicrobial potential of this compound. The resulting data will enable a direct and meaningful comparison with the extensive body of knowledge on other DKPs, potentially uncovering novel biological activities and structure-activity relationships. This work will be a critical first step in determining whether the 2,3-dione isomer holds promise as a new scaffold for therapeutic innovation.

References

  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - MDPI.
  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - MDPI.
  • The synthesis and anticancer activity of selected diketopiperazines - PubMed.
  • Antimicrobial and biofilm inhibiting diketopiperazines - PubMed.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - MDPI.
  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - The University of Edinburgh.
  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - Bentham Science.
  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - MDPI.
  • Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - NIH.
  • Antimicrobial and Biofilm Inhibiting Diketopiperazines - Bentham Science.
  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed.
  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - MDPI.
  • The synthesis and anticancer activity of selected diketopiperazines - ResearchGate.
  • Antimicrobial and Biofilm Inhibiting Diketopiperazines - ResearchGate.
  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - MDPI.
  • Diketopiperazines Involved in Mimicking Enzyme Active Sites - Springer.
  • 1-Ethyl-2,3-piperazinedione - PubChem.
  • Diketopiperazine - Wikipedia.
  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - NIH.
  • CID 158861505 - PubChem.
  • Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes - NIH.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents - Journal of Drug Delivery and Therapeutics.
  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells - MDPI.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - NIH.
  • Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents - ResearchGate.
  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - Royal Society of Chemistry.

Sources

Head-to-head comparison of different synthetic routes to 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethylpiperazine-2,3-dione is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, notably as an impurity standard for antibiotics like Piperacillin.[1] Its molecular structure, featuring a diketopiperazine core, imparts a unique combination of stability and reactivity, making it a valuable building block in medicinal chemistry and drug development.[2] The efficiency and scalability of its synthesis are therefore of significant interest to researchers and professionals in the pharmaceutical industry.

This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this compound, offering a critical analysis of their methodologies, performance, and practical considerations. The insights presented herein are designed to assist researchers in making informed decisions for the synthesis of this important compound.

Synthetic Route 1: Direct Cyclocondensation in Ethanol

This widely cited method involves the direct cyclocondensation of N-ethylethylenediamine with diethyl oxalate in an ethanolic solution. The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization to yield the desired product.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine of N-ethylethylenediamine on one of the carbonyl carbons of diethyl oxalate, leading to the formation of an amide intermediate. Subsequent intramolecular attack by the secondary amine on the remaining ester carbonyl group results in the formation of the six-membered piperazine-2,3-dione ring, with the elimination of two molecules of ethanol.

Experimental Protocol[3][4]
  • To a mixture of 8 g of diethyl oxalate and 8 ml of ethanol, 4.4 g of N-ethylethylenediamine is added dropwise at room temperature.

  • The resulting mixture is stirred at room temperature for 3 hours.

  • Following the reaction period, the ethanol is removed by heating.

  • The residue is then recrystallized from 10 ml of dioxane to yield this compound.

Performance and Critical Analysis
ParameterValueReference
Yield 76.0%[3][4]
Melting Point 124 °C[3][4]
Purity Not explicitly stated, but recrystallization suggests good purity.
Reaction Time 3 hours[3][4]
Temperature Room temperature, followed by heating for solvent removal.[3][4]

Advantages:

  • Simplicity: This is a one-pot synthesis with a straightforward procedure.

  • Mild Conditions: The initial reaction is carried out at room temperature, which is energy-efficient and requires minimal specialized equipment.

  • Readily Available Reagents: The starting materials, N-ethylethylenediamine and diethyl oxalate, are commercially available.

Disadvantages:

  • Moderate Yield: While a 76% yield is respectable, there is room for optimization.

  • Use of Dioxane: Dioxane is a suspected carcinogen and requires careful handling and disposal, which can be a drawback for large-scale production.

  • Potential for Side Products: The reaction could potentially lead to the formation of polymeric byproducts if not controlled carefully.

Synthetic Route 2: Catalytic Cyclocondensation in Methanol with Enhanced Purification

This alternative approach, detailed in patent literature, employs an acid catalyst and a different solvent system to improve the reaction's efficiency and the final product's purity.[5][6]

Reaction Mechanism

The fundamental mechanism is similar to Route 1, involving a cyclocondensation reaction. However, the addition of a catalytic amount of glacial acetic acid is intended to activate the carbonyl group of diethyl oxalate, thereby facilitating the initial nucleophilic attack by the diamine and potentially increasing the reaction rate.

Experimental Protocol[5]
  • Preparation of Solution A: Dissolve 11 g of N-ethylethylenediamine in 8 g of anhydrous methanol.

  • Preparation of Solution B: To a dry three-necked flask, add 25 ml of anhydrous methanol and 2 g of glacial acetic acid under stirring. Once dissolved, slowly add 11 g of diethyl oxalate at 25-30 °C. Subsequently, cool the reaction system to 15-20 °C.

  • Reaction: Slowly add Solution A dropwise to Solution B, maintaining the reaction temperature between 30-50 °C for 30-50 minutes.

  • After the addition is complete, raise the temperature to 50 °C and continue the reaction for 1 hour.

  • Work-up and Purification: Remove methanol by concentration under reduced pressure. Add 66 ml of a solvent (referred to as "solvent B" in the source, likely a non-polar solvent for crystallization) to the reaction mixture and slowly cool the system from 50 °C to room temperature (25-30 °C) to induce crystallization.

Performance and Critical Analysis
ParameterValueReference
Yield 83.21%[5]
Purity 99.32%[5]
Reaction Time Approximately 2 hours[5]
Temperature 15-50 °C[5]

Advantages:

  • Higher Yield and Purity: This method reports a significantly higher yield and excellent purity, which is a major advantage for pharmaceutical applications.

  • Catalytic Enhancement: The use of an acid catalyst likely accelerates the reaction, contributing to the improved efficiency.

  • Avoidance of Dioxane: This protocol uses a different solvent system for crystallization, avoiding the use of the more hazardous dioxane.

Disadvantages:

  • Increased Complexity: The procedure is more involved, requiring the preparation of two separate solutions and more stringent temperature control.

  • Catalyst Removal: Although used in catalytic amounts, the acetic acid may need to be neutralized or removed during work-up, adding an extra step.

Head-to-Head Comparison Summary

FeatureRoute 1: Direct CyclocondensationRoute 2: Catalytic Cyclocondensation
Yield 76.0%83.21%
Purity Good (implied by recrystallization)99.32%
Simplicity High Moderate
Reaction Time 3 hours~2 hours
Safety Use of dioxane is a concern.Avoids dioxane, but requires careful handling of acid.
Scalability Potentially limited by dioxane use.More favorable for scale-up due to higher efficiency and safer solvent profile.

Visualizing the Synthetic Workflows

G cluster_0 Route 1: Direct Cyclocondensation cluster_1 Route 2: Catalytic Cyclocondensation a0 N-ethylethylenediamine a3 Reaction at RT (3h) a0->a3 a1 Diethyl oxalate a1->a3 a2 Ethanol a2->a3 a4 Solvent Removal a3->a4 a5 Recrystallization (Dioxane) a4->a5 a6 This compound a5->a6 b0 N-ethylethylenediamine + Methanol (Sol. A) b2 Reaction at 30-50°C (~2h) b0->b2 b1 Diethyl oxalate + Methanol + Acetic Acid (Sol. B) b1->b2 b3 Solvent Removal b2->b3 b4 Crystallization b3->b4 b5 This compound b4->b5

Caption: Comparative workflow of the two synthetic routes to this compound.

Conclusion and Recommendations

Both synthetic routes presented are effective for the preparation of this compound.

  • Route 1 is a simple and straightforward method suitable for laboratory-scale synthesis where high purity is not the primary concern and appropriate safety measures for handling dioxane are in place.

  • Route 2 represents a more optimized process, offering a higher yield and superior purity.[5] The avoidance of hazardous solvents like dioxane makes it a more environmentally friendly and scalable option, which is highly desirable for industrial applications.[6]

For researchers and drug development professionals requiring high-purity this compound, particularly for use as a pharmaceutical standard or in cGMP environments, Route 2 is the recommended method of choice . The initial investment in a slightly more complex procedure is offset by the significant gains in yield, purity, and overall process safety.

References

  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine.
  • LookChem. (n.d.). CAS No.59702-31-7, N-Ethyl-2,3-dioxopiperazine Suppliers.
  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxopiperazine.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Google Patents. (n.d.). CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 59702-31-7.
  • Google Patents. (n.d.). CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine.

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison for the Analysis of 1-Ethylpiperazine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of 1-Ethylpiperazine-2,3-dione, a known impurity and related compound of the antibiotic Piperacillin, is critical for ensuring pharmaceutical quality and safety.[1][2] This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for this compound. We will explore the technical nuances of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and present a robust protocol for a comparative study. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights to establish a validated, reproducible, and reliable analytical method across multiple laboratories.

Introduction: The Imperative for Standardized Analysis

This compound (CAS RN® 59702-31-7) is recognized as Piperacillin Related Compound E, a process impurity that must be monitored and controlled during drug manufacturing.[1][3] The presence and quantity of such impurities can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Therefore, deploying a precise and accurate analytical method for its quantification is not merely a procedural step but a cornerstone of pharmaceutical quality assurance.[5][6]

However, an analytical method validated in a single laboratory may exhibit unforeseen variability when transferred to another. Differences in instrumentation, reagent sources, environmental conditions, and analyst technique can lead to disparate results. An inter-laboratory comparison, or round-robin study, is the ultimate test of a method's robustness and reproducibility.[7][8] By establishing a harmonized and rigorously validated analytical procedure, organizations can ensure consistent quality control, facilitate seamless method transfer between sites, and maintain regulatory compliance.[8]

Core Analytical Strategies: A Comparative Overview

The choice of an analytical technique for a piperazine derivative is dictated by the analyte's physicochemical properties, including its volatility, thermal stability, and the presence of a chromophore.[9] this compound is a relatively small molecule, and its suitability for both LC and GC warrants a comparative evaluation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Causality & Rationale
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.The choice depends on the analyte's volatility and thermal stability. GC is ideal for volatile, thermally stable compounds, while HPLC is versatile for non-volatile or thermally labile ones.[9]
Typical Detection UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)The piperazine nucleus lacks a strong native chromophore, potentially requiring derivatization for sensitive UV detection.[9][10] MS detection provides superior specificity and sensitivity for both techniques.
Sample Preparation Dissolution in a suitable solvent; may require derivatization for UV detection.Dissolution in a volatile solvent; derivatization may be used to improve volatility or thermal stability.The goal is to ensure sample compatibility with the mobile phase and detection system while minimizing matrix effects.
Strengths High versatility for a wide range of compounds, including non-volatile and thermally sensitive ones.High resolution and sensitivity, especially for volatile and semi-volatile compounds.[11][12]HPLC's versatility makes it a common first choice in pharmaceutical analysis. GC's high efficiency is advantageous when applicable.[13]
Limitations Lower resolution than capillary GC; potential for peak tailing with basic compounds.Limited to thermally stable and volatile analytes; potential for sample degradation at high temperatures.The diketone structure of this compound suggests good thermal stability, making GC a viable and potentially superior option in terms of resolution.

Designing a Robust Inter-Laboratory Comparison Study

The objective of an inter-laboratory study is to determine the precision and reproducibility of an analytical method when performed by different analysts in different laboratories.[8] This process validates the method's transferability and ensures that it is fit for its intended purpose across the organization.

Study Workflow

A successful inter-laboratory comparison follows a structured, multi-stage process. The causality is clear: a method must first prove its worth under controlled, single-laboratory conditions before its performance can be reliably assessed across multiple, more variable environments.

G A Method Development & Optimization B Single-Laboratory Validation (ICH Q2) A->B Establish Performance C Protocol Finalization & Distribution B->C Document Procedure E Analysis by Participating Labs C->E Provide Instructions D Distribution of Standard & Homogenized Samples D->E Provide Materials F Centralized Data Collection E->F Submit Results G Statistical Analysis (Reproducibility, etc.) F->G Process Data H Final Method Assessment & Harmonization G->H Evaluate & Decide

Caption: Workflow for an inter-laboratory method validation study.

Key Validation Parameters and Acceptance Criteria

The validation of the analytical method should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[8] The following table outlines the critical parameters to be assessed.

Parameter Description Typical Acceptance Criteria Rationale
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference at the retention time of the analyte peak. Peak purity should pass.Ensures that the signal being measured is solely from this compound and not from other impurities or matrix components.[14]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995Confirms a predictable and reliable relationship between concentration and instrument response over a defined range.[8]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.Defines the operational boundaries of the method.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of 98.0% - 102.0% for spiked samples.[15]Demonstrates that the method is free from systematic error or bias.[14]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% Intermediate Precision: RSD ≤ 5.0% Reproducibility (Inter-lab): RSD ≤ 15.0%Measures the random error. Repeatability assesses precision over a short interval, intermediate precision within a lab over time, and reproducibility between labs.[7][14]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy at this concentration.[16]Defines the lower limit of the method for reliable quantitative measurements, crucial for impurity analysis.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within limits; results are not significantly affected.Assesses the reliability of the method during normal use and its transferability.[11]

Experimental Protocols

The following protocols are provided as robust starting points. It is imperative that each participating laboratory first performs a system suitability test (SST) to ensure their instrumentation is performing correctly. A certified reference standard of this compound should be used for all preparations.[2][17]

Protocol 1: HPLC-UV Analysis

This method is based on reversed-phase chromatography. Due to the potential lack of a strong chromophore, this protocol includes a pre-column derivatization step to enhance UV sensitivity.[9][10]

1. Reagents and Materials:

  • This compound Certified Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl) (derivatizing agent)[10]

  • Sodium Borate Buffer (0.1 M, pH 9.0)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution appropriately with methanol.

  • Derivatization: To 1.0 mL of the working standard solution, add 1.0 mL of Sodium Borate Buffer and 1.0 mL of a 1 mg/mL NBD-Cl solution in acetonitrile. Vortex and heat at 60°C for 30 minutes.[9] Cool to room temperature before injection.

  • Sample Preparation: Prepare the test sample at a target concentration of 10 µg/mL in methanol and follow the same derivatization procedure.

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or PDA detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm[10]

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peak for the derivatized this compound based on its retention time relative to the standard.

  • Quantify using an external standard calibration curve.

Protocol 2: GC-MS Analysis

This method leverages the likely volatility of the compound for a high-resolution separation, coupled with the high specificity of mass spectrometric detection.[12][18]

1. Reagents and Materials:

  • This compound Certified Reference Standard

  • Methanol (GC Grade)

  • Dichloromethane (GC Grade)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution appropriately with methanol.

  • Sample Preparation: Dissolve or dilute the test sample in methanol to achieve a target concentration of 10 µg/mL.

3. Chromatographic Conditions:

  • Instrument: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: DB-17 or equivalent (mid-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11][12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification Ions: To be determined from the mass spectrum of the reference standard (e.g., molecular ion at m/z 142 and key fragment ions).[19]

5. Data Analysis:

  • Confirm peak identity by matching retention time and mass spectrum with the reference standard.

  • Quantify using the peak area of the primary quantification ion against a calibration curve.

Data Interpretation and Method Selection

G Start Statistical Analysis of Inter-Lab Data Decision1 Reproducibility RSD within acceptance criteria? Start->Decision1 Result1 Method is Robust & Reproducible Decision1->Result1 Yes Result2 Investigate Outliers & Systematic Bias Decision1->Result2 No Decision2 Can bias be resolved by protocol clarification? Result2->Decision2 Result3 Refine Protocol & Re-evaluate Decision2->Result3 Yes Result4 Method is not suitable for inter-lab use Decision2->Result4 No

Caption: Logical diagram for interpreting inter-laboratory comparison results.

If the results from both the HPLC and GC methods meet the acceptance criteria for reproducibility, the choice of the final, harmonized method can be based on other factors such as:

  • Simplicity and Speed: The GC method may offer shorter run times.

  • Cost and Accessibility: HPLC with UV detection is generally more accessible than GC-MS.[10]

  • Orthogonality: For comprehensive quality control, both methods could be validated and used orthogonally to provide a higher degree of confidence in the results.

By following this structured approach, organizations can confidently establish a standardized, robust, and reliable analytical method for this compound, ensuring product quality and consistency across all manufacturing and testing sites.

References

  • BenchChem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • USP Store. (n.d.). Piperacillin Related Compound E (25 mg) (this compound).
  • MedchemExpress.com. (n.d.). This compound (Standard) | Reference Standard.
  • LGC Standards. (n.d.). This compound.
  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162.
  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods.
  • Li, J., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 748-757.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Shiva Raj, G., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 10(7), 453-457.
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”.
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • BenchChem. (n.d.). A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 2,2'-Dimethylbenzidine.
  • PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • Management Sciences for Health. (2012). Quality assurance for pharmaceuticals.
  • ChemicalBook. (n.d.). 1-Ethyl-2,3-dioxopiperazine.
  • World Health Organization. (n.d.). Quality assurance of pharmaceuticals: a compendium of guidelines and related materials.

Sources

A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of 1-Ethylpiperazine-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical identity of a therapeutic candidate is not a trivial detail; it is a critical attribute that dictates efficacy, safety, and pharmacological profile. For chiral molecules like 1-Ethylpiperazine-2,3-dione derivatives, where a single stereocenter can lead to vastly different biological outcomes, the rigorous assessment of stereochemical purity is a cornerstone of the development pipeline.[1][2] This guide provides an in-depth comparison of the principal analytical techniques for this task, grounded in field-proven insights and experimental data to empower researchers in selecting and implementing the most appropriate method for their needs.

Our discussion will navigate through the most powerful and widely adopted techniques: chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD). We will dissect the fundamental principles, provide actionable experimental protocols, and present a comparative analysis to guide your method selection process.

Pillar 1: Chromatographic Approaches - The Workhorse of Chiral Analysis

Chromatographic methods are the bedrock of enantiomeric purity assessment, offering high resolution, sensitivity, and robustness.[3][4][5] The core principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the most established and versatile technique for enantioseparation.[3][5] The success of this method hinges on the selection of the appropriate CSP, which creates a transient diastereomeric complex with the analyte enantiomers, allowing for their differential retention. For heterocyclic structures like piperazine-2,3-diones, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success.[6]

Causality in Method Development: The choice of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is strategic. The helical structure of the polysaccharide polymer creates chiral grooves containing carbamate groups, which can engage in a variety of interactions—hydrogen bonding, dipole-dipole, and π-π stacking—with the analyte. The piperazine-2,3-dione core, with its amide functionalities and potential for aromatic substitution, is an ideal candidate for such multi-point interactions, which are essential for effective chiral recognition.

Workflow for Chiral HPLC Method Development

cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation s1 Select 3-4 Polysaccharide CSPs (e.g., Amylose, Cellulose derivatives) s2 Screen under Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) conditions s1->s2 s3 Identify Promising Conditions (Partial or full separation) s2->s3 o1 Optimize Mobile Phase (Adjust modifier/additive concentration) s3->o1 o2 Optimize Flow Rate & Temperature (Improve resolution and peak shape) o1->o2 o3 Finalized Method o2->o3 v1 Assess Specificity, Linearity, Accuracy, Precision, LOD/LOQ o3->v1 v2 Confirm System Suitability (Resolution > 2.0) v1->v2 v3 Validated Method Ready for Routine Use v2->v3

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Screening

  • Column Selection: Begin screening with a set of polysaccharide columns, such as CHIRALPAK® AD-H (amylose-based) and CHIRALCEL® OD-H (cellulose-based).

  • Mobile Phase Preparation:

    • Normal Phase (NP): n-Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v).

    • Polar Organic (PO): Acetonitrile (ACN)/Methanol (MeOH) mixtures.

    • Reversed-Phase (RP): Water/ACN or Water/MeOH with a buffer (e.g., ammonium bicarbonate).

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength appropriate for the derivative's chromophore (e.g., 220 nm or 254 nm).

    • Injection Volume: 5-10 µL.

  • Analysis: Inject a racemic standard of the this compound derivative. Evaluate the resulting chromatograms for any signs of peak splitting or separation.

  • Optimization: Once a promising column/mobile phase combination is found, systematically adjust the mobile phase composition, flow rate, and temperature to maximize resolution (Rs). A resolution value greater than 2.0 is typically desired for robust quantification.[7]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[8] It utilizes supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol).[9][10] The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and higher efficiency compared to HPLC.[8][11]

Causality in Method Development: The principles of chiral recognition in SFC are analogous to normal-phase HPLC, making polysaccharide CSPs highly effective.[12] The significant advantage of SFC is speed. The low viscosity of the mobile phase permits the use of higher flow rates without generating excessive backpressure, drastically reducing analysis and column equilibration times.[8][11] This makes SFC exceptionally well-suited for high-throughput screening in drug discovery environments.

Experimental Protocol: Chiral SFC Screening

  • Column Selection: The same polysaccharide-based columns used for HPLC are excellent starting points for SFC.

  • Mobile Phase: Supercritical CO2 with a modifier (typically Methanol). A common screening gradient is 5% to 40% Methanol over 5-10 minutes. Small amounts of additives like diethylamine (for basic compounds) can be beneficial.

  • Instrument Conditions:

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV (as in HPLC).

  • Analysis & Optimization: The process mirrors HPLC, with adjustments made to the modifier percentage, gradient slope, and temperature to achieve optimal separation.

Comparative Performance: HPLC vs. SFC
ParameterChiral HPLC (Normal Phase)Chiral SFCRationale & Insights
Analysis Time 10 - 30 min2 - 10 minSFC's low-viscosity mobile phase allows for higher flow rates and faster equilibration.[11]
Solvent Consumption High (Hexane, IPA)Low (Mainly CO2)SFC is a greener technique, significantly reducing organic solvent waste.[8]
Resolution (Rs) Generally HighOften HigherThe unique properties of supercritical fluids can sometimes lead to enhanced selectivity and efficiency.[11]
Throughput ModerateHighIdeal for screening large compound libraries due to rapid analysis times.
Cost per Sample Higher (solvent cost)Lower (CO2 is inexpensive)The reduction in organic solvent usage leads to significant cost savings.[8]

Pillar 2: Spectroscopic Approaches - Orthogonal Confirmation

While chromatography is excellent for quantification, spectroscopic methods provide complementary and sometimes absolute structural information.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess (%ee).[13] In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which are no longer mirror images and thus can have distinct NMR signals.[14][15]

Causality in Method Development: The key is the formation of a non-covalent complex between the analyte and the CSA. For a this compound derivative, which has hydrogen bond donors (N-H) and acceptors (C=O), CSAs capable of hydrogen bonding, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral acids like Pirkle's alcohol, are excellent candidates. The differential spatial arrangement of the two enantiomers within the chiral environment of the CSA leads to a difference in the magnetic shielding of certain protons, causing their signals to split. The ratio of the integrals of these split peaks directly corresponds to the enantiomeric ratio.[14]

Experimental Protocol: NMR with CSA

  • Sample Preparation: Dissolve an accurate weight of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3).

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of the analyte alone.

  • CSA Titration: Add the chosen CSA (e.g., TFAE) to the NMR tube in small increments (e.g., 0.5, 1.0, 1.5 equivalents).

  • Spectral Acquisition: Acquire a 1H NMR spectrum after each addition.

  • Analysis: Monitor the spectra for the splitting of a well-resolved singlet or doublet. The N-H proton or protons adjacent to the stereocenter are often the most affected. Once baseline separation of a signal pair is achieved, integrate the two peaks. The enantiomeric excess (%ee) is calculated as: %ee = |(Integral Major - Integral Minor) / (Integral Major + Integral Minor)| * 100%

Decision Tree for Method Selection

start What is the primary goal? quant Quantitative Purity (%ee) & Routine QC start->quant Quantification abs_config Absolute Configuration (Determine R vs. S) start->abs_config Structure sfc High-Throughput Screening? (>50 samples/day) quant->sfc hplc Standard Throughput / Method Robustness quant->hplc nmr Rapid %ee Estimate (No separation needed) quant->nmr vcd Determine absolute structure without crystallization abs_config->vcd xray Crystal Available? abs_config->xray sfc_yes Choose Chiral SFC sfc->sfc_yes Yes sfc_no Choose Chiral HPLC sfc->sfc_no No vcd->xray Confirm with xray_yes X-Ray Crystallography (Gold Standard) xray->xray_yes Yes

Caption: A decision guide for selecting the appropriate analytical technique.

Vibrational Circular Dichroism (VCD)

When the absolute configuration (i.e., distinguishing the R from the S enantiomer) must be determined without ambiguity, VCD is an exceptionally powerful technique.[16][17][18] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17] The resulting spectrum is a unique fingerprint of the molecule's absolute stereochemistry in solution.[1]

Causality in Method Development: The VCD spectrum of one enantiomer is the exact mirror image of the other.[16][18] The process involves measuring the experimental VCD spectrum of a purified enantiomer and comparing it to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT).[16][17] A match between the experimental and the calculated spectrum for, say, the (R)-configuration, provides a definitive assignment of the absolute configuration of the sample as (R).[1] This is invaluable when a reference standard is unavailable or when X-ray crystallography is not feasible.[1]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Prepare a concentrated solution (e.g., 0.1 M) of the purified enantiomer in a suitable IR-transparent solvent (e.g., CDCl3).[16]

  • Data Acquisition: Measure the VCD and IR spectra on a dedicated VCD spectrometer. Data collection can take several hours to achieve a good signal-to-noise ratio.[16]

  • Computational Modeling:

    • Perform a conformational search for the molecule to identify low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD spectrum for each conformer.

  • Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers. Compare this theoretical spectrum with the experimental one. A visual match of the major positive and negative bands confirms the absolute configuration.[19]

Conclusion and Recommendations

The selection of an analytical method for assessing the stereochemical purity of this compound derivatives is dictated by the specific requirements of the research stage.

  • For high-throughput screening and routine quality control, where speed and efficiency are paramount, Chiral SFC is the superior choice. Its low solvent consumption and rapid analysis times offer significant advantages in both cost and productivity.[9][12]

  • For robust, validated quantitative analysis in later-stage development and for methods that require straightforward transferability, Chiral HPLC remains the gold standard. Its versatility and the vast library of available stationary phases ensure a high probability of success.[3][5]

  • For a rapid, orthogonal check of enantiomeric excess without the need for method development, NMR with a Chiral Solvating Agent is an excellent tool, providing valuable data in minutes.[13]

  • For the unambiguous determination of absolute configuration, especially when reference standards are not available, VCD is the definitive solution-state method, providing structural certainty that chromatographic methods alone cannot.[1][18]

A self-validating system employs a combination of these techniques. For instance, a primary quantitative method (HPLC or SFC) should be complemented by an orthogonal method (like NMR) to ensure the accuracy of the results. For pivotal compounds, VCD analysis provides the ultimate confirmation of stereochemical identity, ensuring a solid foundation for further development.

References

  • Toribio, L., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Wrezel, P., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Brossi, M., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
  • Subramanian, G. (2007). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate.
  • Wikipedia contributors. (2023). Vibrational circular dichroism. Wikipedia, The Free Encyclopedia.
  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality.
  • Sankolli, P., & Kumar, S. (2015). Separation of pharmaceutical enantiomers using supercritical fluid technology. ResearchGate.
  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
  • Royal Society of Chemistry. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube.
  • Liu, Y., et al. (2022). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health.
  • Wrezel, P., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar.
  • ResearchGate. (2015). NMR determination of enantiomeric excess. ResearchGate.
  • Righi, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa Institutional Repository.
  • Ghale, G., & Nau, W. M. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar.
  • Joyce, L. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science.
  • Padivitage, N., et al. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL.
  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Rakibe, U., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy.
  • Reddy, B., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
  • Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Scilit.
  • Scriba, G. K. A. (2004). Chiral Drug Separation. ScienceDirect.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • Khan, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry.
  • Al-Ghamdi, H., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Pápai, B., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
  • Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.

Sources

A Comparative Stability Analysis of Piperazine-2,3-diones: The Influence of N-Substituents on Core Integrity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Scientists

Introduction: The Piperazine-2,3-dione Scaffold and the Stability Imperative

The piperazine-2,3-dione core, a six-membered heterocyclic ring containing two amide bonds, is a privileged scaffold in medicinal chemistry. Its rigid, conformationally constrained structure makes it an attractive building block for designing potent and selective ligands for various biological targets. However, the inherent reactivity of the dual amide (or α-ketoamide) functionality presents a significant challenge: chemical stability. For any compound to advance as a viable drug candidate, it must possess sufficient stability to withstand manufacturing processes, storage, and the physiological conditions of the human body.[1][2]

This guide provides a comparative analysis of the stability of piperazine-2,3-diones bearing different N-substituents. We will explore the mechanistic underpinnings of degradation, present a standardized experimental protocol for assessing stability, and offer data-driven insights to guide the selection of substituents that enhance molecular robustness. The principles and methodologies discussed are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines on stability testing.[3][4][5]

The Chemistry of Instability: Factors Governing Piperazine-2,3-dione Degradation

The stability of the piperazine-2,3-dione ring is primarily dictated by the susceptibility of its two endocyclic amide bonds to hydrolysis. The rate and pathway of this degradation are profoundly influenced by the electronic and steric nature of the substituents at the N1 and N4 positions.

  • Electronic Effects: The electron density at the amide nitrogen and carbonyl carbon is a critical determinant of stability.

    • Electron-Withdrawing Groups (EWGs): Substituents like acyl groups (e.g., acetyl, benzoyl) decrease the electron density on the amide nitrogen. This reduces the resonance stabilization of the amide bond, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack, particularly under basic or neutral conditions.[6][7]

    • Electron-Donating Groups (EDGs): Alkyl groups, being weakly electron-donating, can slightly increase the electron density on the nitrogen, enhancing resonance and marginally improving stability compared to unsubstituted analogs.

    • Unsubstituted (N-H): The parent piperazine-2,3-dione possesses two secondary amide protons. These sites are susceptible to deprotonation under basic conditions, forming an amidate anion that can facilitate ring-opening reactions.

  • Steric Hindrance: Bulky N-substituents can physically shield the electrophilic carbonyl carbons from the approach of a nucleophile (e.g., a water molecule or hydroxide ion), thereby sterically hindering hydrolysis and increasing the compound's kinetic stability.

An Experimental Framework for Comparative Stability Assessment

To objectively compare the stability of different N-substituted piperazine-2,3-diones, a standardized forced degradation study is essential.[1][8] This involves subjecting the compounds to a range of stress conditions that are more severe than those encountered during long-term storage, allowing for the rapid identification of degradation pathways and the quantification of stability.[9]

Workflow for Stability Assessment

The overall process for evaluating and comparing the stability of a series of N-substituted piperazine-2,3-diones is depicted below.

G cluster_synthesis Synthesis & Purification cluster_stress Forced Degradation Protocol cluster_analysis Analysis & Interpretation S1 Synthesis of N-H, N-Methyl, N-Acetyl, & N-Boc Analogs S2 Purification via Crystallization/Chromatography S1->S2 S3 Characterization (NMR, MS) S2->S3 C1 Acidic Stress (0.1 M HCl, 60°C) S3->C1 Expose Analogs to Stress Conditions C2 Basic Stress (0.1 M NaOH, 40°C) S3->C2 Expose Analogs to Stress Conditions C3 Oxidative Stress (3% H2O2, RT) S3->C3 Expose Analogs to Stress Conditions C4 Thermal Stress (80°C, Solid State) S3->C4 Expose Analogs to Stress Conditions A1 Timepoint Sampling (0, 2, 4, 8, 24h) C1->A1 Generate Degraded Samples C2->A1 Generate Degraded Samples C3->A1 Generate Degraded Samples C4->A1 Generate Degraded Samples A2 Quenching & Dilution A1->A2 A3 RP-HPLC-UV/MS Analysis A2->A3 A4 Quantification of Parent Compound (%) A3->A4 D1 Stability Profile Ranking A4->D1 Comparative Data Analysis

Caption: Experimental workflow for the comparative stability analysis of N-substituted piperazine-2,3-diones.

Detailed Experimental Protocol: Forced Degradation

This protocol is designed in accordance with ICH Q1A(R2) principles for stress testing.[5]

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each test compound (e.g., N-H, N-Methyl, N-Acetyl, N-Boc piperazine-2,3-dione) in a suitable organic solvent like acetonitrile.

  • Initiation of Stress Studies:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate in a water bath at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 40°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.

    • Thermal Degradation: Weigh 5 mg of the solid compound into a glass vial and place it in an oven at 80°C.

  • Timepoint Sampling: Withdraw aliquots from the hydrolytic and oxidative studies at specified time points (e.g., 0, 2, 4, 8, and 24 hours). For the thermal study, dissolve a portion of the solid in the initial solvent at each time point.

  • Sample Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all samples by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with UV or Mass Spectrometry (MS) detection.[10][11] The method must be capable of separating the intact parent drug from all potential degradation products.[12]

Comparative Stability Data & Interpretation

The following table summarizes hypothetical but representative data from the forced degradation study described above, illustrating the expected stability trends.

N-Substituent Stress Condition (24h) % Parent Compound Remaining Relative Stability Rank
H (Unsubstituted)0.1 M HCl, 60°C85.2%3
0.1 M NaOH, 40°C70.5%3
3% H₂O₂, RT98.1%1
Methyl 0.1 M HCl, 60°C88.9%2
0.1 M NaOH, 40°C75.8%2
3% H₂O₂, RT97.5%2
Acetyl 0.1 M HCl, 60°C75.3%4
0.1 M NaOH, 40°C<10% 4
3% H₂O₂, RT96.2%3
Boc (tert-Butoxycarbonyl)0.1 M HCl, 60°C<5% (Boc cleavage) 5
0.1 M NaOH, 40°C92.4%1
3% H₂O₂, RT99.0%1
Discussion of Results
  • N-Acetyl (Electron-Withdrawing): This analog demonstrates the highest lability, especially under basic conditions. The strong electron-withdrawing nature of the acetyl group significantly activates the adjacent amide carbonyl towards nucleophilic attack by hydroxide ions, leading to rapid ring opening. This highlights a critical liability for N-acyl derivatives.[13]

  • N-Boc (Sterically Hindered & Labile Protector): The bulky Boc group provides excellent steric protection against base-catalyzed hydrolysis, making it the most stable analog in 0.1 M NaOH. However, its well-known acid lability makes it extremely unstable under acidic conditions, where the protecting group is rapidly cleaved, exposing the parent N-H for subsequent degradation.

  • N-Methyl (Weakly Electron-Donating): The methyl-substituted analog shows slightly improved stability over the unsubstituted parent compound in both acidic and basic media. This can be attributed to a combination of mild electron-donating character and minimal steric hindrance, which together slightly disfavor hydrolysis.[14]

  • N-H (Unsubstituted): The parent compound exhibits moderate stability. It is more stable than the N-acetyl derivative but less stable than the N-methyl analog under hydrolytic conditions. Its degradation under basic conditions proceeds via deprotonation of the amide nitrogen.

  • Oxidative Stability: All tested compounds show high stability towards oxidation with hydrogen peroxide, indicating that the core piperazine-2,3-dione ring is robust under these conditions, regardless of the N-substituent.

Practical Implications for Drug Design

The stability profile of the piperazine-2,3-dione scaffold is not fixed; it is tunable through strategic N-substitution.

  • For General Stability: Simple N-alkylation (e.g., N-methyl) appears to be a reliable strategy for conferring a modest but significant increase in hydrolytic stability compared to the unsubstituted core, without introducing obvious liabilities.

  • Avoiding Liabilities: N-Acyl groups should be used with extreme caution. If required for biological activity, the formulation and storage pH must be carefully controlled to be neutral or slightly acidic to prevent rapid degradation.

  • Utilizing Protecting Groups: While the Boc group itself is not a viable final substituent due to its acid lability, its use demonstrates that steric bulk at the nitrogen position can be a highly effective strategy for preventing base-catalyzed degradation. A large, stable, non-electron-withdrawing group could be an optimal choice for maximizing stability.

  • Context is Key: The choice of substituent must be balanced with the intended biological target and the desired pharmacokinetic profile. A substituent that confers excellent stability may negatively impact potency or solubility.

Conclusion

The chemical stability of piperazine-2,3-diones is critically dependent on the nature of their N-substituents. Electron-withdrawing groups, such as acetyl, dramatically increase susceptibility to base-catalyzed hydrolysis, representing a significant stability risk. Conversely, small alkyl groups can modestly enhance stability, while large, sterically hindering groups can offer substantial protection against base-mediated degradation. This guide provides a robust framework for the rational design and comparative evaluation of piperazine-2,3-dione derivatives, enabling researchers to proactively engineer molecules with the stability required for successful drug development.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies. [Link]
  • RAPS. (2025, April 17).
  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
  • Google Patents. (n.d.). CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione.
  • ResearchGate. (n.d.). Amide bond dissociation enthalpies: Effect of substitution on N–C bond strength.
  • Stoltz Group, Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • ACS Publications. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]
  • PubMed Central. (n.d.). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Effect of substituents on the amide nitrogen.
  • ACS Omega. (2024, September 10). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]
  • National Institutes of Health. (n.d.).
  • ScienceDirect. (2024, March 7).
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • MedCrave online. (2016, December 14).
  • American Pharmaceutical Review. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
  • PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. [Link]
  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
  • National Institutes of Health. (2020, May 26).

Sources

Performance Benchmark Guide: 1-Ethylpiperazine-2,3-dione Scaffolds as Novel Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of novel compounds based on the 1-Ethylpiperazine-2,3-dione scaffold against established inhibitors of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). The content herein is designed for researchers, scientists, and drug development professionals engaged in epigenetic research and oncology.

Introduction: The Therapeutic Promise of Targeting Histone Demethylases

Histone methylation is a critical epigenetic modification that governs chromatin structure and gene expression.[1] The reversibility of this process is controlled by histone demethylases (KDMs), which act as "erasers" of methyl marks on histone tails.[2] Dysregulation of KDM activity is a hallmark of numerous diseases, particularly cancer, where their overexpression often leads to aberrant gene silencing or activation, promoting tumor growth and survival.[3][4]

The JmjC domain-containing KDMs, which utilize Fe(II) and 2-oxoglutarate (2-OG) as co-factors, have emerged as particularly promising therapeutic targets.[5] This has spurred the development of small-molecule inhibitors designed to compete with the 2-OG co-substrate.[6] While several potent inhibitors have been identified, challenges related to selectivity, cell permeability, and in vivo efficacy persist.

This guide focuses on benchmarking a novel class of inhibitors, built around a this compound core, against well-characterized KDM inhibitors. We will explore the experimental methodologies required to validate their performance, from direct enzymatic inhibition to on-target engagement in a cellular context.

The Benchmarking Candidates

To establish a robust performance comparison, we evaluate our hypothetical this compound derivatives against known inhibitors targeting the KDM4 (also known as JMJD2) and KDM5 (also known as JARID1) subfamilies, which are frequently implicated in cancer.[6][7]

Known Inhibitors (The Benchmarks):
  • JIB-04: A pan-selective inhibitor of JmjC histone demethylases, known for its broad activity across multiple KDM subfamilies.[8] It serves as a useful tool for studying the general effects of JmjC inhibition.

  • IOX1: A broad-spectrum inhibitor of 2-OG oxygenases, including multiple JmjC-KDMs.[5][8] Its inclusion helps assess the selectivity of our novel compounds against other 2-OG-dependent enzymes.

  • CPI-455: A potent and specific pan-inhibitor of the KDM5 family (KDM5A-D).[6][8] It is a key benchmark for assessing efficacy against this specific subfamily, which is linked to drug resistance in cancer.[9]

Novel Test Compounds:
  • EPD-Compound A: A derivative of the this compound scaffold, optimized for potential KDM4 inhibition.

  • EPD-Compound B: A second derivative, designed with structural modifications intended to confer selectivity towards the KDM5 subfamily.

Experimental Design & Rationale

A multi-tiered approach is essential for a comprehensive benchmark. We begin with biochemical assays to quantify direct enzyme inhibition and progress to cell-based assays to confirm target engagement and functional effects in a physiological environment.[1][10]

Workflow for Inhibitor Performance Benchmarking

The following diagram illustrates the logical flow of experiments, from initial high-throughput screening to cellular validation.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Validation biochem_screen Primary Biochemical Screen (e.g., AlphaLISA) ic50 IC50 Determination (Dose-Response Curves) biochem_screen->ic50 Potent Hits selectivity Selectivity Profiling (Against KDM Panel) ic50->selectivity Confirmed Potency cell_perm Cellular Target Engagement (e.g., Immunofluorescence) selectivity->cell_perm Selective Compounds phenotype Phenotypic Assays (Proliferation, Apoptosis) cell_perm->phenotype Verified On-Target Activity end Lead Candidate phenotype->end start Compound Library (EPD Derivatives) start->biochem_screen

Caption: Workflow for benchmarking novel KDM inhibitors.

Detailed Methodologies

The protocols described below are critical for generating reliable and reproducible data. The choice of methodology is grounded in established best practices for KDM inhibitor profiling.[11][12]

Protocol 1: In Vitro Biochemical Inhibition Assay (AlphaLISA)

Rationale: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based method ideal for measuring direct enzyme activity without the need for radioactive materials.[13][14] It allows for precise determination of IC50 values, the concentration of an inhibitor required to reduce enzyme activity by 50%.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).

    • Reconstitute recombinant human KDM4A and KDM5B enzymes in assay buffer.

    • Prepare a biotinylated histone H3 peptide substrate (e.g., H3K9me3 for KDM4A, H3K4me3 for KDM5B).

    • Prepare co-factors: Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O, and 2-oxoglutarate.

    • Serially dilute test compounds (EPD-A, EPD-B) and benchmark inhibitors (JIB-04, IOX1, CPI-455) in DMSO, followed by a final dilution in assay buffer.

  • Enzymatic Reaction:

    • In a 384-well microplate, add 5 µL of the diluted compounds.

    • Add 5 µL of the enzyme/substrate/co-factor mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a detection mixture containing AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K9me2 or anti-H3K4me2).

    • Incubate in the dark at room temperature for 60 minutes.

    • Add 10 µL of Streptavidin-coated Donor beads.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Target Engagement Assay (High-Content Immunofluorescence)

Rationale: While biochemical assays confirm direct inhibition, they do not assess a compound's ability to cross the cell membrane and engage its target in the nucleus.[10] This immunofluorescence-based assay directly visualizes changes in histone methylation levels within cells, providing definitive evidence of on-target activity.[11][15]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., MCF-7 breast cancer cells, which overexpress KDM5B) in a 96-well, clear-bottom imaging plate.[16]

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the test compounds and benchmarks for 24-48 hours. Include a DMSO vehicle control.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block non-specific binding with 5% BSA in PBS.

    • Incubate with a primary antibody specific to the histone mark of interest (e.g., anti-H3K4me3).

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to identify nuclei (DAPI channel) and quantify the mean fluorescence intensity of the histone mark signal (Alexa Fluor 488 channel) on a per-cell basis.

  • Data Interpretation:

    • Effective inhibitors should cause a dose-dependent increase in the methylation mark being measured (as the demethylase is inhibited).

    • Calculate the EC50, the concentration at which 50% of the maximal effect is observed.

Performance Data Summary

The following tables summarize the hypothetical performance data for the this compound compounds against the known inhibitors.

Table 1: Biochemical IC50 Values (nM)
CompoundKDM4A (JMJD2A)KDM5B (JARID1B)Selectivity (KDM4A/KDM5B)
EPD-Compound A 851,50017.6-fold for KDM4A
EPD-Compound B 2,20011020.0-fold for KDM5B
JIB-04 445230Pan-selective (~2-fold)
IOX1 600>10,000>16-fold for KDM4A
CPI-455 >10,00056>178-fold for KDM5B

Data for JIB-04, IOX1, and CPI-455 are representative values from public sources.[8] Data for EPD compounds are hypothetical for illustrative purposes.

Table 2: Cellular EC50 Values (µM) for Histone Mark Restoration
CompoundH3K9me3 Restoration (KDM4A Target)H3K4me3 Restoration (KDM5B Target)
EPD-Compound A 0.5>20
EPD-Compound B >200.8
JIB-04 2.51.8
CPI-455 >501.0

Cellular EC50 values are typically higher than biochemical IC50s due to factors like cell permeability and efflux pumps.

Mechanistic Insights & Discussion

Mechanism of Action

The JmjC KDM enzymes catalyze the demethylation of lysine residues through an oxidative process that requires Fe(II) and 2-oxoglutarate.[5] Inhibitors based on the this compound scaffold are hypothesized to act as 2-OG mimetics, chelating the active site iron and preventing the catalytic cycle from proceeding.

G cluster_0 JmjC Catalytic Cycle cluster_1 Inhibition Mechanism Enzyme KDM Enzyme (Fe(II) Active Site) Complex Enzyme-Substrate Complex (Histone + 2-OG) Enzyme->Complex + Substrates Blocked Inactive Complex (Inhibitor Chelates Fe(II)) Enzyme->Blocked + Inhibitor Reaction Oxidative Demethylation Complex->Reaction + O2 Products Demethylated Histone + Succinate + CO2 Reaction->Products Products->Enzyme Cycle Repeats Inhibitor EPD Compound (2-OG Mimetic) Inhibitor->Blocked

Caption: Inhibition of the JmjC KDM catalytic cycle.

Interpretation of Results
  • Potency and Selectivity: The hypothetical data show that EPD-Compound B (IC50 = 110 nM against KDM5B) is more potent than the pan-selective inhibitor JIB-04 and demonstrates superior selectivity over KDM4A compared to JIB-04. Its biochemical potency is comparable to the dedicated KDM5 inhibitor CPI-455.

  • Cellular Activity: Crucially, the cellular data confirm that both EPD compounds are cell-permeable and engage their intended targets. The EC50 values in the sub-micromolar range for both compounds suggest robust activity in a physiological context, a significant hurdle for many biochemical hits.[10]

  • Structure-Activity Relationship (SAR): The difference in selectivity between EPD-Compound A and EPD-Compound B implies that specific substitutions on the this compound core can be tuned to target distinct KDM subfamilies. This provides a strong rationale for further medicinal chemistry optimization.

Conclusion

This guide outlines a comprehensive framework for benchmarking the performance of novel this compound-based compounds as inhibitors of histone demethylases. By employing a combination of rigorous biochemical and cell-based assays, it is possible to generate high-quality, comparative data that validate both potency and on-target cellular efficacy.

The hypothetical results presented for EPD-Compounds A and B demonstrate the potential of this novel scaffold to yield potent and selective KDM inhibitors. Such compounds could represent a significant advancement in the development of epigenetic therapies for cancer and other diseases. The methodologies detailed herein provide a clear and validated path for any research team seeking to explore new chemical matter in this critical target space.

References

  • M. A. Tumber, et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PMC. [Link]
  • S. I. Ang, et al. (2019). Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. PMC. [Link]
  • M. D. Pocha, et al. (2022).
  • Patsnap Synapse. (2024). What are KDM5 inhibitors and how do they work?.
  • A. Leśniak, et al. (2017). Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Emory University. (2016). Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors. Emory News Center. [Link]
  • S. J. Rose, et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. PubMed Central. [Link]
  • S. S. Ali, et al. (2022).
  • Reaction Biology. (n.d.). Histone Demethylase Assays. Reaction Biology. [Link]
  • A. M. Quinn, et al. (2015). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. National Institutes of Health (NIH). [Link]
  • S. S. Kristensen, et al. (2017). Assessing histone demethylase inhibitors in cells: Lessons learned.
  • J. M. Whetstine, et al. (2010). In vitro histone demethylase assay. PubMed. [Link]
  • S. S. Kristensen, et al. (2017). Assessing histone demethylase inhibitors in cells: lessons learned. PubMed. [Link]
  • M. A. Tumber, et al. (2012). Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases. PubMed Central. [Link]
  • A. M. Quinn, et al. (2015).
  • S. J. Rose, et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches.
  • BellBrook Labs. (2013). Histone Demethylase Enzymes and Assay Methods. BellBrook Labs. [Link]
  • BPS Bioscience. (n.d.). Demethylase Assay Kits. BPS Bioscience. [Link]
  • K. L. Johnson, et al. (2013).

Sources

A Comparative Guide to the Quantitative Analysis of 1-Ethylpiperazine-2,3-dione as a Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of a drug's safety and efficacy. 1-Ethylpiperazine-2,3-dione (CAS: 59702-31-7), a known process impurity and potential degradant related to the broad-spectrum antibiotic Piperacillin, requires meticulous analytical oversight.[1] This guide provides an in-depth comparison of three robust analytical methodologies for the quantitative determination of this impurity: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the specific objective of the analysis, be it routine quality control or investigational impurity profiling. This document offers detailed experimental protocols, comparative performance data, and the scientific rationale underpinning each approach to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Significance of this compound Quantification

This compound is recognized as "Piperacillin Impurity E" by the European Pharmacopoeia.[1] The presence of such impurities, even in trace amounts, can have significant implications for the quality, safety, and stability of the final drug product.[2][3] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[2][3] The ICH Q3A and Q3B guidelines, for instance, establish thresholds for reporting, identification, and qualification of impurities in new drug substances and products, respectively. Accurate and precise quantification of this compound is therefore not merely a quality control measure but a regulatory necessity.

Comparative Overview of Analytical Methodologies

The choice of an analytical method for impurity quantification is a balance between sensitivity, selectivity, and practicality. The following table provides a high-level comparison of the three techniques discussed in this guide.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Chromatographic separation of volatile compounds followed by mass-based detection.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on mass-to-charge ratio and fragmentation pattern.Very high, based on retention time and mass spectrum.
Sensitivity Good (ppm levels).Excellent (ppb to ppt levels).Good to excellent (ppb levels).
Primary Use Case Routine quality control, content uniformity, and release testing.Trace-level quantification, impurity identification, and structural elucidation.Analysis of volatile and semi-volatile impurities; orthogonal method for confirmation.
Sample Throughput High.Moderate to high.Moderate.
Instrumentation Cost Low to moderate.High.Moderate.
Method Development Relatively straightforward.More complex, requires optimization of MS parameters.Can be challenging for non-volatile or thermally labile compounds.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control laboratories due to its robustness, reliability, and cost-effectiveness. For routine quantification of known impurities like this compound, a well-validated HPLC-UV method is often the preferred choice, aligning with pharmacopeial recommendations for Piperacillin impurity profiling.[2]

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on its versatility and proven efficacy in separating a wide range of pharmaceutical compounds and their impurities.[2] The mobile phase, a gradient of aqueous buffer and an organic modifier like acetonitrile, is optimized to achieve adequate retention of the polar impurity while ensuring good peak shape and resolution from the active pharmaceutical ingredient (API) and other related substances. UV detection at a wavelength around 220 nm is typically employed for piperacillin and its impurities, as this region provides sufficient sensitivity for these compounds.[2]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase A/Acetonitrile (95:5 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 1 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to a concentration of 1 mg/mL.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_std Prepare Standard Solution (1 µg/mL) hplc_system HPLC System (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_system uv_detection UV Detection (220 nm) hplc_system->uv_detection chromatogram Obtain Chromatogram uv_detection->chromatogram quantification Quantify Impurity (External Standard Method) chromatogram->quantification LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std_lcms Prepare Standard Solutions (e.g., 0.1-100 ng/mL) lc_system UHPLC System (C18 Column, Gradient Elution) prep_std_lcms->lc_system prep_sample_lcms Prepare Sample Solution (e.g., 0.1 mg/mL) prep_sample_lcms->lc_system ms_detection Tandem MS Detection (ESI+, MRM Mode) lc_system->ms_detection mrm_chromatogram Obtain MRM Chromatogram ms_detection->mrm_chromatogram quantification_lcms Quantify Impurity (Calibration Curve) mrm_chromatogram->quantification_lcms GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std_gcms Prepare Standard Solutions (in a volatile solvent like Methanol) gc_system GC System (DB-5ms Column, Temp. Program) prep_std_gcms->gc_system prep_sample_gcms Prepare Sample Solution prep_sample_gcms->gc_system ms_detection_gc MS Detection (EI, SIM/Scan Mode) gc_system->ms_detection_gc tic_chromatogram Obtain Total Ion Chromatogram ms_detection_gc->tic_chromatogram quantification_gcms Quantify Impurity (Calibration Curve) tic_chromatogram->quantification_gcms

Sources

Correlating the structure of 1-Ethylpiperazine-2,3-dione analogs with their biological function

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties—such as basicity, solubility, and conformational rigidity—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Within this broad class, the piperazine-dione core, particularly piperazine-2,3-dione and piperazine-2,5-dione, represents a versatile framework for developing novel compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5]

This guide provides an in-depth comparison of 1-Ethylpiperazine-2,3-dione analogs and related piperazine-dione derivatives. We will explore the synthetic strategies for generating these analogs, present comparative experimental data, and elucidate the critical structure-activity relationships (SAR) that govern their biological functions. Our focus is on the causality behind experimental design and the interpretation of data to guide future drug discovery efforts.

The Synthetic Foundation: From Simple Scaffolds to Diverse Analogs

The synthesis of the piperazine-dione core is adaptable, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity. The synthesis of a simple analog, this compound, provides a foundational understanding of the core reaction.

Protocol 1: Synthesis of this compound

This protocol describes a classical cyclocondensation reaction to form the piperazine-2,3-dione ring.

Causality of Experimental Choices:

  • Reactants: N-ethylethylenediamine is chosen as the nitrogen-containing backbone, which will incorporate the ethyl group at the N-1 position. Diethyl oxalate serves as the source for the two adjacent carbonyl groups (the "dione" component).

  • Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the subsequent reaction.

  • Reaction Conditions: The initial reaction at room temperature allows for the controlled formation of the intermediate amide. Subsequent heating is necessary to drive the intramolecular cyclization and remove the ethanol byproduct, pushing the equilibrium towards the final product.

  • Purification: Recrystallization from dioxane is an effective method for purifying the final compound, as this compound has good solubility in hot dioxane and poor solubility in cold dioxane, allowing for the separation of impurities.

Step-by-Step Methodology:

  • In a reaction vessel, combine 8 g of diethyl oxalate with 8 ml of ethanol to form a mixture.

  • At room temperature, slowly add 4.4 g of N-ethylethylenediamine dropwise to the mixture.

  • Allow the mixture to react for 3 hours at room temperature with continuous stirring.

  • After the initial reaction, gently heat the mixture to distill off the ethanol.

  • The resulting residue is then recrystallized from 10 ml of dioxane.

  • The purified crystals of 1-ethyl-2,3-dioxo-piperazine are collected via filtration and dried. This method typically yields approximately 5.4 g (76.0% yield) with a melting point of 124°C.[6]

Strategies for Analog Diversification

The true power of the piperazine-dione scaffold lies in its potential for diversification. Modifications can be strategically made at several positions to modulate activity. The diagram below illustrates the key points of diversification on a generalized piperazine-2,5-dione scaffold, which shares similar principles with the 2,3-dione isomer.

SAR_General cluster_0 Piperazine-2,5-dione Core Core R1_Mod N-1 Substitution (e.g., Ethyl, Aryl, Benzyl) - Influences lipophilicity - Affects target binding - Modulates CNS penetration R1_Mod->Core Diversification at N-1 R4_Mod N-4 Substitution (e.g., Acyl, Benzoyl) - Critical for potency - Can form key interactions (H-bonds) - Affects metabolic stability R4_Mod->Core Diversification at N-4 Ring_Mod Ring Substitutions (R2, R3, R5, R6) - Introduces chirality - Creates steric hindrance - Can alter ring conformation Ring_Mod->Core Diversification at C-atoms

Caption: Key diversification points on the piperazine-dione scaffold.

Correlating Structure with Anticancer Activity

The piperazine scaffold is a component of numerous approved anticancer drugs, often acting as a linker or a key interacting moiety in kinase inhibitors.[1] Recent research has highlighted the potential of piperazine-dione derivatives as cytotoxic agents.

A study of vindoline-piperazine conjugates demonstrated that the nature of the substituent on the piperazine ring is critical for anticancer activity.[7] While not a piperazine-dione, the SAR principles are highly relevant. For instance, derivatives containing a [4-(trifluoromethyl)benzyl]piperazine moiety showed outstanding cytotoxic activity, with a GI50 value of 1.00 µM against the MDA-MB-468 breast cancer cell line.[7] Similarly, a 1-bis(4-fluorophenyl)methyl piperazine conjugate was highly potent against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 µM).[7] These findings underscore that large, hydrophobic, and electron-withdrawing groups on the piperazine nitrogen can significantly enhance anticancer efficacy.

More directly, a recent patent discloses novel piperazine-2,3-dione derivatives as KRAS G12C inhibitors, highlighting the therapeutic potential of this specific scaffold in oncology.[8]

Table 1: Comparative Anticancer Activity of Piperazine Analogs

Compound Class Modification Cancer Cell Line Activity (GI50 or IC50) Reference
Vindoline-Piperazine Conjugate N-[4-(trifluoromethyl)benzyl] MDA-MB-468 (Breast) 1.00 µM [7]
Vindoline-Piperazine Conjugate N-[1-bis(4-fluorophenyl)methyl] HOP-92 (Lung) 1.35 µM [7]
Chrysin-Piperazine Conjugate N-(2,4-difluoro) HeLa (Cervical) 4.67 µg/mL [9]

| Oleanonic Acid-Piperazine Amide | N-ethyl, C2-chalcone | HL-60(TB) (Leukemia) | GI50 < 10 nM |[10] |

Experimental Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Self-Validating System: This protocol is self-validating through the inclusion of multiple controls: a vehicle control (e.g., DMSO) to account for solvent effects, a negative control (untreated cells) to establish baseline viability (100%), and a positive control (a known cytotoxic drug like doxorubicin) to confirm the assay is performing correctly.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-468, HeLa) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Treat the cells with these concentrations for a specified period (e.g., 48-72 hours). Include vehicle and positive controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Correlating Structure with Antimicrobial Activity

Piperazine derivatives have long been investigated for their antimicrobial properties.[11] The structural versatility of the piperazine-dione core allows for the fine-tuning of activity against various bacterial and fungal strains.

Structure-activity relationship studies reveal key trends. For instance, in a series of piperazine-hybridized coumarin indolylcyanoenones, a 4-chlorobenzyl derivative showed potent inhibition of Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, which was four times more effective than the control drug norfloxacin.[12] Another study on disubstituted piperazines found that specific substitutions were crucial for activity against resistant strains like MRSA.[13] The introduction of bulky and lipophilic groups often enhances membrane disruption capabilities, a potential mechanism of action for these compounds.[12]

Table 2: Comparative Antimicrobial Activity (MIC) of Piperazine Analogs

Compound Class Modification Bacterial Strain Activity (MIC in µg/mL) Reference
Coumarin Indolylcyanoenone N-(4-chlorobenzyl) P. aeruginosa 1 [12]
Coumarin Indolylcyanoenone N-unsubstituted, 6-bromo S. aureus 2 [12]
Cyclopenta[c]pyridine N-(thiazol-2-yl)acetamide L. monocytogenes Potent activity reported [13][14]

| Piperazine Dithiocarbamate | Varied aryl substitutions | E. faecalis | Moderate activity reported |[15] |

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold-standard technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that visibly inhibits microbial growth.

Causality of Experimental Choices:

  • Method: Microdilution is chosen for its efficiency, allowing for the testing of multiple compounds and concentrations simultaneously in a 96-well format.

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria, ensuring reproducibility.

  • Inoculum Standardization: The bacterial inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL) to ensure that the results are consistent and not influenced by variations in the initial bacterial load.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate (e.g., 18-24h at 37°C) C->D E Observe for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Correlating Structure with Neuroprotective Activity

Oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases.[5] The piperazine-dione scaffold has emerged as a promising framework for developing novel antioxidants and neuroprotective agents.

A study on 1,4-disubstituted piperazine-2,5-dione derivatives found that several compounds could effectively protect SH-SY5Y neuroblastoma cells from H2O2-induced oxidative damage.[5] The SAR analysis revealed that substitutions on the N-1 and N-4 positions were critical. Specifically, compound 9r , a 1-(3,5-dimethoxyphenyl)-4-(3,5-difluorobenzoyl)piperazine-2,5-dione, exhibited the best antioxidative activity. This suggests that the combination of an electron-rich dimethoxyphenyl group at one nitrogen and an electron-deficient difluorobenzoyl group at the other is optimal for this activity.[5] Further investigation showed that this compound reduced ROS production and stabilized mitochondrial membrane potential.[5]

Separately, a (4-Ethyl-piperaz-1-yl)-phenylmethanone derivative was identified as having strong neuroprotective properties against beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease.[16] This compound reversed ATP depletion, suggesting a mechanism involving the protection of mitochondrial function.[16]

Table 3: Comparative Neuroprotective Activity of Piperazine-dione Analogs

Compound N-1 Substituent N-4 Substituent Assay Key Finding Reference
9r 3,5-Dimethoxyphenyl 3,5-Difluorobenzoyl H2O2-induced oxidative damage in SH-SY5Y cells Best antioxidative activity in the series [5]
9e 3-Methoxyphenyl 4-Methylbenzoyl H2O2-induced oxidative damage in SH-SY5Y cells Moderate protective activity [5]

| 9i | 3,5-Dimethoxyphenyl | 4-(Trifluoromethyl)benzoyl | H2O2-induced oxidative damage in SH-SY5Y cells | Good protective activity |[5] |

Conclusion and Future Perspectives

The piperazine-dione scaffold is a highly versatile and privileged structure in medicinal chemistry. The ease of synthesis and the ability to strategically modify substituents at multiple positions allow for the fine-tuning of biological activity across diverse therapeutic areas.

  • For Anticancer Activity: The introduction of large, aromatic, and electron-withdrawing groups at the nitrogen positions appears to be a promising strategy for enhancing cytotoxicity. Future work should focus on exploring these derivatives as kinase inhibitors or as agents that disrupt other critical cancer pathways.

  • For Antimicrobial Activity: Lipophilicity and the ability to disrupt bacterial membranes are key drivers of activity. Hybrid molecules that combine the piperazine-dione core with other known antimicrobial pharmacophores could lead to novel agents that overcome existing resistance mechanisms.

  • For Neuroprotection: The ability to modulate oxidative stress and protect mitochondrial function is a significant finding. The development of analogs with improved blood-brain barrier penetration will be crucial for translating these in vitro findings into viable treatments for neurodegenerative diseases.

By systematically exploring the structure-activity relationships outlined in this guide, researchers can more effectively design and synthesize the next generation of piperazine-dione-based therapeutics.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. [Link]
  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. [Link]
  • Piperazine-2,3-dione derivatives and their medical applications. (n.d.).
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025).
  • Design and Antimicrobial evaluation of 1-(2-(2,3,5-triphenylcyclopenta-2,4-dien-1-yl)ethyl)piperazine and their derivatives. (2020).
  • Applications of piperazine scaffold in drug design. (2025).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). Taylor & Francis Online. [Link]
  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.).
  • Piperazine derivatives as antiviral agents with increased therapeutic activity. (n.d.).
  • Cytotoxic Activity of Piperazin-2-one-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (n.d.). PubMed. [Link]
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). PMC. [Link]
  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop P
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC. [Link]
  • Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. (2025).
  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. (n.d.). PMC. [Link]
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]
  • Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. (n.d.).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • This compound | CAS 59702-31-7. (n.d.).
  • Synthesis of 1-ethyl-2,3-dioxo-piperazine. (n.d.). PrepChem.com. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-Ethylpiperazine-2,3-dione: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 1-Ethylpiperazine-2,3-dione, a derivative of the versatile piperazine scaffold, presents a case for meticulous safety protocols. While some initial safety assessments may not classify this compound as hazardous under specific regulations, a deeper dive into its chemical family and the absence of comprehensive toxicological data necessitates a cautious and well-informed approach to personal protection and waste management.[1][2] This guide is crafted to provide researchers, scientists, and drug development professionals with essential, field-proven insights into the safe handling of this compound, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Proactive Stance on Safety

This compound is a solid, off-white powder with a melting point of 121-126 °C.[2] While one safety data sheet (SDS) suggests it is not considered hazardous under the US OSHA Hazard Communication Standard 2024, another indicates that it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4] The toxicological properties of this specific compound have not been fully investigated.[1] Given this, and the known hazards of related piperazine derivatives which can be corrosive and cause severe skin burns and eye damage, it is imperative to handle this compound with a comprehensive personal protective equipment (PPE) strategy.[5]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate potential exposure risks when handling this compound. The following recommendations are based on a synthesis of available safety data and best practices for handling fine chemical solids of unknown toxicity.

Given the powdered nature of this compound and its potential for eye irritation, robust eye and face protection is non-negotiable.[2][3][4]

  • Chemical Splash Goggles: These are mandatory for all procedures involving this compound. They provide a seal around the eyes, protecting against airborne powder and accidental splashes of solutions.

  • Face Shield: When handling larger quantities (typically >25g) or when there is a significant risk of dust generation (e.g., during weighing or transfer), a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.[6]

The potential for skin irritation necessitates the use of chemical-resistant gloves.[3][4]

  • Nitrile Gloves: For most routine laboratory procedures, single-use nitrile gloves provide adequate protection. It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected.

  • Double Gloving: When working with larger quantities or for prolonged periods, double gloving is recommended. This provides an extra barrier and allows for the safe removal of the outer glove if it becomes contaminated.

A lab coat is a fundamental component of laboratory safety, but for handling fine powders, additional considerations are warranted.

  • Laboratory Coat: A clean, buttoned lab coat should be worn at all times.

  • Disposable Gown/Sleeves: For procedures with a high risk of dust generation, consider wearing a disposable gown or sleeves over the lab coat to prevent contamination of personal clothing.

The potential for respiratory irritation from airborne particles of this compound is a key concern.[3][7]

  • Chemical Fume Hood: All handling of the solid compound, especially weighing and transfers, should be performed in a certified chemical fume hood to minimize the generation of airborne dust.

  • Respirator: If a fume hood is not available or if there is a significant risk of aerosol generation, a NIOSH-approved respirator with a particulate filter is recommended.[2] The specific type of respirator should be selected based on a formal risk assessment and in consultation with your institution's Environmental Health and Safety (EHS) department.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:

  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a designated, labeled waste container.

  • Weighing: Carefully weigh the required amount of this compound on weighing paper or in a suitable container within the fume hood. Use anti-static weighing dishes to minimize powder dispersal.

  • Transfer: When transferring the solid, do so slowly and carefully to avoid creating dust. If dissolving the compound, add the solvent to the solid in a controlled manner.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.[8]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to cover the spill.

  • Collection: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal:

All waste containing this compound, including contaminated gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.[8]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a separate, labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.

Data Presentation: PPE Selection Matrix

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Disposable Gown/SleevesChemical Fume Hood or Respirator
Solution Preparation Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Reaction Monitoring Safety Glasses with Side ShieldsNitrile GlovesLab CoatWell-ventilated area

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare clean workspace in fume hood gather_ppe 2. Don appropriate PPE prep_waste 3. Prepare labeled hazardous waste container weigh 4. Weigh solid in fume hood prep_waste->weigh transfer 5. Transfer solid to reaction vessel weigh->transfer dissolve 6. Add solvent and dissolve transfer->dissolve decontaminate 7. Decontaminate work area dissolve->decontaminate dispose_solid 8. Dispose of solid waste dispose_liquid 9. Dispose of liquid waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylpiperazine-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-Ethylpiperazine-2,3-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。